molecular formula C3H4BrN3 B1337305 5-Bromo-1-methyl-1H-1,2,3-triazole CAS No. 16681-82-6

5-Bromo-1-methyl-1H-1,2,3-triazole

Cat. No.: B1337305
CAS No.: 16681-82-6
M. Wt: 161.99 g/mol
InChI Key: ZTGUHAUTOFRQDE-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-1H-1,2,3-triazole ( 16681-82-6) is a brominated derivative of 1-methyl-1H-1,2,3-triazole, characterized by its five-membered aromatic ring containing three nitrogen atoms . This compound serves as a valuable and versatile chemical building block (a "heterocyclic building block") in organic synthesis and medicinal chemistry, enabling the construction of a wide range of novel compounds for research applications . With a molecular formula of C3H4BrN3 and a molecular weight of 161.99 g/mol, it is typically supplied as a solid and should be stored in an inert atmosphere at 2-8°C . In pharmaceutical research, this bromo-triazole is used as a key intermediate in the synthesis of compounds with potential therapeutic applications . The 1,2,3-triazole core is a privileged scaffold in drug discovery, and this brominated analog allows for further functionalization via various cross-coupling reactions . Notably, analogs of 1,2,3-triazole have demonstrated significant biological properties, including antimicrobial, anticancer, and antiviral activities, and are being investigated as inhibitors for various biological targets such as the Pregnane X Receptor (PXR) and carbonic anhydrase-II . Its application extends to the agrochemical industry for the synthesis of pesticides and herbicides, as well as to materials science for the development of advanced materials with specific properties like conductivity or catalytic activity . Safety Information: This compound has the GHS signal word "Warning" and the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should adhere to all appropriate safety precautions, including the use of personal protective equipment. Intended Use: This product is For Research Use Only. It is strictly intended for laboratory research and development purposes and is not for human, veterinary, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-1-methyltriazole
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InChI

InChI=1S/C3H4BrN3/c1-7-3(4)2-5-6-7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGUHAUTOFRQDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID401296078
Record name 5-Bromo-1-methyl-1H-1,2,3-triazole
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Molecular Weight

161.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16681-82-6
Record name 5-Bromo-1-methyl-1H-1,2,3-triazole
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Record name 5-bromo-1-methyl-1H-1,2,3-triazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-1-methyl-1H-1,2,3-triazole, a key heterocyclic building block in medicinal chemistry and materials science. This document outlines a proposed, scientifically-grounded synthetic protocol, detailing the rationale behind the chosen methodology. Furthermore, it presents a thorough characterization profile of the target molecule, incorporating spectroscopic and physical data to ensure its unambiguous identification and quality assessment. This guide is intended to be a valuable resource for researchers engaged in the synthesis and application of functionalized triazole derivatives.

Introduction: The Significance of Functionalized 1,2,3-Triazoles

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole moment, which facilitate favorable interactions with biological targets.[1] The introduction of a bromine atom and a methyl group onto the triazole ring, as in this compound, offers a versatile platform for further chemical elaboration. The bromine atom serves as a valuable synthetic handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups. The methyl group at the N1 position provides steric and electronic modulation, influencing the molecule's overall properties and reactivity. This unique combination of functionalities makes this compound a highly sought-after intermediate in the development of novel therapeutic agents and advanced materials.

Proposed Synthesis of this compound

Retrosynthetic Analysis and Strategy

The retrosynthetic analysis points towards the disconnection of the C-Br bond, identifying 1-methyl-1H-1,2,3-triazole as the logical precursor. The key challenge in the forward synthesis is to achieve regioselective bromination at the C5 position. The 1,2,3-triazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The directing effect of the N1-methyl group and the inherent reactivity of the triazole ring positions will govern the outcome of the bromination reaction.

G This compound This compound 1-methyl-1H-1,2,3-triazole 1-methyl-1H-1,2,3-triazole This compound->1-methyl-1H-1,2,3-triazole C-Br Disconnection Brominating Agent (NBS) Brominating Agent (NBS) 1-methyl-1H-1,2,3-triazole->Brominating Agent (NBS) Electrophilic Bromination

Caption: Retrosynthetic approach for this compound.

Step 1: Synthesis of 1-methyl-1H-1,2,3-triazole

The synthesis of the precursor, 1-methyl-1H-1,2,3-triazole, can be achieved through a well-established [3+2] cycloaddition reaction between methyl azide and acetylene. For safety and practical considerations in a laboratory setting, an in-situ generation of methyl azide from sodium azide and a methylating agent like dimethyl sulfate in the presence of a suitable alkyne source is a common and effective strategy.

Step 2: Regioselective Bromination

The crucial step is the regioselective bromination of 1-methyl-1H-1,2,3-triazole. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the bromination of electron-rich heterocyclic compounds under mild conditions.[2] The reaction is typically carried out in a suitable solvent such as acetonitrile or dichloromethane. The regioselectivity is anticipated to favor the C5 position due to the electronic influence of the N1-methyl group and the adjacent nitrogen atoms.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination cluster_2 Purification Methyl Azide + Acetylene Methyl Azide + Acetylene 1-methyl-1H-1,2,3-triazole 1-methyl-1H-1,2,3-triazole Methyl Azide + Acetylene->1-methyl-1H-1,2,3-triazole [3+2] Cycloaddition Reaction Mixture Reaction Mixture 1-methyl-1H-1,2,3-triazole->Reaction Mixture Add NBS This compound This compound Reaction Mixture->this compound Stir at RT Purified Product Purified Product This compound->Purified Product Column Chromatography

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Materials:

  • 1-methyl-1H-1,2,3-triazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 1-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add N-bromosuccinimide (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.

  • Extract the mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following table summarizes its key physical and chemical properties.

PropertyValueSource
CAS Number 16681-82-6[3]
Molecular Formula C₃H₄BrN₃[3]
Molecular Weight 161.99 g/mol [3]
Appearance Solid
SMILES BrC1=CN=NN1C[3]
Purity ≥97% (commercially available)[3]
Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

3.1.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple, showing two singlets.

  • ~4.0-4.2 ppm (s, 3H): This singlet corresponds to the protons of the N-methyl group.

  • ~7.6-7.8 ppm (s, 1H): This singlet is attributed to the proton at the C4 position of the triazole ring.

3.1.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information about the carbon framework.

  • ~35-40 ppm: Signal for the N-methyl carbon.

  • ~120-125 ppm: Signal for the C5 carbon, which is directly attached to the bromine atom. The chemical shift is influenced by the electronegativity of bromine.

  • ~130-135 ppm: Signal for the C4 carbon of the triazole ring.

3.1.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Predicted [M+H]⁺: 161.9661 and 163.9641, corresponding to the two bromine isotopes.

3.1.4. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • ~3100-3150 cm⁻¹: C-H stretching of the triazole ring.

  • ~2900-3000 cm⁻¹: C-H stretching of the methyl group.

  • ~1400-1600 cm⁻¹: C=N and N=N stretching vibrations of the triazole ring.

  • ~600-800 cm⁻¹: C-Br stretching vibration.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The proposed synthetic route, utilizing the bromination of 1-methyl-1H-1,2,3-triazole with NBS, offers a practical and efficient method for accessing this valuable building block. The detailed characterization data, including predicted spectroscopic information, will aid researchers in confirming the identity and purity of the synthesized compound. This guide serves as a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of new chemical entities based on the versatile 1,2,3-triazole scaffold.

References

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone in medicinal chemistry and drug development. Its unique electronic properties, metabolic stability, and ability to form hydrogen bonds make it a valuable pharmacophore and a versatile linker in the design of novel therapeutic agents. The introduction of a bromine atom and a methyl group, as in 5-Bromo-1-methyl-1H-1,2,3-triazole, further modulates these properties, offering a key building block for the synthesis of a diverse range of biologically active compounds. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, reactivity, and bioavailability.

Table 1: Key Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 16681-82-6[1][2]
Molecular Formula C₃H₄BrN₃[3][4][5]
Molecular Weight 161.99 g/mol [3][4][5]
Appearance Solid (form may vary)[6]
Melting Point Data not available in search results.
Boiling Point Data not available in search results.
Solubility Soluble in organic solvents.[4]
Predicted LogP 0.5776[1][5]
pKa Data not available in search results.

Synthesis and Purification: A Methodological Overview

The synthesis of this compound can be achieved through several routes, with direct bromination of the parent 1-methyl-1H-1,2,3-triazole being a common and efficient method.[4]

Rationale for Synthetic Approach

The choice of direct bromination is underpinned by the electronic nature of the 1,2,3-triazole ring. The ring is sufficiently electron-rich to undergo electrophilic aromatic substitution. The methyl group at the N1 position directs the incoming electrophile (bromine) to the C5 position, leading to the desired product.

Experimental Protocol: Direct Bromination

Materials:

  • 1-methyl-1H-1,2,3-triazole

  • Bromine

  • Aqueous solution or Acetic Acid

  • Sodium thiosulfate (for quenching)

  • Dichloromethane (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (or other suitable drying agent)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (or other suitable eluents)

Step-by-Step Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1-methyl-1H-1,2,3-triazole in either an aqueous solution or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Bromination: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the cooled solution via the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be carefully monitored.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Diagram: Synthesis Workflow

SynthesisWorkflow Start 1-methyl-1H-1,2,3-triazole Bromination Direct Bromination (Br2, aq. solution or AcOH) Start->Bromination Quenching Quenching (Na2S2O3) Bromination->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (N-CH₃) and a singlet for the proton on the triazole ring (C4-H). The chemical shifts will be influenced by the electron-withdrawing effect of the bromine atom and the triazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, and the two carbon atoms of the triazole ring. The carbon atom attached to the bromine (C5) will show a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations for the methyl group and the triazole ring, C=N and N=N stretching vibrations characteristic of the triazole ring, and the C-Br stretching vibration.

Reactivity and Synthetic Applications

The presence of the bromine atom at the C5 position makes this compound a versatile intermediate for further chemical modifications. The C-Br bond is susceptible to a variety of transformations, including:

  • Nucleophilic Aromatic Substitution: The bromine atom can be displaced by a range of nucleophiles, allowing for the introduction of various functional groups at the 5-position.

  • Palladium-Catalyzed Cross-Coupling Reactions: This compound is an excellent substrate for Suzuki, Stille, Sonogashira, and other cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This opens up avenues for the synthesis of complex molecules with potential pharmaceutical applications.

Diagram: Reactivity Pathways

ReactivityPathways Start This compound SNAr Nucleophilic Aromatic Substitution Start->SNAr Nu- CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling [Pd] catalyst, Coupling Partner Product_SNAr 5-Substituted-1-methyl- 1H-1,2,3-triazoles SNAr->Product_SNAr Product_Coupling 5-Aryl/Alkynyl/etc.-1-methyl- 1H-1,2,3-triazoles CrossCoupling->Product_Coupling

Caption: Key reactivity pathways of this compound.

Applications in Drug Discovery and Development

Substituted 1,2,3-triazoles are prevalent in a wide array of pharmaceuticals due to their favorable biological and physicochemical properties. This compound serves as a valuable starting material for the synthesis of compounds with potential therapeutic activities, including but not limited to:

  • Antimicrobial Agents: The triazole nucleus is a key feature in many antifungal and antibacterial drugs.

  • Anticancer Agents: Triazole derivatives have shown promise as inhibitors of various cancer-related targets.

  • Enzyme Inhibitors: The triazole scaffold can be elaborated to design potent and selective inhibitors of various enzymes implicated in disease.

The ability to functionalize the 5-position of the triazole ring allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Conclusion

This compound is a chemically tractable and synthetically versatile building block with significant potential in the field of medicinal chemistry. While a complete experimental dataset for all its physicochemical properties is not yet publicly available, this guide provides a solid foundation based on existing knowledge. The synthetic accessibility and the reactivity of the C-Br bond make it an attractive starting point for the development of novel molecules with diverse biological activities. Further experimental characterization of this compound is warranted to fully unlock its potential in the design and synthesis of next-generation therapeutics.

References

Click to expand
  • LookChem. 5-bromo-1-methyltriazole CAS NO.16681-82-6. [Link]

Sources

Spectral data analysis of 5-Bromo-1-methyl-1H-1,2,3-triazole (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 5-Bromo-1-methyl-1H-1,2,3-triazole. In the absence of directly published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the characteristic spectral features of this molecule. By examining data from analogous compounds and applying fundamental spectroscopic theory, we offer a robust framework for the structural elucidation of this and similar 1,2,3-triazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization of novel chemical entities.

Introduction

This compound (C₃H₄BrN₃, Molar Mass: 161.99 g/mol ) is a substituted triazole, a class of five-membered heterocyclic compounds with a broad spectrum of applications in medicinal chemistry, materials science, and agriculture.[1] The unique arrangement of three nitrogen atoms in the triazole ring imparts specific chemical properties that are of significant interest in the design of new bioactive molecules. Accurate structural characterization is paramount, and a multi-technique spectroscopic approach is the cornerstone of this process. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Molecular Structure

dot digraph "5_Bromo_1_methyl_1H_1_2_3_triazole" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=12, fontname="sans-serif"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="-1.3,-0.75!"]; N3 [label="N", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.8,0.75!"]; C5 [label="C", pos="0.8,0.75!"]; H4 [label="H", pos="-1.5,1.5!"]; Br [label="Br", pos="1.5,1.5!"]; C_Me [label="C", pos="0,-1.5!"]; H_Me1 [label="H", pos="-0.5,-2.25!"]; H_Me2 [label="H", pos="0.5,-2.25!"]; H_Me3 [label="H", pos="0,-2.5!"];

// Bonds C4 -- N1 [label=""]; N1 -- N2 [label=""]; N2 -- N3 [label=""]; N3 -- C5 [label=""]; C5 -- C4 [label=""]; C4 -- H4 [label=""]; C5 -- Br [label=""]; N2 -- C_Me [label=""]; C_Me -- H_Me1 [label=""]; C_Me -- H_Me2 [label=""]; C_Me -- H_Me3 [label=""];

} caption="Molecular structure of this compound"

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, we will predict the ¹H and ¹³C NMR spectra based on the known chemical shifts of 1-methyl-1H-1,2,3-triazole and the anticipated electronic effects of the bromine substituent.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals.[2]

  • Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, to ensure adequate signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

    • Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two distinct signals. The predictions are based on the known spectrum of 1-methyl-1H-1,2,3-triazole and the deshielding effect of the adjacent bromine atom.[3][4]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.8 - 8.2Singlet1HCH of triazole ring (H-4)The proton on the triazole ring is in an electron-deficient environment, leading to a downfield chemical shift. The adjacent electronegative bromine atom at C-5 will further deshield this proton compared to the unsubstituted 1-methyl-1,2,3-triazole.[5]
~ 4.1 - 4.3Singlet3HN-CH₃ (Methyl group)The methyl group attached to the nitrogen atom is expected to appear as a singlet in a region typical for N-alkyl groups.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show three signals corresponding to the three unique carbon atoms in the molecule. The chemical shifts are estimated based on data for 1-methyl-1H-1,2,3-triazole and the known influence of a bromine substituent.[3][6]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 130 - 135C -H of triazole ring (C-4)This carbon is deshielded due to its position in the aromatic heterocyclic ring.
~ 120 - 125C -Br of triazole ring (C-5)The direct attachment of the electronegative bromine atom is expected to cause a significant downfield shift for this carbon.
~ 35 - 40N-C H₃ (Methyl group)This aliphatic carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid Phase (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.[7]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a common and convenient method.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the pure KBr pellet is first recorded and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands

The predicted IR spectrum of this compound will exhibit characteristic absorptions for the triazole ring and the methyl group.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100 - 3150Weak to Medium=C-H stretchAromatic C-H stretching of the triazole ring.[8]
~ 2900 - 3000Weak to MediumC-H stretchAliphatic C-H stretching of the methyl group.
~ 1450 - 1550Medium to StrongC=N and N=N stretchingRing stretching vibrations of the 1,2,3-triazole ring.[9][10]
~ 1000 - 1250MediumC-N stretchingStretching vibrations of the C-N bonds within the ring and the N-CH₃ bond.
~ 600 - 800Medium to StrongC-Br stretchThe carbon-bromine bond stretching vibration is typically observed in this region.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thus revealing its molecular weight and structural features.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. Electrospray Ionization (ESI) is a softer ionization method often used with LC-MS.[11]

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their m/z ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound will be characterized by the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[12][13]

m/z (predicted)IonRationale
161/163[M]⁺Molecular ion peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively. The expected ratio of their intensities is approximately 1:1.[14]
133/135[M - N₂]⁺Loss of a neutral nitrogen molecule (N₂) is a common fragmentation pathway for triazoles.[15]
82[M - Br]⁺Cleavage of the C-Br bond to lose a bromine radical.
54[C₃H₄N]⁺Further fragmentation of the triazole ring.
Predicted Fragmentation Pathway

dot digraph "Fragmentation_Pathway" { graph [layout=dot, rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];

M [label="[C₃H₄⁷⁹/⁸¹BrN₃]⁺˙\nm/z = 161/163"]; M_minus_N2 [label="[C₃H₄⁷⁹/⁸¹BrN]⁺˙\nm/z = 133/135"]; M_minus_Br [label="[C₃H₄N₃]⁺\nm/z = 82"]; Fragment_54 [label="[C₃H₄N]⁺\nm/z = 54"];

M -> M_minus_N2 [label="- N₂"]; M -> M_minus_Br [label="- Br˙"]; M_minus_Br -> Fragment_54 [label="- N₂"]; } caption="Predicted major fragmentation pathways for this compound"

Conclusion

The comprehensive spectral analysis presented in this guide, though predictive, provides a solid foundation for the identification and characterization of this compound. The expected ¹H and ¹³C NMR spectra will clearly define the carbon-hydrogen framework, the IR spectrum will confirm the presence of the key functional groups, and the mass spectrum will establish the molecular weight and reveal characteristic fragmentation patterns indicative of the triazole ring and the bromine substituent. This multi-faceted spectroscopic approach ensures a high degree of confidence in the structural assignment of this and related heterocyclic compounds, which is a critical step in the advancement of chemical and pharmaceutical research.

References

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Investigating the reactivity of the bromine atom in 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-1-methyl-1H-1,2,3-triazole

Abstract

This compound is a versatile heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The strategic placement of a bromine atom on the electron-deficient triazole ring imparts a unique reactivity profile, rendering it an excellent substrate for a variety of transformations. This guide provides an in-depth exploration of the reactivity of the C5-bromine atom, focusing on its utility in forming new carbon-carbon and carbon-heteroatom bonds. We will delve into the mechanistic underpinnings of key reactions, present field-proven experimental protocols, and offer insights into the causal factors guiding experimental design. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Importance of the C5-Bromine

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, prized for its metabolic stability, hydrogen bonding capabilities, and dipole moment.[1] The introduction of a bromine atom at the 5-position of the 1-methyl-1H-1,2,3-triazole core creates a pivotal point for molecular elaboration. The electron-withdrawing nature of the triazole ring system activates the C5-Br bond, making it susceptible to a range of synthetic transformations that are otherwise challenging.[2] This activation facilitates its participation in numerous palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and metal-halogen exchange processes, enabling the construction of complex molecular architectures.

This guide will systematically investigate the primary reaction classes involving the C5-bromine, providing both theoretical grounding and practical, actionable protocols.

logical_relationship cluster_cc C-C Bond Formation cluster_cn C-N Bond Formation cluster_other Other Key Transformations A This compound B Suzuki-Miyaura Coupling (Aryl/Vinyl Boronic Acids) A->B C Sonogashira Coupling (Terminal Alkynes) A->C D Buchwald-Hartwig Amination (Amines) A->D E Nucleophilic Aromatic Substitution (SNA r with Nu-) A->E F Metal-Halogen Exchange (n-BuLi, i-PrMgCl) A->F

Caption: Key reaction pathways for this compound.

Synthesis of the Starting Material

Before exploring its reactivity, it is pertinent to understand the synthesis of this compound. The most common methods include:

  • Direct Bromination: Treatment of the parent 1-methyl-1H-1,2,3-triazole with a suitable brominating agent, such as bromine (Br₂) or N-Bromosuccinimide (NBS), provides a direct route to the target compound.[1] The regioselectivity for the C5 position is driven by the electronic nature of the ring.

  • Cycloaddition Reactions: The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "Click" chemistry can be employed.[3] Reacting an appropriate bromo-alkyne with methyl azide can yield the desired triazole. The regiochemistry of this reaction is a critical consideration.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The C5-Br bond is an ideal handle for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis for forming C-C and C-N bonds.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds.[5] It allows for the introduction of diverse aryl and heteroaryl moieties at the C5 position of the triazole ring.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the bromo-triazole to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[6] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Triazole-Pd(II)-Br)L₂ trans_complex Transmetalation Complex (Triazole-Pd(II)-R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Triazole-R trans_complex->product substrate Triazole-Br substrate->oa_complex Oxidative Addition boronic R-B(OH)₂ + Base boronic->trans_complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Field-Proven Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial or Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as Cs₂CO₃ or K₂CO₃ (2.0-3.0 equiv).[7]

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol %) or a combination of a palladium source like Pd(OAc)₂ and a ligand.[7][8]

  • Solvent Addition: Add a degassed solvent such as a mixture of dimethoxyethane (DME) and water, or ethanol.[9]

  • Reaction: Heat the mixture with stirring. For conventional heating, temperatures may range from 80-100 °C. Microwave irradiation can significantly shorten reaction times (e.g., 25-40 minutes at 100 °C).[7]

  • Workup: Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Coupling PartnerCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(dppf)Cl₂K₂CO₃DMEHigh[9]
N-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DMEHigh[9]
Various (Het)Arylboronic acidsPd(PPh₃)₄Cs₂CO₃EthanolGood-Excellent[7]
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the bromo-triazole with a terminal alkyne.[10] This reaction is invaluable for synthesizing arylalkynes, which are important precursors and structural motifs in many functional molecules.

Mechanistic Rationale: This reaction uniquely employs a dual catalytic system. A palladium(0) species undergoes oxidative addition with the bromo-triazole. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[11] This intermediate then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the alkynylated triazole.[11] The amine base is crucial for both regenerating the active copper catalyst and deprotonating the alkyne.[12]

Field-Proven Protocol: Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent like THF or DMF.

  • Catalyst & Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %), the copper(I) co-catalyst (e.g., CuI, 5-10 mol %), and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).[12]

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed. The reaction is often rapid.

  • Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Redissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for constructing carbon-nitrogen bonds by coupling the bromo-triazole with primary or secondary amines.[13] Given the prevalence of arylamines in pharmaceuticals, this transformation is of paramount importance.

Mechanistic Rationale: Similar to other cross-couplings, the cycle involves oxidative addition of the bromo-triazole to Pd(0).[14] The amine then coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[15] Reductive elimination from this complex furnishes the N-arylated triazole product.[15] The choice of ligand, often a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC), is critical for promoting the reductive elimination step.[16][17]

Field-Proven Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strict argon atmosphere, charge a vial with the palladium precatalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 2 mol %), the appropriate ligand if required, and the base (e.g., sodium tert-butoxide, 1.5-3.0 equiv).[16]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.1-1.2 equiv).

  • Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.

  • Reaction: Seal the vial and heat the mixture with stirring (typically 100-120 °C) for the specified time (e.g., 12-24 hours).[16]

  • Workup and Purification: After cooling, dilute the mixture with an organic solvent, filter through Celite, and concentrate. The crude product is then purified, usually by silica gel chromatography.

Metal-Halogen Exchange Reactions

Metal-halogen exchange provides a powerful, alternative route to functionalize the C5 position by transforming the C-Br bond into a highly nucleophilic C-metal bond.

Bromine-Lithium Exchange

Treatment with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures can effect a rapid bromine-lithium exchange.[18] This generates a 5-lithio-1-methyl-1H-1,2,3-triazole intermediate.

Mechanistic Rationale & Causality: This reaction is an equilibrium process driven by the formation of the more stable organolithium species. The lithiated triazole is stabilized by the inductive effect of the nitrogen atoms.[19] The reaction must be performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (THF). The resulting lithiated species is a potent nucleophile and can be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, disulfides) to install new functional groups.[18]

Field-Proven Protocol: Bromine-Lithium Exchange

  • Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried flask under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium in hexanes (1.0-1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes.

  • Quenching: Add the desired electrophile (e.g., benzophenone, dry ice, dimethyl disulfide) and stir at -78 °C for 1-2 hours before allowing the reaction to warm slowly to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Grignard Reagent Formation

Formation of the corresponding Grignard reagent (Triazole-MgBr) can be achieved by reacting the bromo-triazole with magnesium metal.[20] However, the presence of the acidic triazole ring protons in related systems can complicate this reaction. For bromo-triazoles, specialized conditions are often necessary.

Expert Insight: The use of "turbo Grignard reagents" is highly advantageous for heterocyclic substrates. The addition of lithium chloride (LiCl) to the Grignard formation reaction can significantly enhance efficiency and reactivity.[3] LiCl helps to break down passivating layers on the magnesium surface and solubilizes the resulting Grignard reagent, preventing aggregation and increasing its nucleophilicity.[3][21]

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion

The bromine atom of this compound is a highly versatile and reactive handle for synthetic chemists. Its activation by the electron-deficient triazole ring allows it to readily participate in a host of powerful bond-forming reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings, as well as metal-halogen exchange. The ability to selectively and efficiently replace the bromine with a wide array of carbon and heteroatom-based functionalities cements its role as a key building block in the design and synthesis of novel pharmaceuticals and advanced materials. Understanding the mechanistic principles and optimized protocols detailed in this guide empowers researchers to fully exploit the synthetic potential of this valuable intermediate.

References

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. Available at: [Link]

  • Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. Available at: [Link]

  • National Institutes of Health (NIH). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Available at: [Link]

  • MDPI. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules, 27(6), 1999. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Available at: [Link]

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  • Šačkus, A., et al. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Arkivoc, 2014(6), 28-39. Available at: [Link]

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An In-Depth Technical Guide to the Biological Activity Screening of Novel 5-Bromo-1-methyl-1H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold represents a cornerstone in modern medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties.[1][2] This technical guide provides a comprehensive framework for the synthesis and subsequent biological activity screening of a novel class of compounds: 5-bromo-1-methyl-1H-1,2,3-triazole derivatives. We will delve into the rationale behind the synthetic approach, followed by detailed, field-proven protocols for evaluating their potential as antimicrobial, antifungal, anticancer, and antioxidant agents. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies required to explore the therapeutic potential of this promising class of molecules.

Introduction: The Significance of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring system is a five-membered heterocycle containing three adjacent nitrogen atoms. Its unique chemical properties, including high stability, capacity for hydrogen bonding, and dipole character, make it an excellent pharmacophore.[3] This scaffold is present in a number of FDA-approved drugs, highlighting its clinical relevance.[2] The introduction of a bromine atom at the 5-position and a methyl group at the N-1 position of the triazole ring can significantly influence the molecule's lipophilicity, electronic properties, and steric profile, potentially leading to enhanced or novel biological activities. This guide outlines a systematic approach to characterizing the bioactivity of such derivatives.

Synthesis of Novel this compound Derivatives

The synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved with high regioselectivity through modern synthetic methodologies. The following is a representative synthetic pathway.

Rationale for Synthetic Approach

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," typically yields 1,4-disubstituted 1,2,3-triazoles. To achieve the desired 1,5-disubstitution pattern, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a more suitable approach. However, for the specific case of a 5-bromo-1-methyl derivative, a multi-step synthesis starting from a pre-functionalized triazole is also a viable and often practical strategy. The following protocol outlines a plausible synthetic route.

Representative Synthetic Protocol

A plausible route to novel this compound derivatives involves the initial synthesis of a 1-methyl-1H-1,2,3-triazole, followed by bromination, and subsequent functionalization.

Step 1: Synthesis of 1-methyl-1H-1,2,3-triazole

  • To a solution of 1H-1,2,3-triazole in a suitable solvent such as acetonitrile, add a base like triethylamine.

  • Introduce a methylating agent, for instance, methyl iodide or dimethyl sulfate, to the reaction mixture.

  • Stir the reaction at room temperature for a specified duration, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified using column chromatography to isolate 1-methyl-1H-1,2,3-triazole.

Step 2: Bromination of 1-methyl-1H-1,2,3-triazole

  • Dissolve the synthesized 1-methyl-1H-1,2,3-triazole in a suitable solvent like dichloromethane.

  • Add a brominating agent, such as N-bromosuccinimide (NBS), to the solution.

  • The reaction may require an initiator, such as benzoyl peroxide, and can be carried out under reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.

Step 3: Derivatization of this compound

The bromine atom at the 5-position serves as a versatile handle for introducing various substituents through cross-coupling reactions, such as the Suzuki-Miyaura reaction.[4]

  • In a reaction vessel, combine this compound, a suitable boronic acid derivative, a palladium catalyst (e.g., Pd(OAc)2), and a base (e.g., K2CO3) in a solvent system like a mixture of THF and water.[4]

  • The reaction mixture is heated under a nitrogen atmosphere for several hours.[4]

  • Upon completion, the mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate.[4]

  • The combined organic layers are washed, dried, and concentrated. The final novel this compound derivative is purified by column chromatography.

G cluster_synthesis Synthesis Workflow start 1H-1,2,3-triazole step1 Methylation (e.g., Methyl Iodide, Base) start->step1 intermediate1 1-methyl-1H-1,2,3-triazole step1->intermediate1 step2 Bromination (e.g., NBS) intermediate1->step2 intermediate2 This compound step2->intermediate2 step3 Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst) intermediate2->step3 final_product Novel 5-Bromo-1-methyl-1H- 1,2,3-triazole Derivative step3->final_product

Caption: Synthetic workflow for novel this compound derivatives.

Antimicrobial and Antifungal Activity Screening

Infectious diseases remain a significant global health challenge, exacerbated by the rise of antimicrobial resistance.[4] Novel compounds are urgently needed. The following protocols are designed to assess the antimicrobial and antifungal potential of the synthesized triazole derivatives.

Rationale for Assay Selection

The broth microdilution method is a quantitative assay that determines the Minimum Inhibitory Concentration (MIC) of a compound, providing a precise measure of its potency.[5] The agar disk diffusion method is a qualitative preliminary screening tool that is cost-effective and easy to perform.[4]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard for determining the MIC of antimicrobial agents.[5]

  • Preparation of Test Compounds: Dissolve the synthesized triazole derivatives in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Microorganism Preparation: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).[6] Culture the microorganisms in appropriate broth media to achieve a logarithmic growth phase. Adjust the inoculum density to a standardized concentration.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth medium.

    • Add the standardized microbial inoculum to each well.

    • Include positive controls (a known antibiotic or antifungal) and negative controls (medium with inoculum and DMSO, but no compound).

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

G cluster_mic Broth Microdilution Workflow prep_compounds Prepare Compound Stock Solutions (in DMSO) serial_dilution Perform Serial Dilutions of Compounds in 96-well Plate prep_compounds->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum add_inoculum Add Inoculum to Each Well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate add_inoculum->incubation read_results Determine MIC (Lowest Concentration with No Growth) incubation->read_results

Caption: Workflow for the Broth Microdilution Assay to determine MIC.

Mechanism of Action of Triazole Antifungals

Triazole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[8][9][10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8][9][10] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[9][10]

G cluster_moa Antifungal Mechanism of Action triazole Triazole Derivative enzyme Lanosterol 14α-demethylase (Fungal Cytochrome P450) triazole->enzyme Inhibits ergosterol Ergosterol Biosynthesis enzyme->ergosterol Catalyzes growth Fungal Growth Inhibition enzyme->growth Disruption leads to lanosterol Lanosterol lanosterol->enzyme Substrate membrane Fungal Cell Membrane Integrity ergosterol->membrane Maintains membrane->growth Essential for

Caption: Simplified signaling pathway of triazole antifungal agents.

In Vitro Anticancer Activity Screening

The search for novel anticancer agents is a continuous effort in drug discovery. Many heterocyclic compounds, including triazoles, have shown promising cytotoxic activity against various cancer cell lines.[1]

Rationale for Assay Selection

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content. It is a rapid, sensitive, and inexpensive method for in vitro cytotoxicity screening. The MTT assay is another widely used colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol is adapted from the method described by Skehan et al. (1990).

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the synthesized triazole derivatives to the wells. Include a positive control (e.g., doxorubicin) and a negative control (vehicle, typically DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells.

  • Staining: After washing with water, stain the fixed cells with SRB solution.

  • Wash and Solubilize: Wash away the unbound dye with 1% acetic acid and allow the plates to air dry. Solubilize the protein-bound dye with a Tris base solution.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 515 nm) using a microplate reader. Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_srb SRB Assay Workflow seed_cells Seed Cancer Cells in 96-well Plate add_compounds Add Serial Dilutions of Test Compounds seed_cells->add_compounds incubation Incubate for 48-72h add_compounds->incubation fix_cells Fix Cells with TCA incubation->fix_cells stain_cells Stain with SRB Dye fix_cells->stain_cells wash_solubilize Wash and Solubilize Dye stain_cells->wash_solubilize read_absorbance Measure Absorbance wash_solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.

Antioxidant Activity Screening

Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by neutralizing reactive oxygen species (ROS).

Rationale for Assay Selection

The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods for evaluating the free radical scavenging activity of compounds. They are relatively simple, rapid, and sensitive.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: Prepare a fresh solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate, add different concentrations of the synthesized triazole derivatives.

    • Add the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis: Measure the absorbance at 517 nm. The scavenging activity is calculated as the percentage of DPPH discoloration. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocol: ABTS Radical Cation Decolorization Assay
  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or methanol to obtain a specific absorbance at 734 nm.

  • Assay Procedure:

    • Add different concentrations of the test compounds to a 96-well plate.

    • Add the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a short period (e.g., 6 minutes).

  • Data Analysis: Measure the absorbance at 734 nm. Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation and Interpretation

All quantitative data from the biological activity screenings should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial and Antifungal Activity of this compound Derivatives (MIC in µg/mL)
Compound IDS. aureusE. coliC. albicansA. niger
Derivative 1
Derivative 2
...
Positive Control
Table 2: In Vitro Anticancer Activity of this compound Derivatives (IC50 in µM)
Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)
Derivative 1
Derivative 2
...
Doxorubicin
Table 3: Antioxidant Activity of this compound Derivatives (IC50 in µM)
Compound IDDPPH ScavengingABTS Scavenging
Derivative 1
Derivative 2
...
Ascorbic Acid

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and comprehensive biological evaluation of novel this compound derivatives. The data generated from these screenings will enable the identification of lead compounds with promising therapeutic potential. Structure-activity relationship (SAR) studies can then be conducted to understand how different substituents on the triazole core influence biological activity, guiding the design and synthesis of more potent and selective analogs.[3] Further investigations into the specific molecular targets and mechanisms of action of the most active compounds will be crucial for their future development as therapeutic agents.

References

  • Triazole antifungals | Research Starters - EBSCO. (n.d.).
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Unlocking New Therapeutic Avenues: A Technical Guide to the Pharmacophoric Potential of 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can serve as a foundation for new therapeutics is of paramount importance. The 1,2,3-triazole moiety has emerged as a "privileged" structure, valued for its synthetic accessibility, metabolic stability, and its capacity to engage in meaningful biological interactions. This technical guide delves into the untapped potential of a specific, functionalized triazole, 5-Bromo-1-methyl-1H-1,2,3-triazole, as a versatile pharmacophore. We will explore its intrinsic chemical attributes, provide a strategic blueprint for its synthesis and diversification, and outline a comprehensive workflow for its evaluation against key drug targets. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their arsenal of core scaffolds for innovative therapeutic design.

The Rationale: Why this compound?

A pharmacophore is defined as the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and elicit a biological response.[1][2] The 1,2,3-triazole ring system is an exemplary pharmacophoric element due to its unique combination of properties. It is a bioisostere of the amide bond, capable of mimicking its geometry and participating in hydrogen bonding and dipole-dipole interactions, yet it is resistant to metabolic degradation.[3] The triazole nucleus is a common feature in a variety of approved drugs, underscoring its therapeutic relevance.[4]

The subject of this guide, this compound, presents a particularly compelling starting point for a drug discovery campaign for several key reasons:

  • The 1,2,3-Triazole Core: This nitrogen-rich heterocycle acts as a rigid scaffold, pre-organizing appended functional groups in a defined three-dimensional space. Its nitrogen atoms can act as hydrogen bond acceptors, a crucial interaction in many ligand-receptor binding events.[5][6]

  • The N1-Methyl Group: This substituent blocks one of the potential sites of tautomerization and metabolism, enhancing the pharmacokinetic profile of potential drug candidates. It also provides a vector for steric interactions within a binding pocket.

  • The C5-Bromo Substituent: This is the key to unlocking the pharmacophoric potential of this scaffold. The bromine atom can act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. More importantly, it serves as a versatile synthetic handle for the introduction of a wide array of chemical diversity through well-established cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core, a critical step in optimizing potency and selectivity.

Synthesis and Diversification Strategy

A robust and flexible synthetic strategy is the cornerstone of any successful drug discovery program. Here, we outline a logical and experimentally validated approach to the synthesis of the this compound core and its subsequent diversification into a library of potential drug candidates.

Synthesis of the Core Scaffold

The most direct and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[5][7] A plausible and efficient route to this compound would involve the cycloaddition of methyl azide with a suitable bromo-alkyne. However, given the volatility and hazardous nature of methyl azide, an alternative and often safer approach is a multi-step synthesis starting from more readily available precursors.

Below is a detailed, step-by-step protocol for a proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-Bromo-2-(trimethylsilyl)acetylene

  • To a solution of (trimethylsilyl)acetylene (1.0 eq) in acetone at -78 °C, add N-bromosuccinimide (NBS) (1.1 eq) in one portion.

  • Add a catalytic amount of silver nitrate (AgNO₃) (0.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by vacuum distillation to yield 1-bromo-2-(trimethylsilyl)acetylene.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a round-bottom flask, dissolve 1-bromo-2-(trimethylsilyl)acetylene (1.0 eq) and methyl azide (1.1 eq, generated in situ from sodium azide and methyl iodide for safety) in a 1:1 mixture of t-butanol and water.

  • Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.02 eq).

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

Step 3: Desilylation

  • Dissolve the crude trimethylsilyl-protected triazole in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1 hour.

  • Monitor the desilylation by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Library Generation via Cross-Coupling Reactions

The true power of the this compound scaffold lies in the versatility of the C-Br bond for diversification. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern medicinal chemistry for forging new carbon-carbon and carbon-heteroatom bonds. Below are protocols for three key cross-coupling reactions to generate a diverse library of analogues.

Experimental Protocol: Suzuki-Miyaura Coupling (C-C Bond Formation) [8][9]

  • To a microwave vial, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a suitable base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 eq).

  • Add a solvent mixture, such as 1,4-dioxane and water (4:1).

  • Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Experimental Protocol: Sonogashira Coupling (C-C Bond Formation) [10][11]

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.06 eq).

  • Add a suitable solvent, such as degassed triethylamine or a mixture of THF and diisopropylamine.

  • Add the terminal alkyne (1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination (C-N Bond Formation) [12]

  • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.08 eq).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

  • Seal the reaction vessel and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

G Core This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Core->Suzuki C-C Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Core->Sonogashira C-C Buchwald Buchwald-Hartwig Amination (R1R2NH, Pd catalyst) Core->Buchwald C-N Library Diverse Chemical Library Suzuki->Library Sonogashira->Library Buchwald->Library

Caption: Diversification strategy for the this compound scaffold.

Biological Evaluation: A Tiered Screening Approach

Once a diverse library of compounds has been synthesized, a systematic and logical screening cascade is required to identify promising lead candidates. This typically involves a combination of computational modeling and in vitro assays.

In Silico Screening and Target Prioritization

Computational methods can provide valuable insights into the potential biological targets of the synthesized library and help prioritize compounds for in vitro testing.

  • Pharmacophore Modeling: Based on the structures of known ligands for a particular target, a 3D pharmacophore model can be generated. The synthesized library can then be screened virtually to identify compounds that match the key features of the model.

  • Molecular Docking: If the 3D structure of a target protein is known, molecular docking can be used to predict the binding mode and affinity of the synthesized compounds. This can help to rationalize structure-activity relationships (SAR) and guide further optimization.

Based on the prevalence of the 1,2,3-triazole scaffold in known inhibitors, promising initial targets for the this compound library include:

Target ClassRationale and Examples
Protein Kinases The triazole ring can form key hydrogen bonds in the hinge region of the ATP binding site. Numerous triazole-based kinase inhibitors have been developed, targeting enzymes like EGFR and PIP5K1α.[2][13]
Proteases Triazoles can act as bioisosteres of the peptide bond, inhibiting proteases involved in viral replication (e.g., HIV protease, SARS-CoV 3CLpro) and parasitic diseases (e.g., cruzipain).[14][15]
G-Protein Coupled Receptors (GPCRs) The triazole moiety has been successfully incorporated into GPCR ligands, acting as a key pharmacophoric element for receptors like GPR88.[3]
In Vitro Assay Cascade

A tiered approach to in vitro screening is recommended, starting with broad assays for cytotoxicity, followed by target-specific functional assays.

Tier 1: Cytotoxicity and Cell Viability Assays

It is crucial to first assess the general cytotoxicity of the synthesized compounds to distinguish between specific target engagement and non-specific toxicity. The MTT or XTT assays are robust and high-throughput methods for this purpose.

Experimental Protocol: MTT Cell Viability Assay [3]

  • Seed cells (e.g., a relevant cancer cell line or a standard cell line like HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compounds (typically from 100 µM down to 1 nM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Tier 2: Target-Specific Functional Assays

Compounds that are non-toxic at relevant concentrations should then be advanced to target-specific assays. The choice of assay will depend on the prioritized target class.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based) [13][15]

  • In a 96-well plate, prepare a reaction mixture containing the target kinase, a suitable kinase substrate, and ATP in an appropriate kinase buffer.

  • Add serial dilutions of the test compounds to the wells. Include a positive control inhibitor (e.g., staurosporine) and a no-inhibitor control.

  • Initiate the kinase reaction by adding the ATP/substrate mixture and incubate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced, which is directly proportional to kinase activity. A common method is to use a commercial kit (e.g., ADP-Glo™) that converts ADP to ATP and then uses luciferase to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Plot the signal against the inhibitor concentration to determine the IC₅₀ value.

Experimental Protocol: In Vitro Protease Inhibition Assay (Fluorogenic)

  • In a 96-well plate, add the target protease in an appropriate assay buffer.

  • Add serial dilutions of the test compounds and pre-incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding a fluorogenic substrate (e.g., a peptide with a quenched fluorophore that is released upon cleavage).

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the protease activity.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

G cluster_0 In Silico cluster_1 In Vitro Pharmacophore Pharmacophore Modeling Cytotoxicity Tier 1: Cytotoxicity Assay (e.g., MTT/XTT) Pharmacophore->Cytotoxicity Prioritized Hits Docking Molecular Docking Docking->Cytotoxicity Prioritized Hits TargetAssay Tier 2: Target-Specific Assay (e.g., Kinase, Protease) Cytotoxicity->TargetAssay Non-toxic Hits SAR Structure-Activity Relationship (SAR) TargetAssay->SAR Lead Lead Candidate SAR->Lead Library Synthesized Compound Library Library->Pharmacophore Library->Docking

Caption: A tiered workflow for the biological evaluation of the compound library.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. Its inherent drug-like properties, combined with the synthetic versatility afforded by the bromine handle, provide a robust platform for generating diverse chemical libraries. The strategic application of modern synthetic methodologies, coupled with a tiered screening cascade of computational and in vitro assays, offers a clear and efficient path to identifying potent and selective modulators of key biological targets.

Future work should focus on the iterative optimization of hit compounds identified through this workflow. This will involve the synthesis of focused libraries around the most promising scaffolds to refine the structure-activity relationship and improve pharmacokinetic properties. By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the chemical space around this versatile pharmacophore and unlock its full potential in the quest for new and improved medicines.

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The Strategic Synthesis of Fused Triazole Systems from 5-Bromo-1-methyl-1H-1,2,3-triazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fused 1,2,3-triazole scaffolds are of paramount importance in contemporary medicinal chemistry, constituting the core of numerous therapeutic agents.[1][2] This technical guide provides an in-depth exploration of the synthesis of these privileged heterocyclic systems, with a strategic focus on the versatile building block, 5-Bromo-1-methyl-1H-1,2,3-triazole. We will delve into the synthesis of this key precursor, followed by a comprehensive analysis of its application in constructing fused triazole architectures, primarily through palladium-catalyzed cross-coupling reactions and subsequent intramolecular cyclization strategies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.

Introduction: The Ascendancy of Fused Triazoles in Drug Discovery

The 1,2,3-triazole moiety has emerged as a cornerstone in modern drug design, valued for its exceptional chemical stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[3] When this stable five-membered ring is fused with other heterocyclic systems, it gives rise to a diverse array of bicyclic and polycyclic scaffolds with significant therapeutic potential. These fused triazole systems are integral to a wide range of biologically active molecules, including anticancer, antiviral, and antimicrobial agents.[2]

The strategic importance of this compound lies in its pre-functionalized nature. The bromine atom at the C5 position serves as a versatile handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the introduction of various substituents that can be tailored for subsequent intramolecular cyclization to construct the desired fused ring system. The N1-methyl group provides regiochemical control, preventing undesired side reactions and simplifying product mixtures. This guide will illuminate the pathways from this key intermediate to complex, drug-like fused triazole architectures.

Synthesis of the Key Precursor: this compound

A reliable and scalable synthesis of the starting material is fundamental to any synthetic campaign. The preparation of this compound is most effectively achieved through a regioselective N-methylation of the commercially available 5-bromo-1H-1,2,3-triazole. The regioselectivity of this alkylation is a critical consideration, as methylation can occur at the N1 or N2 positions of the triazole ring.

Mechanistic Considerations for Regioselective N-Methylation

The regiochemical outcome of the N-methylation of (benz)imidazoles and related azoles is influenced by several factors, including the choice of base, solvent, and methylating agent. To favor the formation of the 1-methyl isomer, which is the more sterically hindered product, specific conditions are required. A highly regioselective N-methylation furnishing the sterically more hindered isomer has been developed, involving mild reaction conditions that tolerate a wide range of functional groups.[4]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the N-methylation of similar heterocyclic systems and should be optimized for the specific substrate.[4][5]

Materials:

  • 5-bromo-1H-1,2,3-triazole

  • Methyl iodide (MeI)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of 5-bromo-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Fused Systems

The bromine atom at the C5 position of this compound is primed for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in installing the necessary precursors for subsequent intramolecular cyclization. The choice of coupling partner and reaction type dictates the final fused heterocyclic system.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[6] By coupling this compound with appropriately substituted aryl or heteroaryl boronic acids, intermediates poised for intramolecular cyclization can be synthesized.

Workflow for Suzuki-Miyaura Coupling and Subsequent Cyclization:

Suzuki_Workflow A 5-Bromo-1-methyl- 1H-1,2,3-triazole C Suzuki-Miyaura Coupling A->C B Aryl/Heteroaryl Boronic Acid (e.g., 2-aminophenylboronic acid) B->C D 5-Aryl-1-methyl- 1H-1,2,3-triazole Intermediate C->D Pd Catalyst, Base E Intramolecular Cyclization (e.g., Annulation) D->E F Fused Triazole System (e.g., Triazolo[1,5-a]quinoline) E->F Heat or Catalyst

Caption: Suzuki-Miyaura coupling followed by cyclization.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling enables the introduction of a carbon-carbon triple bond by reacting the bromo-triazole with a terminal alkyne.[7] The resulting alkynyl-substituted triazole can undergo various cyclization reactions, including intramolecular hydroamination or cycloadditions, to form a range of fused heterocycles.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[8] By coupling this compound with an amine, such as an aniline or a heterocyclic amine, a diarylamine intermediate is formed. This intermediate can then undergo intramolecular C-H amination or other cyclization reactions to generate N-fused triazole systems.

Workflow for Buchwald-Hartwig Amination and Cyclization:

Buchwald_Workflow A 5-Bromo-1-methyl- 1H-1,2,3-triazole C Buchwald-Hartwig Amination A->C B Amine (e.g., 2-bromoaniline) B->C D 5-(Arylamino)-1-methyl- 1H-1,2,3-triazole Intermediate C->D Pd Catalyst, Base E Intramolecular C-H Amination D->E F Fused N-Heterocycle E->F Pd Catalyst

Caption: Buchwald-Hartwig amination for fused heterocycles.

Synthesis of Fused Triazole Systems: Case Studies

The true utility of this compound is demonstrated in its application to the synthesis of specific fused heterocyclic systems with proven biological relevance.

Synthesis of Triazolo[4,5-d]pyrimidines (8-Azapurines)

Triazolo[4,5-d]pyrimidines, also known as 8-azapurines, are an important class of compounds with diverse biological activities, including their role as LSD1 inhibitors.[2] A common synthetic strategy involves the construction of a substituted triazole followed by the annulation of the pyrimidine ring.

Synthetic Strategy:

  • Buchwald-Hartwig Amination: Couple this compound with an appropriate aminopyrimidine derivative.

  • Intramolecular Cyclization: Alternatively, a more convergent approach involves the reaction of a 4-amino-1-methyl-1H-1,2,3-triazole-5-carboxamide with a suitable one-carbon synthon to form the fused pyrimidine ring.[1]

Experimental Protocol: Synthesis of a 1-methyl-v-triazolo[4,5-d]pyrimidin-7(6H)-one derivative (Adapted from[1])

Materials:

  • 4-Amino-1-methyl-1H-1,2,3-triazole-5-carboxamide

  • Urea

  • Sand

Procedure:

  • Thoroughly mix 4-Amino-1-methyl-1H-1,2,3-triazole-5-carboxamide (1.0 eq) with urea (10 eq) and sand (as a dispersant).

  • Heat the mixture in an oil bath at 180-190 °C for 1 hour.

  • Cool the reaction mixture and triturate with hot water.

  • Filter the solid and recrystallize from a suitable solvent to yield the desired 1-methyl-1H-v-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione.

Synthesis of Triazolo[1,5-a]quinolines

Triazolo[1,5-a]quinolines are another class of fused heterocycles with interesting biological properties. Their synthesis can be efficiently achieved via a palladium-catalyzed intramolecular annulation of a 5-(2-haloaryl)-1-methyl-1H-1,2,3-triazole intermediate.[9]

Synthetic Strategy:

  • Suzuki-Miyaura Coupling: React this compound with a 2-halophenylboronic acid to generate the 5-(2-haloaryl)-1-methyl-1H-1,2,3-triazole precursor.

  • Intramolecular C-H Arylation: Subject the precursor to palladium-catalyzed intramolecular C-H arylation to effect the final ring closure.

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Fused Triazole Precursors

Coupling ReactionCoupling PartnerBond FormedKey AdvantagesTypical Catalyst System
Suzuki-Miyaura Organoboron ReagentC-CHigh functional group tolerance, commercially available reagents.Pd(PPh₃)₄, K₂CO₃
Sonogashira Terminal AlkyneC-C (sp)Introduces a versatile alkynyl moiety for further transformations.PdCl₂(PPh₃)₂, CuI, Et₃N
Buchwald-Hartwig AmineC-NDirect formation of C-N bonds, wide range of amine coupling partners.Pd₂(dba)₃, Xantphos, Cs₂CO₃

Conclusion and Future Perspectives

This compound has proven to be a highly valuable and versatile building block for the synthesis of a diverse array of fused triazole systems. The strategic application of modern palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization, provides a powerful and modular approach to these medicinally important scaffolds. The continued development of novel catalytic systems and a deeper understanding of reaction mechanisms will undoubtedly lead to even more efficient and selective syntheses of complex fused triazoles, further empowering drug discovery and development efforts.

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A Technical Guide to the Discovery of Bioactive Compounds Using the 5-Bromo-1-methyl-1H-1,2,3-triazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on leveraging the 5-Bromo-1-methyl-1H-1,2,3-triazole scaffold. We will explore its strategic value, synthetic utility, and application in the generation and screening of novel compound libraries to identify new bioactive candidates.

The Strategic Value of the 1,2,3-Triazole Core in Medicinal Chemistry

The 1,2,3-triazole ring is recognized as a "privileged scaffold" in drug discovery.[1][2] Unlike many heterocyclic systems, it is not found in nature, which can offer advantages in terms of metabolic novelty.[3] Its value stems from a unique combination of physicochemical properties:

  • Metabolic Stability: The triazole core is exceptionally stable to acidic and basic hydrolysis, as well as oxidative and reductive conditions, making it a robust framework for drug candidates.[1][4]

  • Bioisosterism: The 1,2,3-triazole moiety is an excellent bioisostere for the amide bond, a common feature in bioactive molecules that is often susceptible to metabolic cleavage.[1][5][6] Depending on the substitution pattern, it can mimic both trans- and cis-amide conformations.[6]

  • Molecular Interactions: The ring system possesses a significant dipole moment and contains nitrogen atoms that can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors.[1][7]

  • Synthetic Accessibility: The advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and modular.[4][8] For the 1,5-disubstituted pattern relevant to our core scaffold, ruthenium-catalyzed methods (RuAAC) provide a complementary and highly regioselective approach.[9]

The This compound scaffold is a particularly strategic starting point. The N1-methylation prevents tautomerization, providing a fixed, stable core. Crucially, the bromine atom at the C5 position serves as a versatile synthetic "handle" for diversification through a wide array of well-established palladium-catalyzed cross-coupling reactions.[10][11] This allows for the systematic construction of large, diverse chemical libraries from a single, functionalized core.

Synthesis of the Core Scaffold: this compound

The regioselective synthesis of a 1,5-disubstituted triazole is paramount. While various methods exist for creating this substitution pattern, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is a preferred method due to its high regioselectivity and functional group tolerance.[9][12][13]

A plausible synthetic route involves the cycloaddition of methyl azide with bromoacetylene.

Protocol 2.1: Synthesis of this compound via RuAAC

Warning: Methyl azide is a volatile and potentially explosive compound. It should be handled with extreme care, in solution, behind a blast shield, and should not be distilled or concentrated.

Materials:

  • Methyl azide (in solution, e.g., toluene)

  • Bromoacetylene (or a suitable precursor like 1,2-dibromoethene)

  • Chloro(pentamethylcyclopentadienyl)bis(triphenylphosphine)ruthenium(II) [Cp*RuCl(PPh₃)₂] or similar Ru catalyst

  • Anhydrous, degassed 1,2-dichloroethane (DCE) or toluene

  • Standard glassware for inert atmosphere chemistry (Schlenk line)

Methodology:

  • Reactor Setup: In a Schlenk flask under an argon atmosphere, dissolve the ruthenium catalyst (e.g., 0.5-2 mol%) in anhydrous, degassed solvent.

  • Reagent Addition: To the stirring catalyst solution, add the bromoalkyne source (1.1 equivalents). Subsequently, add the solution of methyl azide (1.0 equivalent) dropwise at room temperature. Causality Note: The alkyne should be present before the bulk of the azide is added to minimize potential catalyst deactivation pathways where the azide reacts with the ruthenium center.[9]

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound product.

Library Generation via Palladium-Catalyzed Cross-Coupling

The C5-bromo position is the key diversification point. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit to introduce a wide range of chemical moieties, enabling a thorough exploration of the chemical space around the triazole core.[14]

// Core Scaffold Core [label="5-Bromo-1-methyl-\n1H-1,2,3-triazole", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Reaction Types Suzuki [label="Suzuki-Miyaura\n(Boronic Acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira\n(Alkynes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig\n(Amines)", fillcolor="#FBBC05", fontcolor="#202124"]; Stille [label="Stille\n(Stannanes)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product Classes Aryl [label="5-Aryl/Heteroaryl\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Alkynyl [label="5-Alkynyl\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Amino [label="5-Amino\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vinyl [label="5-Alkenyl/Aryl\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Core -> Suzuki [label="Pd(0), Base"]; Core -> Sonogashira [label="Pd(0), Cu(I)"]; Core -> Buchwald [label="Pd(0), Base"]; Core -> Stille [label="Pd(0)"];

Suzuki -> Aryl; Sonogashira -> Alkynyl; Buchwald -> Amino; Stille -> Vinyl; } Caption: Diversification of the core scaffold via cross-coupling.

Protocol 3.1: Representative Suzuki-Miyaura Coupling

This protocol describes the coupling of the bromo-triazole scaffold with an arylboronic acid to generate a 5-aryl-1-methyl-1H-1,2,3-triazole derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or Pd(dppf)Cl₂ (1-3 mol%)

  • Base: Anhydrous K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq)

  • Solvent: Degassed 1,4-dioxane/water (e.g., 4:1 v/v) or DME

  • Microwave reaction vials or standard Schlenk flasks

Methodology:

  • Reactor Setup: To a microwave vial, add the 5-bromo-triazole, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Evacuate and backfill the vial with argon three times. Add the degassed solvent mixture via syringe.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat to 100-140 °C for 15-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for 6-24 hours. Trustworthiness Check: The reaction progress should be monitored by LC-MS to determine the optimal reaction time and prevent decomposition.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 5-aryl derivative.

Biological Screening Cascade

Once a library of diverse compounds has been synthesized, a systematic screening process is required to identify bioactive "hits." High-Throughput Screening (HTS) is the primary engine for this discovery phase.[15][16]

// Nodes Lib [label="Synthesized\nCompound Library", fillcolor="#F1F3F4", fontcolor="#202124"]; HTS [label="Primary HTS\n(Single Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hits [label="Initial 'Hits'\n(% Inhibition > Threshold)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Dose [label="Dose-Response Assay\n(IC50/EC50 Determination)", fillcolor="#FBBC05", fontcolor="#202124"]; Confirmed [label="Confirmed Hits\n(Potency < Threshold)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Secondary [label="Secondary/Selectivity Assays\n(e.g., Orthogonal, Counter-screens)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Lead Candidate\n(Potent, Selective, Characterized)", shape=egg, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Lib -> HTS; HTS -> Hits; Hits -> Dose [label="Hit Confirmation"]; Dose -> Confirmed; Confirmed -> Secondary [label="Hit Characterization"]; Secondary -> Lead [label="Lead Selection"]; } Caption: A standard workflow for bioactive compound screening.

Protocol 4.1: General Enzyme Inhibition HTS Assay (Fluorescence-Based)

This protocol outlines a typical biochemical assay to screen the library for inhibitors of a target enzyme (e.g., a protein kinase).

Materials:

  • 384-well, low-volume, black assay plates

  • Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer

  • Recombinant purified target enzyme

  • Enzyme substrate (e.g., a peptide that gets phosphorylated)

  • ATP (Adenosine triphosphate)

  • Detection reagent (e.g., an antibody that recognizes the modified substrate, coupled to a fluorescent probe)

  • Assay buffer (e.g., HEPES buffer with MgCl₂, DTT, and BSA)

  • Positive control (known inhibitor) and negative control (DMSO vehicle)

Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of each library compound (typically at 10 mM in DMSO) into the assay plates to achieve a final screening concentration of 10 µM. Also plate DMSO vehicle and positive controls.

  • Enzyme Addition: Add the target enzyme diluted in assay buffer to all wells. Allow a short pre-incubation period (15-30 min) for the compounds to bind to the enzyme. Causality Note: This pre-incubation step is critical for identifying time-dependent or slowly binding inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the substrate and ATP.

  • Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 60 min) at room temperature or 30 °C. The time is optimized to ensure the reaction is in the linear range for the DMSO controls.

  • Detection: Stop the reaction and initiate detection by adding the detection reagent. After a final incubation period, read the plate on a fluorescence plate reader.

  • Data Analysis: The raw fluorescence data is normalized using the positive (0% activity) and negative (100% activity) controls. The percent inhibition for each compound is calculated. Hits are typically defined as compounds causing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Data Interpretation: Structure-Activity Relationships (SAR)

The data from the screening campaign is crucial for establishing a Structure-Activity Relationship (SAR).[17][18] SAR analysis links the specific chemical modifications made to the scaffold with their effect on biological activity, guiding the next round of synthesis to design more potent and selective compounds.

Table 1: Hypothetical SAR Data for a Kinase X Inhibition Screen
Compound IDR-Group (at C5)% Inhibition @ 10 µMIC₅₀ (µM)
Core -Br< 10%> 100
LIB-001 -Phenyl45%12.5
LIB-002 -4-Fluorophenyl68%4.8
LIB-003 -4-Methoxyphenyl85%1.2
LIB-004 -4-Aminophenyl92%0.75
LIB-005 -3-Pyridyl77%3.1
LIB-006 -Cyclohexyl15%> 50
LIB-007 -N(H)Ph88%0.98

Analysis of Hypothetical Data: From this table, a medicinal chemist can draw initial conclusions:

  • Substitution at the C5 position is critical for activity (Core vs. LIB compounds).

  • Aromatic R-groups are preferred over aliphatic ones (LIB-001 vs. LIB-006).

  • Electron-donating substituents in the para position of the phenyl ring enhance potency (LIB-004 > LIB-003 > LIB-002 > LIB-001). This suggests a potential hydrogen bond or favorable electronic interaction in that region of the target's binding pocket.

  • A direct nitrogen linkage (Buchwald-Hartwig product, LIB-007) is also highly effective.

This initial SAR provides a clear rationale for synthesizing a second-generation library focusing on para-substituted electron-rich aromatics and various substituted anilines to further optimize potency.

Conclusion

The this compound scaffold represents a robust and synthetically tractable starting point for modern drug discovery campaigns. Its inherent stability and favorable physicochemical properties, combined with the synthetic versatility afforded by the C5-bromo handle, allow for the efficient generation of diverse compound libraries. When coupled with a systematic biological screening cascade and iterative SAR analysis, this scaffold provides a powerful platform for the identification and optimization of novel, potent, and selective bioactive compounds.

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An In-depth Technical Guide on the Theoretical and Computational Studies of 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Landscape of a Promising Heterocycle

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole character, making it a valuable component in the design of bioactive molecules.[1][2] The targeted introduction of a bromine atom and a methyl group, as in 5-Bromo-1-methyl-1H-1,2,3-triazole, offers a nuanced modulation of its electronic and steric properties. This, in turn, can significantly influence its interaction with biological targets. This guide provides a comprehensive overview of the theoretical and computational methodologies that are pivotal in characterizing and predicting the behavior of this specific triazole derivative. While dedicated research on this compound is emerging, this document synthesizes established principles from closely related analogues to provide a robust framework for its study.

Molecular Identity and Physicochemical Properties

A foundational step in any chemical study is the precise identification and characterization of the molecule of interest.

IdentifierValueSource
Chemical Name This compoundChemScene
CAS Number 16681-82-6[3]
Molecular Formula C₃H₄BrN₃[3][4]
Molecular Weight 161.99 g/mol [3]
SMILES CN1C(=CN=N1)Br[4]
Predicted Physicochemical Data:
PropertyValueSource
Topological Polar Surface Area (TPSA) 30.71 Ų[3]
LogP 0.5776[3]
Hydrogen Bond Acceptors 3[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 0[3]

Synthesis and Spectroscopic Characterization: A Methodological Blueprint

While specific literature detailing the synthesis of this compound is not extensively published, established methodologies for analogous triazoles provide a clear path forward.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several well-established reactions in heterocyclic chemistry. The choice of method often depends on the availability of starting materials and desired purity.

  • "Click" Chemistry Approach: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful tool for the synthesis of 1,2,3-triazoles.[2][5] A plausible route would involve the reaction of methyl azide with a bromo-alkyne derivative.

  • Bromination of a Precursor: An alternative strategy involves the direct bromination of a 1-methyl-1H-1,2,3-triazole precursor. This method is contingent on the regioselectivity of the bromination reaction, which can be influenced by the reaction conditions and the electronic nature of the triazole ring.

  • Nucleophilic Substitution: The bromine atom on the triazole ring can be introduced via nucleophilic substitution reactions on a suitably functionalized triazole precursor.[6]

Spectroscopic Characterization Workflow

The structural elucidation of the synthesized this compound would rely on a suite of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire the FT-IR spectrum of the purified compound.

    • Identify characteristic vibrational frequencies for the C-H, C=N, and C-N bonds within the triazole ring and the methyl group. The presence of the C-Br stretching vibration would also be a key diagnostic peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Record ¹H NMR and ¹³C NMR spectra.

    • In the ¹H NMR spectrum, expect to observe a singlet for the methyl protons and a singlet for the proton on the triazole ring.

    • In the ¹³C NMR spectrum, identify the chemical shifts for the methyl carbon and the two carbons of the triazole ring. The carbon bearing the bromine atom will exhibit a characteristic chemical shift.

  • Mass Spectrometry (MS):

    • Obtain the mass spectrum to confirm the molecular weight of the compound.

    • The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a definitive indicator of the presence of a single bromine atom in the molecule.

Theoretical and Computational Investigations: From Molecular Structure to Biological Interactions

Computational chemistry provides invaluable insights into the electronic structure, reactivity, and potential biological activity of molecules like this compound.

Density Functional Theory (DFT) Calculations

DFT is a robust method for investigating the geometric and electronic properties of molecules.[1][2]

Computational Protocol: DFT Analysis

  • Geometry Optimization:

    • Construct the initial 3D structure of this compound.

    • Perform geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the most stable conformation of the molecule.

  • Vibrational Frequency Analysis:

    • Calculate the vibrational frequencies at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies).

    • The calculated frequencies can be compared with the experimental FT-IR spectrum to validate the computational model.

  • Frontier Molecular Orbital (FMO) Analysis:

    • Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate an MEP map to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. This is critical for understanding its intermolecular interactions.

cluster_DFT DFT Workflow A Initial 3D Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D FMO Analysis (HOMO-LUMO) B->D E MEP Mapping B->E

Caption: A typical workflow for DFT calculations.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state.[7][8][9]

Computational Protocol: Hirshfeld Surface Analysis

  • Crystal Structure Input:

    • A single-crystal X-ray diffraction structure is the prerequisite for this analysis. In its absence, a computationally predicted crystal packing can be used, though with less certainty.

  • Hirshfeld Surface Generation:

    • Generate the Hirshfeld surface mapped with properties like dnorm, di, and de to identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate strong hydrogen bonding or other close contacts.[7]

  • 2D Fingerprint Plots:

    • Deconstruct the Hirshfeld surface into 2D fingerprint plots, which quantify the contribution of different types of intermolecular contacts (e.g., H···H, C···H, Br···H). This provides a detailed picture of the crystal packing forces.[7][8]

cluster_Hirshfeld Hirshfeld Surface Analysis X Crystal Structure Data (Experimental or Predicted) Y Generate Hirshfeld Surface (d_norm, d_i, d_e) X->Y Z Generate 2D Fingerprint Plots Y->Z W Quantify Intermolecular Contacts (e.g., H···H, C···H, Br···H) Z->W

Caption: Workflow for Hirshfeld surface analysis.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[1][10] This is crucial for drug discovery and development.

Computational Protocol: Molecular Docking

  • Target Selection and Preparation:

    • Identify a relevant biological target (e.g., an enzyme or receptor).

    • Obtain the 3D structure of the target from a protein data bank.

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign appropriate charges and atom types.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the active site of the target.

    • The docking algorithm will generate a series of possible conformations and score them based on their binding affinity.

  • Analysis of Results:

    • Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein residues.

    • This analysis provides insights into the potential mechanism of action and can guide the design of more potent analogues.

cluster_Docking Molecular Docking Workflow P Prepare Protein Target (from PDB) D Perform Docking Simulation (e.g., AutoDock) P->D L Prepare Ligand (DFT Optimized Structure) L->D A Analyze Binding Poses and Interactions D->A

Caption: A generalized molecular docking workflow.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further exploration in medicinal and materials chemistry. The computational and theoretical methodologies outlined in this guide provide a robust framework for its comprehensive characterization. Future experimental work should focus on the regioselective synthesis and detailed spectroscopic analysis of this compound. Subsequent computational studies, guided by experimental data, will be instrumental in elucidating its reactivity, intermolecular interactions, and potential as a lead compound in drug discovery programs. The synergy between these experimental and theoretical approaches will undoubtedly accelerate our understanding and application of this promising heterocyclic compound.

References

  • An-Najah Staff. (2017). Intermolecular interactions in crystal structure, Hirshfeld surface, characterization, DFT and thermal analysis of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole. An-Najah National University. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-4-methyl-1H-1,2,3-triazole. Retrieved from [Link]

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  • PubMed Central. (2018). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. National Institutes of Health. Retrieved from [Link]

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  • ResearchGate. (2021). 1,2,3-triazole derivative: Synthesis, Characterization, DFT, Molecular Docking Study and Antibacterial-Antileishmanial Activities. Retrieved from [Link]

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  • ResearchGate. (2023). Synthesis, Spectroscopic Analysis, Molecular Docking and DFT Study of Novel 1,2,3-Triazole Derivatives Incorporating paramethoxythymol and Salicylaldehyde Moieties | Request PDF. Retrieved from [Link]

  • PubMed Central. (2017). Bioorthogonal Cycloadditions: Computational Analysis with the Distortion/Interaction Model and Predictions of Reactivities. National Institutes of Health. Retrieved from [Link]

  • PubMed Central. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. National Institutes of Health. Retrieved from [Link]

  • MDPI. (2022). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. Retrieved from [Link]

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Unlocking the Therapeutic Potential: A Mechanistic Exploration of 5-Bromo-1-methyl-1H-1,2,3-triazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, prized for its synthetic accessibility and remarkable ability to engage with biological targets.[1] This technical guide provides an in-depth analysis of derivatives originating from the 5-Bromo-1-methyl-1H-1,2,3-triazole core, a versatile heterocyclic compound.[2] We will dissect the fundamental mechanisms of action through which these derivatives exert their potent biological effects, with a primary focus on their anticancer and antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailing the causality behind experimental designs, and providing robust protocols for mechanistic investigation.

Introduction: The this compound Scaffold

This compound is a five-membered heterocyclic compound featuring three nitrogen atoms, with a bromine atom at the C5 position and a methyl group at the N1 position.[2] Its molecular formula is C₃H₄BrN₃.[2] This structure is of significant interest for several reasons:

  • Synthetic Versatility: The bromine atom is an excellent leaving group, making it a prime site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. This allows for the facile creation of a diverse library of derivatives.[1][2]

  • "Click" Chemistry Handle: The core triazole ring is often synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction is highly efficient and allows for the linkage of the triazole core to a wide array of other pharmacophores.[3][4]

  • Pharmacophoric Properties: The triazole ring itself is a privileged scaffold in drug discovery. It is a bioisostere for amide bonds, is metabolically stable, and can participate in hydrogen bonding and dipole-dipole interactions with biological targets, enhancing binding affinity.[1][5]

These properties have enabled the development of derivatives with a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and enzyme-inhibiting properties.[2][6][7]

Synthetic Pathways to Bioactive Derivatives

The generation of diverse this compound derivatives is primarily achieved through two strategic pathways. The choice of pathway is dictated by the desired final structure and the pharmacophores to be incorporated.

  • Pathway A: Modification of the Pre-formed Triazole Core: This strategy leverages the reactivity of the bromine atom on the this compound starting material. It is ideal for introducing substituents at the C5 position through reactions like nucleophilic substitution or Suzuki and Sonogashira cross-couplings.

  • Pathway B: "Click" Chemistry (CuAAC): This is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[6] The process involves the [3+2] cycloaddition of an organic azide with a terminal alkyne, catalyzed by a Cu(I) salt. This allows for the modular construction of complex molecules by "clicking" together two different bioactive fragments.[4][8]

G cluster_0 General Synthesis Workflow start Starting Materials (Azides, Alkynes) click Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 'Click Chemistry' start->click core This compound Core Compound sub Nucleophilic Substitution or Cross-Coupling at C5-Br core->sub deriv Diverse Library of Bioactive Derivatives click->deriv sub->deriv

Caption: General synthetic workflows for creating diverse triazole derivatives.

Core Mechanisms of Action: From Target to Effect

The therapeutic potential of these derivatives stems from their ability to interact with specific biological targets, primarily enzymes critical for pathogen survival or cancer cell proliferation.

Anticancer Mechanisms

The anticancer activity of 1,2,3-triazole derivatives is often multi-faceted, involving the inhibition of key signaling pathways, induction of cell cycle arrest, and triggering of apoptosis.[7]

A. Inhibition of Receptor Tyrosine Kinases (RTKs): A primary mechanism involves the inhibition of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These receptors are frequently overexpressed in various cancers and play a crucial role in tumor growth, proliferation, and angiogenesis. Triazole hybrids have been specifically designed to act as dual EGFR/VEGFR-2 inhibitors.[9]

  • Mechanism: The triazole derivative binds to the ATP-binding pocket within the kinase domain of the receptor. This competitive inhibition prevents the phosphorylation of downstream signaling proteins, effectively blocking the pro-survival and pro-proliferative signals. Molecular docking studies suggest that the triazole moiety can form critical hydrogen bonds and hydrophobic interactions within the active site, stabilizing the drug-receptor complex.[9]

B. Induction of Cell Cycle Arrest and Apoptosis: By blocking critical signaling pathways, these derivatives can halt the progression of the cell cycle. Several studies have shown that treatment with triazole-containing compounds leads to an accumulation of cells in the G1 or G2 phase of the cell cycle.[4][7] This cell cycle arrest prevents the cancer cells from dividing and can ultimately trigger apoptosis (programmed cell death).

G cluster_1 Anticancer Signaling Pathway Inhibition drug 1,2,3-Triazole Derivative receptor EGFR / VEGFR-2 Receptor Tyrosine Kinase drug->receptor Inhibition pi3k PI3K/Akt Pathway receptor->pi3k ras Ras/MAPK Pathway receptor->ras arrest Cell Cycle Arrest (G1 or G2 Phase) prolif Cell Proliferation & Survival pi3k->prolif pi3k->arrest Block ras->prolif ras->arrest Block apoptosis Apoptosis arrest->apoptosis

Caption: Inhibition of EGFR/VEGFR-2 signaling by triazole derivatives.

C. Other Enzyme Targets: Derivatives have also shown potent inhibitory activity against other enzymes relevant to cancer therapy:

  • Carbonic Anhydrase-II: Some analogs are effective inhibitors of this enzyme, which is involved in pH regulation and is overexpressed in certain tumors.[10]

  • 5α-reductase and Aromatase: These enzymes are involved in steroid hormone synthesis, and their inhibition is a key strategy in treating hormone-dependent cancers like prostate and breast cancer.[11]

Antimicrobial Mechanisms

The structural features of 1,2,3-triazoles make them effective agents against a range of bacterial and fungal pathogens.[3][12]

  • Enzyme Inhibition: A key target in bacteria is DNA gyrase , an enzyme essential for DNA replication.[5][8] By inhibiting this enzyme, triazole derivatives prevent the bacterial cell from replicating its DNA, leading to cell death.

  • Membrane Disruption: Some hybrid molecules incorporating triazoles are believed to disrupt the integrity of the bacterial cell membrane, affecting metabolic activity and leading to leakage of cellular contents.[5]

  • Multi-Target Approach: A significant advantage of triazole-based agents is the potential for a multi-target approach. By linking different pharmacophores through the triazole ring, a single molecule can be designed to inhibit multiple targets, which is a promising strategy to combat the rise of antimicrobial resistance.[5]

Methodologies for Mechanistic Elucidation

A multi-step, integrated experimental approach is required to fully characterize the mechanism of action of a novel derivative.

Experimental Workflow

The process begins with broad screening for biological activity and progressively narrows down to specific molecular interactions. This self-validating system ensures that each step logically informs the next, building a robust case for a specific mechanism.

G cluster_2 Experimental Workflow for Mechanism Elucidation screen Step 1: In Vitro Screening (e.g., MTT Assay for Cytotoxicity, MIC for Antimicrobial) enzyme Step 2: Target Identification (Enzyme Inhibition Assays EGFR, VEGFR-2, DNA Gyrase) screen->enzyme Active compounds proceed cellular Step 3: Cellular Effect Analysis (Cell Cycle Analysis via Flow Cytometry, Apoptosis Assays) enzyme->cellular Confirm cellular impact insilico Step 4: In Silico Validation (Molecular Docking Studies) cellular->insilico Correlate with binding mode confirm Confirmation of Mechanism of Action insilico->confirm

Caption: A logical workflow for investigating the mechanism of action.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay) This colorimetric assay is a standard for assessing the anti-proliferative effect of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates and allow them to adhere overnight.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the triazole derivative for a specified period (e.g., 24-72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Molecular Docking This computational method predicts the preferred orientation of a ligand (the triazole derivative) when bound to a target protein.

  • Protein Preparation: Obtain the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of the triazole derivative and optimize its geometry to find the lowest energy conformation.

  • Grid Generation: Define the active site (the binding pocket) of the protein where the simulation will be performed.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically place the ligand in the active site in various orientations and conformations. The software calculates a "docking score" for each pose, which estimates the binding affinity.

  • Analysis: Analyze the top-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site. This provides a structural hypothesis for the observed biological activity.[9][13]

Quantitative Data Summary

The efficacy of these derivatives is highly dependent on their specific substitutions. Structure-activity relationship (SAR) studies are critical for optimizing potency.[7] The table below summarizes representative data for various derivatives against human cancer cell lines.

Compound TypeTarget Cell LineIC₅₀ (µM)Key Structural FeatureReference
1,2,3-Triazole-Chalcone HybridA549 (Lung)8.67 - 11.62Bromo group on chalcone moiety essential for activity[7]
1,2,3-Triazole-Coumarin HybridA549 (Lung)2.97Methyl group at R₁ position improved activity[7]
1,2,3-Triazole-Tetrahydrocurcumin HybridHCT-116 (Colon)1.09Linked tetrahydrocurcumin moiety[4]
Pyrazolo-Triazole-Triazole HybridHepG-2 (Liver)12.224-aminophenyl substitution on terminal triazole ring[13]
1,2,3-Triazole/1,2,4-Oxadiazole HybridNCI-H460 (Lung)0.028 - 0.104Dual EGFR/VEGFR-2 inhibitory scaffold[9]

Data is representative and compiled from multiple sources to illustrate the range of activities.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising and versatile class of therapeutic candidates. Their mechanism of action is primarily driven by the targeted inhibition of critical enzymes involved in cancer progression and microbial survival, such as receptor tyrosine kinases and DNA gyrase. The synthetic tractability afforded by the bromo-substituent and the power of "click" chemistry allows for extensive structural diversification and optimization of activity.

Future research should focus on:

  • Improving Selectivity: Designing derivatives that show high selectivity for cancer-specific targets over their counterparts in healthy cells to minimize off-target toxicity.

  • Combating Resistance: Further development of multi-target agents to provide a robust therapeutic option against drug-resistant cancer cells and microbial strains.[5]

  • In Vivo Evaluation: Progressing the most potent and selective compounds from in vitro and in silico studies into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics to address pressing challenges in oncology and infectious disease.

References

  • Al-Sanea, M. M., et al. (2021). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available from: [Link]

  • El-Malah, A. A., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available from: [Link]

  • Wang, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology. Available from: [Link]

  • Al-Sanea, M. M., et al. (2022). Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. Pharmaceuticals. Available from: [Link]

  • Nowak, M., & Grzeszczak, P. (2025). Antibacterial efficiency of compounds bearing 1,2,3-triazole scaffold: a critical review. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Ferrara, F., et al. (2025). Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. Advanced Synthesis & Catalysis. Available from: [Link]

  • Richardson, R., et al. (2019). Investigating the Anticancer Activity of 1,2,3-Triazole Analogues of Alpha Amino Acids on Prostate Cancer Cells. Frontiers in Chemistry. Available from: [Link]

  • Makhsumov, A. G., & Askarov, I. R. (2023). 1,2,3-TRIAZOLE CONTAINING ANTICANCER DERIVATIVES. Journal of Chemistry of Goods and Traditional Medicine. Available from: [Link]

  • Wójcik, M., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. Available from: [Link]

  • This compound - porphyrin-systems. Porphyrin-systems. Available from: [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available from: [Link]

  • Singh, S., et al. (2024). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. Available from: [Link]

  • Imbirova, A., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. Available from: [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available from: [Link]

  • Slavova, S., et al. (2023). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. Frontiers in Chemistry. Available from: [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. Available from: [Link]

  • Ghorab, M. M., et al. (2018). New Potent 5α- Reductase and Aromatase Inhibitors Derived from 1,2,3-Triazole Derivative. Molecules. Available from: [Link]

  • Avula, S. K., et al. (2020). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Hussain, A., et al. (2023). Meldrum-Based-1H-1,2,3-Triazoles as Antidiabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition Activity, Molecular Docking Studies, and In Silico Approach. ACS Omega. Available from: [Link]

  • Gomha, S. M., et al. (2021). New 1,2,3-Triazole-Containing Hybrids as Antitumor Candidates: Design, Click Reaction Synthesis, DFT Calculations, and Molecular Docking Study. Molecules. Available from: [Link]

  • Riyadh, S. M., et al. (2024). Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors. Scientific Reports. Available from: [Link]

  • 5-Bromouracil - Wikipedia. Wikipedia. Available from: [Link]

  • Sandhu, S., et al. (2020). Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. Molecules. Available from: [Link]

  • Liu, H., et al. (2016). The Characterization of 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole on Acute Toxicity, Antimicrobial Activities, Photophysical Property, and Binding to Two Globular Proteins. Journal of Photochemistry and Photobiology B: Biology. Available from: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 5-Bromo-1,2,3-Triazoles via Stoichiometric Copper(I)-Mediated Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone of "click chemistry," prized for its efficiency, regioselectivity, and broad functional group tolerance in creating 1,4-disubstituted 1,2,3-triazoles.[1][2] However, the synthesis of more complex, multi-substituted triazoles, particularly those functionalized at the 5-position, requires a departure from standard catalytic protocols. This guide provides a detailed protocol and mechanistic insights for the synthesis of 5-bromo-1,2,3-triazoles, such as 5-Bromo-1-methyl-1H-1,2,3-triazole, using a stoichiometric copper(I) bromide-mediated approach. This method offers a direct route to valuable halogenated heterocycles, which serve as versatile building blocks for drug discovery, bioconjugation, and materials science.[3][4]

Introduction: Beyond the Standard Click Reaction

The CuAAC reaction's success lies in its ability to reliably and exclusively form 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and organic azides.[5] The catalytic cycle, often initiated by the in situ reduction of Cu(II) to the active Cu(I) species, is remarkably robust and high-yielding.[6][7] The final step in the catalytic mechanism typically involves protonolysis of a copper-triazolide intermediate to yield the final product and regenerate the copper catalyst.[1]

However, this efficiency comes with a limitation: the C5 position of the triazole ring remains unsubstituted. Introducing substituents at this position, especially versatile functional handles like halogens, is of significant interest for creating complex molecular architectures.[4] Halogenated triazoles, for instance, are valuable precursors for cross-coupling reactions, allowing for the introduction of diverse functionalities.

Synthesizing a 5-halogenated triazole requires intercepting the copper-triazolide intermediate before protonolysis can occur. This is achieved by moving from a catalytic to a stoichiometric copper(I) halide system, where the halide itself participates in the final product-forming step.[3] This application note details the protocol for synthesizing this compound from a suitable terminal alkyne and methylazide using stoichiometric copper(I) bromide.

Mechanistic Rationale and Workflow

The key distinction from the standard catalytic CuAAC is the use of a stoichiometric amount of a copper(I) halide (e.g., CuBr). In this scenario, the copper-triazolide intermediate formed after the initial cycloaddition is not quenched by a proton source. Instead, it undergoes a process where the halide associated with the copper center is transferred to the C5 position of the triazole ring, yielding the 5-halogenated product.

The overall workflow is designed to control this specific reactivity, ensuring the desired 5-bromo-triazole is the major product.

CuAAC_Workflow reagents Reactant Preparation (Alkyne, Methylazide) reaction Stoichiometric CuAAC Reaction (Inert Atmosphere, Solvent) reagents->reaction cu_source Stoichiometric Cu(I) Source (Copper(I) Bromide) cu_source->reaction workup Aqueous Work-up (Quench, Remove Cu Salts) reaction->workup 1. Reaction Monitoring (TLC) 2. Completion extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Chromatographic Purification (Silica Gel Column) extraction->purification Crude Product product Pure 5-Bromo-1-methyl- 1H-1,2,3-triazole purification->product Characterization (NMR, MS)

Caption: General workflow for the synthesis of 5-bromo-1,2,3-triazoles.

Detailed Experimental Protocol

This protocol describes the synthesis of 5-Bromo-1-methyl-4-phenyl-1H-1,2,3-triazole as a representative example. Modifications may be necessary for other alkyne substrates.

Safety Precautions:

  • Organic azides are potentially explosive and should be handled with care behind a blast shield. Avoid heating concentrated solutions.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
PhenylacetyleneReagentSigma-Aldrich
Azidomethane (Methylazide)In solution (e.g., in Toluene)TCI ChemicalsHandle with extreme care.
Copper(I) Bromide (CuBr)99.99%Strem ChemicalsMust be pure; older sources can contain Cu(II).
Acetonitrile (MeCN)AnhydrousAcros Organics
N,N-Diisopropylethylamine (DIPEA)ReagentAlfa Aesar
Saturated aq. NH₄ClN/ALab-prepared
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
BrineN/ALab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWRFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Copper(I) Bromide (287 mg, 2.0 mmol, 2.0 eq).

    • Seal the flask with a rubber septum and purge with dry nitrogen or argon for 10 minutes. An inert atmosphere is crucial to prevent oxidation of Cu(I).

    • Add anhydrous acetonitrile (20 mL) via syringe.

  • Addition of Reagents:

    • Add phenylacetylene (110 µL, 102 mg, 1.0 mmol, 1.0 eq) to the stirred suspension via syringe.

    • Add N,N-Diisopropylethylamine (DIPEA) (209 µL, 155 mg, 1.2 mmol, 1.2 eq) via syringe. The amine base facilitates the formation of the copper acetylide.[6]

    • Carefully add a solution of methylazide (approx. 1.1 mmol, 1.1 eq) via syringe. The reaction mixture is typically stirred at room temperature.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).

    • The reaction is typically complete within 12-24 hours. The disappearance of the limiting reagent (phenylacetylene) indicates completion.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing 50 mL of a saturated aqueous ammonium chloride solution. The ammonia complexes with copper, aiding its removal into the aqueous phase.[8]

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 40% EtOAc) to isolate the pure 5-Bromo-1-methyl-4-phenyl-1H-1,2,3-triazole.

    • Combine the pure fractions and remove the solvent in vacuo to yield the product as a solid.

Characterization

The structure of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect a characteristic singlet for the methyl group and multiplets for the phenyl group.

  • ¹³C NMR: Confirm the presence of all carbons, including the triazole ring carbons.

  • Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak with the characteristic isotopic pattern for a bromine-containing compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).[9] 2. Impure or degraded azide starting material.1. Use high-purity CuBr and maintain a strict inert atmosphere. 2. Use freshly prepared or properly stored azide solution.
Formation of Non-halogenated Triazole Presence of a proton source (e.g., water) in the reaction mixture.Ensure all reagents and solvents are anhydrous. Use flame-dried glassware.
Formation of Alkyne Homocoupling Product (Glaser Coupling) Presence of oxygen oxidizing the Cu(I) catalyst.[10]Thoroughly degas solvents and maintain a positive pressure of inert gas throughout the reaction.
Difficult Purification / Copper Contamination Strong coordination of copper ions to the triazole product.[8]During work-up, wash thoroughly with an ammonia-based solution (NH₄Cl) or a dilute EDTA solution to chelate and remove residual copper.[8]

Conclusion

The synthesis of 5-bromo-1,2,3-triazoles represents a powerful extension of the conventional CuAAC reaction. By shifting from a catalytic to a stoichiometric copper(I) bromide system, the reaction mechanism is altered to favor the incorporation of a bromine atom at the C5 position. This protocol provides a reliable and reproducible method for accessing these valuable halogenated heterocycles, opening avenues for further functionalization in medicinal chemistry and materials science. The principles outlined here can be adapted for the synthesis of other 5-halogenated triazoles by selecting the appropriate copper(I) halide source.[3]

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

  • Toma, L. M., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Retrieved from [Link]

  • Xie, R., et al. (2017). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PubMed Central. Retrieved from [Link]

  • ProfoundBio. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]

  • Domingo, L. R., et al. (2014). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Most used CuAAC reaction ligands. Retrieved from [Link]

  • Hein, C. D., et al. (2009). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PMC - NIH. Retrieved from [Link]

  • Alonso, F., et al. (2014). Copper Nanoparticles in Click Chemistry. Accounts of Chemical Research. Retrieved from [Link]

  • Worrell, B. T., et al. (2014). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar. Retrieved from [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC - PubMed Central. Retrieved from [Link]

  • Goyard, D., et al. (2012). Synthesis of 5-halogenated 1,2,3-triazoles Under Stoichiometric Cu(I)-mediated Azide-Alkyne Cycloaddition (CuAAC or 'Click Chemistry'). PubMed. Retrieved from [Link]

  • Worrell, B. T., et al. (2014). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. ResearchGate. Retrieved from [Link]

  • Li, H., et al. (2017). In-situ Generated and Premade 1-Copper(I) Alkynes in Cycloadditions. PubMed. Retrieved from [Link]

  • Pérez-Vásquez, A., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. Retrieved from [Link]

  • ResearchGate. (2020, January 16). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from [Link]

  • Krasiński, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Scielo. (2020). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Scielo. Retrieved from [Link]

  • McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. Retrieved from [Link]

  • Cintas, P., et al. (2013). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications. Retrieved from [Link]

  • ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, January 21). Help finding conditions for CuAAC "click" reaction. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2025, December 22). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anti. Retrieved from [Link]

  • YouTube. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. Retrieved from [Link]

  • Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

Sources

Application of 5-Bromo-1-methyl-1H-1,2,3-triazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal Chemists

Application Notes and Protocols for 5-Bromo-1-methyl-1H-1,2,3-triazole

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of a Functionalized Triazole

In the landscape of modern drug discovery, the 1,2,3-triazole ring has earned its status as a "privileged scaffold."[1][2] Its remarkable metabolic stability, capacity for hydrogen bonding, and significant dipole moment make it an ideal bioisostere for amide bonds, enhancing molecular interactions with biological targets.[1][3] The subject of this guide, this compound, is not merely another triazole; it is a strategically functionalized building block designed for versatility. The methyl group at the N1 position locks the tautomeric form, providing a consistent structural foundation, while the bromine atom at the C5 position serves as a versatile synthetic handle. This "ready-to-react" nature makes it an invaluable intermediate for constructing diverse molecular libraries through well-established cross-coupling chemistries, accelerating the journey from hit identification to lead optimization.[4] This document provides an in-depth exploration of its synthesis, applications, and detailed protocols for its use in medicinal chemistry workflows.

Part 1: Synthesis of the Core Scaffold

The construction of the 1,2,3-triazole ring is most efficiently achieved via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "Click Chemistry."[5][6] The copper(I)-catalyzed variant (CuAAC) is particularly powerful for its high yields and regioselectivity, exclusively affording the 1,4-disubstituted isomer.[5][7] However, to achieve the 1,5-substitution pattern of our target molecule (with bromine at C5), a ruthenium-catalyzed reaction (RuAAC) or a strategy involving a bromo-alkyne precursor is necessary.[7]

Below is a representative protocol for the synthesis of this compound, conceptualized from established cycloaddition principles.

Experimental Protocol 1: Synthesis of this compound

Objective: To synthesize the title compound via a regioselective cycloaddition reaction. This protocol utilizes a bromoalkyne and methyl azide.

Materials:

  • Bromoethyne (or a suitable precursor like tribromoethylene)

  • Methyl azide (CH₃N₃) - Caution: Highly explosive, handle with extreme care in solution.

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: Under an argon atmosphere, add bromoethyne precursor and anhydrous THF to a dry three-neck flask equipped with a condenser and a magnetic stir bar.

  • Azide Introduction: In a separate flask, prepare a dilute solution of methyl azide in THF. (Safety First: Never use concentrated methyl azide). Slowly add the methyl azide solution to the reaction flask at 0 °C.

  • Catalyst Addition: Add DIPEA (2.0 equivalents) to the mixture, followed by the addition of CuI (0.1 equivalents) as the catalyst. The catalyst facilitates the [3+2] cycloaddition between the azide and the alkyne.[8]

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC. The triazole product is more polar than the starting materials.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. This step removes the copper catalyst.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Synthesis Workflow Diagram

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Bromoalkyne Bromoethyne Reaction CuI, DIPEA THF, 0°C to RT Bromoalkyne->Reaction MethylAzide Methyl Azide (CH₃N₃) MethylAzide->Reaction Product 5-Bromo-1-methyl- 1H-1,2,3-triazole Reaction->Product [3+2] Cycloaddition

Caption: Workflow for the synthesis of the target triazole.

Part 2: Applications as a Versatile Synthetic Intermediate

The true power of this compound lies in its utility as a versatile building block. The C-Br bond is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 5-position. This capability is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Key Transformations:

  • Suzuki Coupling: Introduction of aryl or heteroaryl groups.

  • Sonogashira Coupling: Introduction of alkyne functionalities.

  • Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amines.[9]

  • Stille Coupling: Introduction of organotin-derived fragments.

These reactions transform the simple bromo-triazole into a complex scaffold tailored for specific biological targets. The triazole core acts as a stable linker, correctly positioning the newly introduced functional groups for optimal interaction with enzymes or receptors.[10][11]

Biological Potential of 1,2,3-Triazole Derivatives

Derivatives synthesized from this scaffold have shown promise across multiple therapeutic areas. The triazole nucleus is a key component in numerous approved drugs.[12][13]

Therapeutic AreaBiological Target/ActivityExample/RationaleReference
Oncology Kinase Inhibition (e.g., VEGFR-2)The triazole ring can act as a hinge-binding motif. The N2 and N3 atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases.[14]
Infectious Diseases Antimicrobial / AntifungalTriazole derivatives can inhibit enzymes essential for pathogen survival, such as fungal lanosterol 14α-demethylase.[10][13]
Inflammation Inhibition of Nitric Oxide (NO) ProductionCertain triazole-natural product hybrids have demonstrated potent inhibition of NO in BV2 cell lines, indicating anti-inflammatory potential.[15]
Virology Antiviral (e.g., Anti-HIV)The triazole scaffold is present in compounds designed to inhibit viral enzymes or replication processes.[8]

Part 3: Diversification of the Core Scaffold

To illustrate the synthetic utility of this compound, the following protocol details a Suzuki cross-coupling reaction, a common and robust method for creating C-C bonds.

Experimental Protocol 2: Synthesis of a 5-Aryl-1-methyl-1H-1,2,3-triazole Derivative via Suzuki Coupling

Objective: To demonstrate the functionalization of the bromo-triazole scaffold by introducing a substituted phenyl ring.

Materials:

  • This compound (from Protocol 1)

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Solvents: 1,4-Dioxane and Water

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reagent Preparation: In a Schlenk flask, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst Pre-formation (Optional but Recommended): In a separate flask, mix Pd(OAc)₂ (0.02 eq.) and PPh₃ (0.08 eq.) in a small amount of dioxane and stir for 15 minutes to pre-form the active catalyst.

  • Reaction Setup: Evacuate and backfill the Schlenk flask containing the reagents with argon three times. Add the 1,4-dioxane/water solvent mixture (e.g., 4:1 ratio).

  • Catalyst Introduction: Add the pre-formed palladium catalyst solution to the main reaction flask via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction's progress by TLC or LC-MS until the starting bromo-triazole is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the desired 5-(4-methoxyphenyl)-1-methyl-1H-1,2,3-triazole product.

Diversification Workflow Diagram

BromoTriazole 5-Bromo-1-methyl- 1H-1,2,3-triazole Reaction Suzuki Coupling Pd(OAc)₂, PPh₃ K₂CO₃, Dioxane/H₂O BromoTriazole->Reaction BoronicAcid Ar-B(OH)₂ (e.g., 4-Methoxyphenyl boronic acid) BoronicAcid->Reaction ArylTriazole 5-Aryl-1-methyl- 1H-1,2,3-triazole Reaction->ArylTriazole C-C Bond Formation

Caption: Suzuki coupling for scaffold diversification.

Part 4: Conclusion and Future Perspectives

This compound is a high-value intermediate for medicinal chemistry. Its pre-activated C5 position, combined with the stable and pharmacologically relevant triazole core, provides a reliable and efficient platform for the rapid synthesis of compound libraries. The protocols outlined here for its synthesis and subsequent diversification via Suzuki coupling represent foundational workflows that can be adapted for a multitude of synthetic targets. Future applications will undoubtedly see this building block incorporated into more complex molecular architectures, including proteolysis-targeting chimeras (PROTACs) where the triazole can serve as a robust linker, and in the development of novel probes for chemical biology.[11] Its utility is limited only by the chemist's imagination, making it a key tool in the ongoing quest for novel therapeutics.

References

  • Smolecule. (2023, August 15). This compound.
  • ChemicalBook. 5-BroMo-1-Methyl-1H-benzo[d][10][12][16]triazole synthesis. Available from:

  • Smolecule. 5-Bromo-4-methyl-1H-1,2,3-triazole.
  • BenchChem. 5-Bromo-1-methyl-1H-1,2,4-triazole.
  • MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • ResearchGate. Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic.
  • ACS Publications. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry.
  • PubMed. (2024, November 1). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review.
  • National Institutes of Health (NIH). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles.
  • MDPI. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.
  • University of Babylon. Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol.
  • CymitQuimica. 3-Bromo-5-methyl-1H-1,2,4-triazole.
  • Sigma-Aldrich. 5-Bromo-1-methyl-1H-1,2,4-triazole.
  • ResearchGate. (2023, May 17). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development.
  • PMC. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview.
  • TCI AMERICA. Topics (Click Chemistry).
  • DOI. Triazoles: a privileged scaffold in drug design and novel drug discovery.
  • PMC - NIH. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.
  • CORE. Click chemistry and triazole based carbonic anhydrase inhibitors.
  • BLDpharm. 16681-72-4|5-Bromo-1-methyl-1H-1,2,4-triazole.
  • BenchChem. The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide.
  • MDPI. Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition.
  • ChemScene. Building blocks | Bioactive small molecules.
  • PMC - PubMed Central. (2025, April 2). Synthesis and anti-inflammatory activity of novel 1,2,3-triazole- derivatives from 7-Oxodehydroabietic acid.

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The Versatile Building Block: Application Notes for 5-Bromo-1-methyl-1H-1,2,3-triazole in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry and materials science, prized for its exceptional stability, unique electronic properties, and capacity to engage in hydrogen bonding.[1] The strategic introduction of a bromine atom at the 5-position of the 1-methyl-1H-1,2,3-triazole ring furnishes a highly versatile and reactive building block: 5-Bromo-1-methyl-1H-1,2,3-triazole. This functionalization opens a gateway to a vast chemical space through a variety of powerful cross-coupling reactions, making it an invaluable intermediate for the synthesis of complex molecular architectures.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in key organic transformations. It is designed for researchers, scientists, and drug development professionals seeking to leverage this potent building block in their synthetic endeavors. The protocols herein are based on established methodologies for similar halo-heterocyclic systems and provide a robust starting point for reaction optimization.

Physicochemical Properties and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical intermediate.

PropertyValueSource
Molecular FormulaC₃H₄BrN₃[2]
Molecular Weight161.99 g/mol [2]
AppearanceSolid (form may vary)[3]
CAS Number40166-27-6-
Hazard StatementsH302 (Harmful if swallowed)[3]
Precautionary StatementsP264, P270, P301+P317, P330, P501[3]

Safety and Handling: this compound is classified as harmful if swallowed.[3] Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.

Synthesis of this compound: A Conceptual Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_synthesis Synthesis Methyl_Azide Methyl Azide CuAAC Cu(I)-catalyzed Azide- Alkyne Cycloaddition (CuAAC) Methyl_Azide->CuAAC Alkyne Terminal Alkyne Alkyne->CuAAC Triazole 1-Methyl-1H-1,2,3-triazole CuAAC->Triazole Forms triazole ring Bromination Bromination (e.g., NBS) Triazole->Bromination Precursor Product This compound Bromination->Product Final Product

Caption: Conceptual synthetic pathway to this compound.

This approach leverages the power of "click chemistry" to first construct the triazole core, followed by a regioselective bromination. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that would yield the 1,4-disubstituted triazole. Subsequent bromination at the C5 position, which is activated, can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the triazole ring serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This section provides detailed protocols for Suzuki-Miyaura, Sonogashira, and Stille couplings.

Suzuki-Miyaura Coupling: Forging Aryl-Triazole Linkages

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[4] A general and effective method for the Suzuki-Miyaura cross-coupling of 5-halo-1,2,3-triazoles in water has been reported, offering a green and efficient approach.[5]

Suzuki_Miyaura_Workflow Start Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst Reaction Reaction in Solvent (e.g., Dioxane/Water) Heat (e.g., 80-100 °C) Start->Reaction Step 1 Workup Aqueous Workup & Extraction Reaction->Workup Step 2 Purification Column Chromatography Workup->Purification Step 3 Product 5-Aryl-1-methyl-1H-1,2,3-triazole Purification->Product Final Product

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Subsequently, add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the final 5-aryl-1-methyl-1H-1,2,3-triazole product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation. Performing the reaction under an inert atmosphere is crucial for maintaining catalytic activity.

  • Degassed Solvent: Solvents can dissolve a significant amount of oxygen, which can interfere with the catalyst. Degassing the solvent prior to use removes dissolved oxygen.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The choice of base can influence the reaction rate and yield.

  • Ligand: The phosphine ligands on the palladium catalyst stabilize the metal center and influence its reactivity. The choice of ligand can be critical for the success of the coupling with specific substrates.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6][7]

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.

  • Add the anhydrous, degassed solvent, followed by the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or LC-MS.

  • After the reaction is complete, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper salts.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 5-alkynyl-1-methyl-1H-1,2,3-triazole product.

Expert Insights:

  • A "copper-free" Sonogashira protocol can be employed to avoid issues with alkyne homocoupling (Glaser coupling). In such cases, a different palladium catalyst and base system might be required.[5]

  • The choice of base is crucial; it must be strong enough to deprotonate the terminal alkyne but not so strong as to cause side reactions.

Stille Coupling: Versatile Carbon-Carbon Bond Formation

The Stille reaction couples an organotin compound with an organic halide, offering a broad substrate scope and tolerance for many functional groups.[3][8]

Detailed Protocol: Stille Coupling

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)tin, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Optional: Additive such as LiCl or CuI

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound and the palladium catalyst.

  • Add the anhydrous, degassed solvent.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • The work-up procedure often involves a quench with an aqueous solution of KF to precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Trustworthiness of the Protocol: The Stille reaction is well-established, but organotin reagents are toxic and require careful handling. The purification to remove all tin residues is a critical step to ensure the purity of the final product.

Role in "Post-Click" Functionalization and Medicinal Chemistry

The concept of "post-click" functionalization involves the initial, highly efficient synthesis of a triazole scaffold via a click reaction, followed by subsequent modifications to introduce further diversity.[9] this compound is an ideal substrate for such a strategy. A 1-methyl-1H-1,2,3-triazole can be synthesized and then brominated to provide the reactive handle for the cross-coupling reactions described above. This two-step sequence allows for the late-stage introduction of a wide array of functional groups.

The 1,2,3-triazole core is a recognized pharmacophore and bioisostere in numerous biologically active compounds, exhibiting a range of activities including antimicrobial, antiviral, and anticancer properties.[2][10] The ability to readily diversify the 5-position of the 1-methyl-1,2,3-triazole ring using the bromo-intermediate allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a potent and versatile building block in organic synthesis. Its ability to participate in a range of palladium-catalyzed cross-coupling reactions provides a reliable and efficient means to access a diverse array of substituted 1,2,3-triazoles. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable intermediate in the pursuit of novel pharmaceuticals, agrochemicals, and functional materials.

References

  • NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Bozorov, K., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 27(15), 3187-3203. Retrieved from [Link]

  • ResearchGate. (n.d.). Post-functionalization of Click-Derived 1,2,3-Triazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 9). An improved procedure for the preparation of 1‐benzyl‐1H‐1,2,3‐triazoles from benzyl azides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: General method of Suzuki-Myiaura cross-coupling of 4- and 5-halo- 1,2,3-triazoles in water. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

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Application Notes & Protocols: 5-Bromo-1-methyl-1H-1,2,3-triazole for Bioconjugation and Labeling of Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Reagent for Robust Bioconjugation

In the dynamic fields of chemical biology, drug development, and diagnostics, the covalent attachment of reporter molecules, drugs, or other functional moieties to biomolecules is a fundamental technique. The choice of conjugation chemistry is paramount, dictating the stability, specificity, and ultimately, the utility of the resulting bioconjugate. While numerous methods exist, the demand for more robust, stable, and versatile bioconjugation reagents remains high.

This guide introduces 5-Bromo-1-methyl-1H-1,2,3-triazole , a promising reagent for the selective labeling of thiol-containing biomolecules, such as proteins and peptides bearing cysteine residues. The 1,2,3-triazole core is a hallmark of stability, being resistant to a wide range of chemical and biological conditions, including hydrolysis and enzymatic degradation[1]. This inherent stability is a significant advantage over many conventional bioconjugation linkages. The bromine atom at the 5-position of the triazole ring serves as a reactive handle, enabling a highly selective reaction with thiols via a nucleophilic aromatic substitution (SNAr) mechanism. This application note provides a comprehensive overview of the chemistry, applications, and detailed protocols for utilizing this compound in your research.

Chemical Properties and Mechanism of Action

This compound is a five-membered heterocyclic compound featuring a bromine atom that renders the C5 position of the triazole ring electrophilic. This electrophilicity is the basis for its reactivity towards strong nucleophiles like thiols.

The conjugation reaction proceeds through a nucleophilic aromatic substitution (SNAr) pathway. In this reaction, the thiol group of a cysteine residue, typically in its deprotonated thiolate form, acts as the nucleophile. The thiolate attacks the electron-deficient C5 carbon of the triazole ring, leading to the formation of a Meisenheimer-like intermediate. Subsequently, the bromide ion is eliminated, resulting in the formation of a highly stable thioether linkage. The reaction is typically performed under mild, biocompatible conditions, making it suitable for use with sensitive biomolecules.

Caption: Proposed SNAr mechanism for the reaction of this compound with a thiolate.

Synthesis of this compound

The synthesis of 5-bromo-1,2,3-triazoles can be achieved through a one-pot, two-step process involving a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) followed by halogenation[2][3]. For this compound, this would typically involve the reaction of methyl azide with a suitable bromo-alkyne precursor in the presence of a copper(I) catalyst, followed by in-situ halogenation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product methyl_azide Methyl Azide CuAAC CuAAC Reaction (Cu(I) catalyst) methyl_azide->CuAAC bromo_alkyne Bromo-alkyne precursor bromo_alkyne->CuAAC Halogenation In-situ Halogenation (e.g., NBS) CuAAC->Halogenation Triazole Intermediate final_product 5-Bromo-1-methyl- 1H-1,2,3-triazole Halogenation->final_product

Caption: General synthetic workflow for this compound.

Applications in Bioconjugation

The high stability of the resulting triazole-thioether linkage makes this compound an excellent candidate for a variety of bioconjugation applications where long-term stability in biological media is crucial.

Application AreaBiomolecule TargetPotential PayloadKey Advantage
Drug Development Cysteine-engineered antibodies (ADCs)Cytotoxic drugsHighly stable linkage prevents premature drug release.
Proteomics Cysteine-containing peptides/proteinsAffinity tags (e.g., biotin)Robust linkage for pull-down assays.
In-vivo Imaging Targeting proteins or peptidesFluorescent dyes, PET probesStable conjugate for long-term tracking.
Material Science Thiol-modified surfacesBiomoleculesCovalent immobilization with a stable linker.

Advantages over Maleimide Chemistry

The most commonly used reagents for thiol-selective bioconjugation are maleimides. While the reaction of maleimides with thiols is rapid and selective, the resulting succinimidyl thioether linkage is known to have limited stability. It is susceptible to a retro-Michael reaction, which can lead to deconjugation, and thiol exchange with other endogenous thiols like glutathione, resulting in off-target effects and reduced efficacy[4][5][6][7].

The thioether linkage formed with this compound, being part of an aromatic system, does not undergo these degradation pathways, offering superior stability.

FeatureThis compoundMaleimide
Reaction Nucleophilic Aromatic SubstitutionMichael Addition
Linkage Aromatic ThioetherSuccinimidyl Thioether
Stability to Hydrolysis Highly StableStable
Stability in Serum Highly StableProne to Thiol Exchange
Susceptibility to Retro-Michael Reaction NoYes
Overall Stability Excellent Moderate

Experimental Protocols

The following protocols provide a general guideline for the bioconjugation of this compound to a cysteine-containing protein. Optimization may be required for specific applications.

Protocol 1: Labeling of a Cysteine-Containing Protein

Materials:

  • Cysteine-containing protein (e.g., BSA with a free cysteine)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.5-8.5

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: N-acetylcysteine or DTT

  • Desalting column (e.g., PD-10)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the cysteine residues are oxidized, pre-treat the protein solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce disulfide bonds. Remove excess TCEP using a desalting column.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO or DMF) at a concentration of 10-100 mM.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal stoichiometry should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Quenching:

    • (Optional) Quench any unreacted this compound by adding a 100-fold molar excess of a small molecule thiol, such as N-acetylcysteine or DTT, and incubate for 30 minutes.

  • Purification:

    • Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS pH 7.4).

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy (if the label has a chromophore) or mass spectrometry (MALDI-TOF or ESI-MS).

    • Confirm the integrity and purity of the conjugate by SDS-PAGE.

Protocol_Workflow start Start protein_prep 1. Protein Preparation (Dissolve & Reduce) start->protein_prep conjugation 3. Conjugation Reaction (Incubate) protein_prep->conjugation reagent_prep 2. Reagent Preparation (Stock Solution) reagent_prep->conjugation quenching 4. Quenching (Optional) conjugation->quenching purification 5. Purification (Desalting/Dialysis) quenching->purification characterization 6. Characterization (MS, SDS-PAGE) purification->characterization end End characterization->end

Caption: Workflow for protein labeling with this compound.

Protocol 2: Monitoring the Reaction by Mass Spectrometry
  • At various time points during the conjugation reaction, take a small aliquot (e.g., 5 µL) of the reaction mixture.

  • Desalt the aliquot using a C4 ZipTip or similar sample preparation method.

  • Analyze the desalted sample by MALDI-TOF or ESI-MS.

  • The mass of the protein will increase by the mass of the 1-methyl-1H-1,2,3-triazol-5-yl moiety for each successful conjugation.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency - Cysteine residues are oxidized.- Insufficient molar excess of the reagent.- Reaction pH is too low.- Ensure complete reduction of disulfides with TCEP.- Increase the molar excess of the triazole reagent.- Increase the reaction pH to 8.0-8.5 to favor the thiolate form.
Protein Precipitation - High concentration of organic solvent.- Protein is unstable under reaction conditions.- Keep the final concentration of organic solvent (from the reagent stock) below 10% (v/v).- Perform the reaction at a lower temperature (4°C).
Non-specific Labeling - Reaction time is too long or temperature is too high.- Optimize reaction time and temperature. This reagent is expected to be highly selective for thiols.

Conclusion

This compound is a valuable addition to the bioconjugation toolkit. Its ability to form highly stable thioether linkages with cysteine residues addresses the key limitation of maleimide-based chemistry. The straightforward reaction mechanism and compatibility with aqueous conditions make it a versatile tool for creating robust bioconjugates for a wide range of applications in research and development.

References

  • Bachem Americas, Inc. (2023). Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. Journal of Peptide Science. [Link][4]

  • ResearchGate. (2025). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. [Link][5]

  • ResearchGate. (2025). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. [Link][6]

  • PubMed. (2015). Long-term stabilization of maleimide-thiol conjugates. [Link][7]

  • ResearchGate. (n.d.). Cu(I)‐catalyzed synthesis of 5‐bromo‐1,2,3‐triazoles. Retrieved from [Link][2]

  • National Institutes of Health. (2022). Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies. [Link][8]

  • Semantic Scholar. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. [Link][3]

  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. Retrieved from [Link][9]

  • National Institutes of Health. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link][10]

  • Oriental Journal of Chemistry. (n.d.). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. [Link][11]

  • Uni Halle. (n.d.). Thio‐Bromo “Click” Reaction Derived Polymer–Peptide Conjugates for Their Self‐Assembled Fibrillar Nanostructures. [Link][12]

  • National Institutes of Health. (2025). Thiol-thiol cross-clicking using bromo-ynone reagents. [Link][13]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link][14]

  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link][15]

  • MDPI. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link][16]

  • PubMed. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. [Link][17]

  • National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link][18]

  • MDPI. (2021). Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties. [Link][19]

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Strategic Synthesis of Novel Antimicrobial Agents from 5-Bromo-1-methyl-1H-1,2,3-triazole via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents with unique scaffolds and mechanisms of action. The 1,2,3-triazole moiety has emerged as a robust pharmacophore in medicinal chemistry due to its metabolic stability, capacity for hydrogen bonding, and facile synthesis.[1][2] This application note provides a comprehensive guide for the strategic synthesis of diverse libraries of potential antimicrobial compounds using 5-bromo-1-methyl-1H-1,2,3-triazole as a versatile starting material. We detail a field-proven protocol for the functionalization of the C5 position via the Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds.[3][4] Furthermore, we provide a standardized workflow for the subsequent in vitro screening of these novel compounds against clinically relevant bacterial and fungal pathogens, enabling the rapid identification of promising antimicrobial leads.

Introduction: The Rationale for the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring is a privileged structure in drug discovery, serving as a key component in several approved pharmaceuticals.[5] Its utility stems from its high chemical stability and its role as a bioisostere for amide bonds, while also acting as a versatile linker to connect different pharmacophoric fragments.[2] The "click chemistry" approach, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally efficient and popular.[1][6]

However, for lead optimization and library development, direct functionalization of a pre-formed triazole core is highly advantageous. Our focus here is on this compound, a building block where the bromine atom at the C5 position serves as a synthetic handle for diversification. This allows for the systematic introduction of a wide array of aryl and heteroaryl moieties, which is critical for exploring the structure-activity relationship (SAR) and tuning the antimicrobial potency and spectrum of the resulting molecules.[7]

Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The primary strategy for derivatizing the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between our organohalide (the bromo-triazole) and an organoboron species, typically a boronic acid or a boronic ester.[4] This reaction is renowned for its mild conditions, high tolerance of functional groups, and broad substrate scope, making it an ideal choice for library synthesis in a drug discovery setting.[8][9]

The catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the triazole.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the final product and regenerating the Pd(0) catalyst.[4]

G cluster_start Starting Material cluster_reagent Coupling Partner cluster_reaction Core Reaction cluster_product Product Library Start This compound Reaction Suzuki-Miyaura Cross-Coupling Start->Reaction Reagent Aryl/Heteroaryl Boronic Acid (R-B(OH)2) Reagent->Reaction Product 5-Aryl-1-methyl-1H-1,2,3-triazole Derivatives Reaction->Product Diversified Library

Figure 1: General synthetic strategy for diversifying the this compound scaffold.

Experimental Protocols

Part 3.1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol provides a general method adaptable to a wide range of boronic acids. Researchers should perform small-scale test reactions to optimize conditions for specific substrates.

Workflow for Synthesis and Characterization

G Setup Reaction Setup (Inert Atmosphere) Reaction Heating & Stirring (e.g., 80-100 °C) Setup->Reaction Monitor TLC/LC-MS Monitoring Reaction->Monitor Check Completion Monitor->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, HRMS) Purify->Analyze Final Pure Compound Analyze->Final

Figure 2: Standard experimental workflow for the synthesis, purification, and analysis of target compounds.

Materials and Reagents

Reagent Purpose Typical Supplier
This compound Starting Material Sigma-Aldrich, Combi-Blocks
[Aryl/Heteroaryl] Boronic Acid Coupling Partner Combi-Blocks, TCI, Sigma-Aldrich
Pd(dppf)Cl₂·CH₂Cl₂ Palladium Catalyst Strem, Sigma-Aldrich
Potassium Carbonate (K₂CO₃) Base Fisher Scientific, VWR
1,2-Dimethoxyethane (DME) Organic Solvent Acros Organics, Sigma-Aldrich
Deionized Water Aqueous Solvent In-house
Ethyl Acetate Extraction Solvent Fisher Scientific
Brine (Saturated NaCl) Washing Agent In-house
Anhydrous MgSO₄ or Na₂SO₄ Drying Agent VWR

| Silica Gel (230-400 mesh) | Chromatography Stationary Phase | Sorbent Technologies |

Step-by-Step Protocol

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial as the Pd(0) species in the catalytic cycle is sensitive to oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03-0.05 equiv.). Add the degassed solvents, DME and water, in a 4:1 to 5:1 ratio (to a concentration of ~0.1-0.2 M with respect to the starting triazole).

  • Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-triazole is consumed (typically 4-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic extracts and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-substituted-1-methyl-1H-1,2,3-triazole.

Part 3.2: Structural Characterization

Verifying the identity and purity of each synthesized compound is a non-negotiable step for ensuring data integrity.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance is used to confirm the structure. Key indicators of a successful reaction include the disappearance of the proton signal adjacent to the bromine on the starting material (if present) and the appearance of new signals corresponding to the coupled aryl/heteroaryl group.[10][11]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass of the synthesized molecule, which is used to confirm its elemental composition and corroborate the successful synthesis.[10]

Part 3.3: In Vitro Antimicrobial Activity Screening

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[12]

Workflow for Antimicrobial Screening

G Start Prepare Compound Stock Solutions (in DMSO) Step1 Perform Serial Dilutions in 96-well Plates Start->Step1 Step2 Add Standardized Microbial Inoculum Step1->Step2 Step3 Incubate Plates (e.g., 37°C, 18-24h) Step2->Step3 Step4 Add Viability Indicator (e.g., Resazurin) or Measure OD600 Step3->Step4 End Determine MIC Value (Lowest concentration with no visible growth) Step4->End

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Abbreviated Protocol for MIC Determination

  • Preparation: Prepare stock solutions of the synthesized compounds in DMSO. In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well.[5][13] Include positive (microbe only) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Analysis: Determine the MIC by visual inspection for turbidity or by using a viability dye like resazurin. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

Systematic presentation of screening data is crucial for identifying promising candidates and understanding Structure-Activity Relationships (SAR).

Table 1: Example Data for a Hypothetical Compound Library

Compound IDR-Group (Coupled Moiety)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliMIC (µg/mL) vs C. albicans
STD-CIP (Ciprofloxacin)10.5N/A
STD-FLZ (Fluconazole)N/AN/A8
AZ-001 Phenyl>128>128>128
AZ-002 4-Fluorophenyl64128>128
AZ-003 4-Nitrophenyl163264
AZ-004 2-Thiophenyl3264128
AZ-005 3-Pyridinyl6464>128

From such a table, preliminary SAR insights can be drawn. For instance, in this hypothetical dataset, the introduction of an electron-withdrawing group at the para-position of the phenyl ring (AZ-003 vs. AZ-001) appears to significantly enhance antimicrobial activity against all tested strains. This insight guides the next round of synthesis, focusing on other electron-deficient aryl groups to optimize potency.

Conclusion

The synthetic and screening methodologies detailed in this application note provide a robust and efficient platform for the discovery of novel antimicrobial agents based on the 1,2,3-triazole scaffold. By leveraging the versatility of the this compound building block in Suzuki-Miyaura cross-coupling reactions, researchers can rapidly generate diverse chemical libraries. The subsequent standardized screening protocol ensures reliable and comparable data, accelerating the identification of lead compounds with significant potential to combat the growing challenge of infectious diseases.

References

  • Al-Masoudi, N. A., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available at: [Link]

  • Aly, A. A., et al. (2016). Click reaction based synthesis, antimicrobial, and cytotoxic activities of new 1,2,3-triazoles. Medicinal Chemistry Research. Available at: [Link]

  • Demirbas, N., et al. (2009). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. Available at: [Link]

  • Rachakonda, S., et al. (2019). Synthesis and anti-microbial activity of 1,2,3-triazole tethered nitroguiacol ethers. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. PubMed. Available at: [Link]

  • de Souza, L. F. D., et al. (2020). Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents. Anti-Infective Agents. Available at: [Link]

  • El-Abd, A. M., et al. (2024). Click reaction based synthesis, antimicrobial, and cytotoxic activities of new 1,2,3-triazoles. ResearchGate. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Synthesis, antimicrobial activity, and biofilm inhibition studies of 1,2,3-triazole-containing 2,3-dihydrothiazole. Journal of Taibah University for Science. Available at: [Link]

  • Sravanthi, T., et al. (2021). Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. Molecules. Available at: [Link]

  • Ranu, B. C., et al. (2008). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Shaik, F. P., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available at: [Link]

  • Shaik, F. P., et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Krasavin, M., et al. (2017). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from: [Link]

  • Kumar, A., et al. (2023). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. ACS Bio & Med Chem Au. Available at: [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]

Sources

Application Notes & Protocols: Development of Antifungal Compounds Based on the 5-Bromo-1-methyl-1H-1,2,3-triazole Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the development of novel therapeutic agents.[1] The 1,2,3-triazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[2] This guide provides a comprehensive framework for the design, synthesis, and evaluation of a new class of antifungal compounds built upon a 5-Bromo-1-methyl-1H-1,2,3-triazole core. We present detailed protocols for chemical synthesis, in vitro susceptibility testing, cytotoxicity assessment, mechanism of action studies, and preliminary in vivo efficacy evaluation. The methodologies are designed to be robust and self-validating, providing researchers with the tools to identify and advance promising antifungal candidates from the bench to preclinical development.

Introduction: The Rationale for a New Triazole Scaffold

Triazole-based drugs, such as fluconazole and voriconazole, are mainstays of antifungal therapy.[3] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical enzyme in the fungal ergosterol biosynthesis pathway.[4][5] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal growth inhibition.[6][7]

However, the efficacy of existing triazoles is threatened by the emergence of resistant fungal strains.[1][8] The 1,2,3-triazole nucleus, an isomer of the 1,2,4-triazole ring found in current clinical agents, offers a synthetically accessible and versatile core for developing new antifungals.[8][9] Its synthesis is readily achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[1][10]

This guide focuses on the This compound scaffold. The strategic placement of a bromine atom provides a key advantage: it serves as a versatile chemical handle for late-stage functionalization via cross-coupling reactions. This allows for the rapid generation of a diverse library of analogues, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Section 1: Synthesis of the Core Scaffold and Derivative Library

Expertise & Experience: The synthetic strategy is centered on efficiency and modularity. We first construct the core brominated triazole and then use it as a common precursor to build a library of diverse compounds. This parallel synthesis approach is far more efficient for SAR exploration than synthesizing each final compound from scratch. The choice of palladium-catalyzed cross-coupling reactions is based on their reliability, broad substrate scope, and tolerance of various functional groups, which are essential for creating a chemically diverse library.

Protocol 1.1: Synthesis of this compound (Core Scaffold)

This protocol describes a plausible two-step synthesis of the core scaffold.

Step 1: Synthesis of 1-Methyl-1H-1,2,3-triazole

  • In a round-bottom flask under a nitrogen atmosphere, dissolve methyl azide in a suitable solvent such as a tert-butanol/water mixture.

  • Add an equimolar amount of ethyne (acetylene) gas, bubbled through the solution, or use a suitable acetylene surrogate.

  • Add the copper(I) catalyst, typically generated in situ from copper(II) sulfate pentahydrate and a reducing agent like sodium ascorbate.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-1,2,3-triazole.

Step 2: Bromination

  • Dissolve the 1-methyl-1H-1,2,3-triazole from Step 1 in a suitable solvent like chloroform or dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equimolar amount of a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC.

  • Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography (silica gel) to obtain the pure this compound scaffold.

Protocol 1.2: Generation of a Derivative Library via Suzuki Cross-Coupling

This protocol uses the brominated scaffold to introduce various aryl or heteroaryl groups.

  • To a reaction vial, add the this compound scaffold (1.0 eq), the desired boronic acid or boronic ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen).

  • Add a degassed solvent mixture, such as dioxane/water (4:1).

  • Seal the vial and heat the reaction mixture to 80-100°C for 6-18 hours, with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the resulting compound via column chromatography to yield the final derivative.

G cluster_0 Scaffold Synthesis cluster_1 Derivative Library Generation Methyl Azide Methyl Azide CuAAC CuAAC Methyl Azide->CuAAC Ethyne Ethyne Ethyne->CuAAC 1-Methyl-1,2,3-triazole 1-Methyl-1,2,3-triazole CuAAC->1-Methyl-1,2,3-triazole NBS NBS 1-Methyl-1,2,3-triazole->NBS 5-Bromo-1-methyl-1,2,3-triazole 5-Bromo-1-methyl-1,2,3-triazole NBS->5-Bromo-1-methyl-1,2,3-triazole Core Scaffold Core Scaffold 5-Bromo-1-methyl-1,2,3-triazole->Core Scaffold Suzuki Coupling Suzuki Coupling Core Scaffold->Suzuki Coupling Boronic Acids Boronic Acids Boronic Acids->Suzuki Coupling Derivative Library Derivative Library Suzuki Coupling->Derivative Library caption Workflow for Synthesis of Antifungal Library

Caption: Workflow for Synthesis of Antifungal Library.

Section 2: In Vitro Antifungal Susceptibility Testing

Trustworthiness: To ensure the reliability of antifungal susceptibility data, each assay must include a positive control (a known antifungal drug like Fluconazole), a negative control (no drug), and a sterility control (no fungi). The use of standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) ensures that results are reproducible and comparable across different laboratories.[11][12]

Protocol 2.1: Broth Microdilution Assay for MIC Determination (CLSI M27/M38)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.[11][13]

  • Preparation of Compound Stock: Dissolve test compounds in 100% dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Inoculum Preparation:

    • Yeasts (Candida spp., Cryptococcus neoformans): Culture the isolate on Sabouraud Dextrose Agar for 24-48 hours at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ cells/mL.[11] Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the test wells.

    • Molds (Aspergillus fumigatus): Grow the isolate on Potato Dextrose Agar for 7 days. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ conidia/mL in RPMI 1640 medium.[11]

  • Plate Setup (96-well plate):

    • Add 100 µL of RPMI 1640 medium to wells in columns 2-12.

    • Create a starting drug concentration by adding 2 µL of the 10 mg/mL stock to 98 µL of RPMI medium in a separate tube, then add 200 µL of this dilution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no drug).

    • Column 12 serves as the sterility control (medium only).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds), depending on the growth rate of the control.

  • MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (typically ≥80%) compared to the drug-free growth control.[13][14] This can be assessed visually or by reading the optical density at 600 nm.

Data Presentation: Sample MIC Data Table
Compound IDR¹ GroupMIC (µg/mL) vs C. albicans ATCC 90028MIC (µg/mL) vs C. neoformans H99MIC (µg/mL) vs A. fumigatus ATCC 204305
Scaffold -Br>64>64>64
AZ-001 -Phenyl1632>64
AZ-002 -4-Fluorophenyl4816
AZ-003 -2,4-Dichlorophenyl128
Fluconazole (Reference)14>64

Section 3: Preliminary Cytotoxicity Assessment

Expertise & Experience: A potent antifungal is useless if it is equally toxic to human cells. The Selectivity Index (SI) is a critical early indicator of a compound's therapeutic potential. We use a standard human cell line like HepG2 (liver carcinoma) because the liver is a common site of drug metabolism and potential toxicity for systemically administered azoles.[4] An SI value >10 is often considered a good starting point for further development.

Protocol 3.1: MTT Assay for Mammalian Cell Cytotoxicity
  • Cell Culture: Culture human cells (e.g., HepG2, HEK293) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include wells with vehicle control (e.g., 0.5% DMSO) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) by plotting viability against log[concentration] and fitting to a dose-response curve.

Data Presentation: Selectivity Index (SI) Calculation
Compound IDIC₅₀ vs HepG2 (µg/mL)MIC vs C. albicans (µg/mL)Selectivity Index (SI = IC₅₀/MIC)
AZ-001 >10016>6.25
AZ-002 80420
AZ-003 50150
Fluconazole >1001>100

Section 4: Mechanism of Action Studies

Authoritative Grounding: The established mechanism for triazole antifungals is the inhibition of ergosterol biosynthesis.[7][15] This can be confirmed by analyzing the sterol composition of fungal cells after treatment. Inhibition of lanosterol 14α-demethylase leads to a depletion of ergosterol and a characteristic accumulation of methylated sterol precursors, which can be detected spectrophotometrically.[6]

G Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethyl-lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Triazole Compound Triazole Compound Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazole Compound->Lanosterol 14α-demethylase (CYP51) Inhibition caption Ergosterol Biosynthesis Pathway Inhibition

Caption: Ergosterol Biosynthesis Pathway Inhibition.

Protocol 4.1: Ergosterol Quantitation by UV-Spectrophotometry
  • Grow a 50 mL culture of a susceptible yeast strain (e.g., C. albicans) to mid-log phase.

  • Split the culture into two flasks. To one, add the test compound at its MIC value. To the other, add the equivalent amount of DMSO (vehicle control). Incubate for 16 hours.

  • Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.

  • Add 3 mL of 25% alcoholic potassium hydroxide solution (25g KOH in 100 mL of 95% ethanol) to each cell pellet.

  • Vortex for 1 minute and incubate in an 85°C water bath for 1 hour to saponify the cells.

  • Allow the tubes to cool to room temperature. Extract the non-saponifiable lipids by adding a mixture of 1 mL sterile water and 3 mL n-heptane, followed by vigorous vortexing for 3 minutes.

  • Transfer the upper n-heptane layer to a clean glass tube.

  • Scan the absorbance of the heptane layer from 240 nm to 300 nm using a UV-Vis spectrophotometer.

  • Interpretation: A healthy fungal cell extract will show a characteristic four-peaked curve with sharp peaks at 281.5 nm and 290 nm, and a shoulder at 270 nm. In cells treated with an ergosterol biosynthesis inhibitor, the peak at 281.5 nm will be diminished or absent, and a new peak will emerge around 242 nm, indicating the accumulation of precursor sterols.

Section 5: Preliminary In Vivo Efficacy Models

Expertise & Experience: While mammalian models are the gold standard for preclinical efficacy, they are expensive and low-throughput.[16][17] The Galleria mellonella (wax moth larva) model is an excellent intermediate step.[18] Its innate immune system shares structural and functional similarities with that of vertebrates, making it a surprisingly predictive model for the virulence of many human pathogens and the efficacy of antimicrobial drugs. A positive result in this model provides strong justification for advancing a compound to more complex murine studies.

G Select Larvae Select healthy G. mellonella larvae Infect Inject fungal inoculum (e.g., C. albicans) Select Larvae->Infect Treat Inject test compound or vehicle control Infect->Treat Incubate Incubate at 37°C Treat->Incubate Monitor Monitor survival daily (e.g., for 5-7 days) Incubate->Monitor Analyze Generate Kaplan-Meier survival curves Monitor->Analyze caption G. mellonella In Vivo Efficacy Workflow

Caption: G. mellonella In Vivo Efficacy Workflow.

Protocol 5.1: Galleria mellonella Survival Assay
  • Larvae Selection: Select healthy, final-instar larvae of uniform size (approx. 250-350 mg) that are cream-colored with minimal dark pigmentation.

  • Infection: Inject 10 µL of a fungal suspension (e.g., C. albicans at 1 x 10⁶ cells/mL in PBS) into the hemocoel via the last left proleg using a Hamilton syringe. A control group should be injected with PBS only.

  • Treatment: At 1-2 hours post-infection, inject 10 µL of the test compound (dissolved in a tolerated vehicle like PBS with 1% DMSO) into the last right proleg. A separate infected group should receive the vehicle only (infection control).

  • Incubation: Place groups of 10-15 larvae in petri dishes and incubate in the dark at 37°C.

  • Monitoring: Assess larval survival daily for 5-7 days. Larvae are considered dead if they are non-responsive to touch.

  • Data Analysis: Plot the percentage of survival over time and analyze using the Kaplan-Meier method with a log-rank test to determine statistical significance between the treated and infection control groups. A significant increase in survival in the treated group indicates in vivo efficacy.

Protocol 5.2: Murine Model of Disseminated Candidiasis (Brief Overview)

For lead compounds demonstrating strong in vitro activity, low cytotoxicity, and efficacy in the G. mellonella model, evaluation in a murine model is the next logical step.[14]

  • Animals: Use immunocompromised mice (e.g., by treatment with cyclophosphamide).

  • Infection: Infect mice via intravenous (tail vein) injection with a sublethal dose of C. albicans.

  • Treatment: Begin treatment with the test compound (administered orally or intraperitoneally) at a set time post-infection and continue for a defined period (e.g., 7 days).

  • Endpoints: The primary endpoint is often survival. A secondary endpoint can be the determination of fungal burden in key organs (kidneys, brain) at the end of the study, quantified by plating homogenized tissue and counting colony-forming units (CFUs).[14]

Conclusion and Future Directions

This guide outlines an integrated, step-wise strategy for the discovery and early-stage development of novel antifungal agents based on the this compound scaffold. By following these protocols, researchers can efficiently synthesize a library of compounds, identify those with potent and selective antifungal activity, confirm their mechanism of action, and validate their efficacy in a preliminary in vivo model.

Promising candidates identified through this workflow should be advanced to further studies, including:

  • Lead Optimization: Synthesizing additional analogues to refine the SAR and improve potency and safety profiles.

  • Pharmacokinetic Studies: Evaluating absorption, distribution, metabolism, and excretion (ADME) properties.

  • Expanded Resistance Profiling: Testing against a broad panel of clinically relevant, drug-resistant fungal isolates.

  • Advanced In Vivo Models: Utilizing more complex mammalian models of infection, including those that mimic specific clinical scenarios like oropharyngeal candidiasis or invasive aspergillosis.[16][19]

References

  • Triazole antifungals | Research Starters - EBSCO. (n.d.).
  • Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress - Symbiosis Online Publishing. (n.d.).
  • Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs. (n.d.).
  • Poonia, N., Kumar, A., Kumar, V., Yadav, M., & Lal, K. (2021). Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents. Current Topics in Medicinal Chemistry, 21(23), 2109–2133. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]

  • Application Notes and Protocols for Testing the Antimicrobial Efficacy of Triazole Compounds - Benchchem. (n.d.).
  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR) | Semantic Scholar. (n.d.).
  • Application Notes and Protocols for Antimicrobial Susceptibility Testing of Triazole Compounds - Benchchem. (n.d.).
  • Tatsumi, Y., Yokoo, M., Senda, H., & Kakehi, K. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy, 57(5), 2405–2409. [Link]

  • Kaur, R., Sharma, S., & Singh, P. (2023). 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. Chemistry & Biodiversity, 20(5), e202300024. [Link]

  • Miceli, M. H., & Kauffman, C. A. (2021). Emerging Applications of Triazole Antifungal Drugs. Journal of Fungi, 7(12), 1039. [Link]

  • Nett, J. E., & Andes, D. R. (2016). Fungal Biofilms: In Vivo Models for Discovery of Anti-Biofilm Drugs. Microbiology Spectrum, 4(3). [Link]

  • Overview of in vivo models for assessing efficacy of antifungal drugs... - ResearchGate. (n.d.).
  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR) - ResearchGate. (n.d.).
  • Toth, Z., Forgacs, L., Csonka, K., Nagy, F., Kovacs, R., Majoros, L., & Kardos, G. (2019). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Journal of Visualized Experiments, (148), e59583. [Link]

  • Grinholc, M., Nakonieczna, J., Fila, G., Szewczyk, G., Kawiak, A., & Bielawski, K. P. (2015). A novel in vitro assay for assessing efficacy and toxicity of antifungals using human leukaemic cells infected with Candida albicans. Journal of Applied Microbiology, 119(2), 399–410. [Link]

  • Alam, M. A., & Al-Hourani, B. J. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Biomolecular Structure and Dynamics, 1–21. [Link]

  • Dellière, S., Guitard, J., Cateau, E., & Lanternier, F. (2020). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 6(4), 209. [Link]

  • Lee, D. G., Kim, P. I., Park, Y., Woo, E.-R., & Hahm, K.-S. (2003). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 47(3), 1093–1095. [Link]

  • Robbins, N., St-Pierre, G., & Cowen, L. E. (2021). Exploiting diverse chemical collections to uncover novel antifungals. Microbiology, 167(12). [Link]

  • Gil-Lamaignere, C., Roilides, E., Hacker, J., & Müller, F. M. C. (2003). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 47(7), 2174–2179. [Link]

  • Wang, Y., Zhang, Y., Gu, Y., Zhang, Y., Zhu, X., & Zhang, W. (2023). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2244247. [Link]

  • Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives - Journal of Pharmaceutical Negative Results. (n.d.).
  • Pons, A., Taltavull, I., Ortiz, J., Pérez-Gareu, M., Pinazo, A., & Pérez, L. (2021). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 22(22), 12217. [Link]

  • Li, D.-D., Li, X.-Q., Shi, Y.-Y., Zhang, M.-N., Zhang, H.-B., & Wang, W. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3410. [Link]

  • Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (n.d.).
  • Bezold, E. L., Kempton, R. J., Green, K. D., Hensley, R. W., Gilliam, O. K., Garneau-Tsodikova, S., & Onorato, A. J. (2024). Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. PeerJ Organic Chemistry, 6, e10. [Link]

  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (n.d.).
  • Synthesis of 1,2,3-triazole containing compounds as potential antimicrobial agents. (n.d.).

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Utilizing 5-Bromo-1-methyl-1H-1,2,3-triazole in the development of materials science applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Bromo-1-methyl-1H-1,2,3-triazole in Materials Science

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

This compound is a heterocyclic compound poised for significant contributions to the field of advanced materials. Its unique combination of a stable, electron-rich triazole core, a reactive bromine handle, and a methyl group for solubility and steric control makes it a highly attractive building block for the synthesis of novel polymers, functional small molecules, and coordination complexes. The 1,2,3-triazole moiety itself is known for its high stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds, properties that are increasingly being exploited in materials science.[1][2] The presence of the bromine atom at the 5-position opens up a gateway for a multitude of post-synthesis modifications, most notably through transition-metal-catalyzed cross-coupling reactions.[3][4][5][6]

This guide provides researchers, scientists, and materials developers with a comprehensive overview of the potential applications of this compound. We will delve into the causality behind its use in specific applications, provide detailed, field-proven protocols for its incorporation into functional materials, and present data in a clear and accessible format.

Core Properties and Synthetic Accessibility

Before exploring its applications, it is crucial to understand the fundamental characteristics of this compound.

PropertyValueSource
Molecular FormulaC₃H₄BrN₃[7]
Molecular Weight161.99 g/mol [7]
AppearanceTypically a solid
Key ReactivityNucleophilic substitution of bromine, C-H activation, coordination to metals[8]

The synthesis of this compound and its isomers can be achieved through various synthetic routes, often involving cycloaddition reactions followed by bromination.[8][9] The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent method for forming the triazole ring with high regioselectivity.[9]

Application Note I: Development of Conjugated Polymers for Organic Electronics

Rationale for Use: The electron-deficient nature of the 1,2,4-triazole system has shown excellent electron-transport and hole-blocking properties.[10] By analogy, the 1,2,3-triazole core in this compound can be strategically incorporated into a polymer backbone to tune its electronic properties. The bromine atom serves as a convenient point for Suzuki or Stille cross-coupling reactions, allowing for the polymerization with a variety of comonomers to create conjugated polymers with tailored band gaps and charge transport characteristics. The methyl group can enhance solubility of the resulting polymer in common organic solvents, facilitating device fabrication.

Experimental Workflow: Synthesis of a Triazole-Containing Conjugated Polymer

G cluster_0 Monomer Synthesis cluster_1 Polymerization (Suzuki Coupling) cluster_2 Purification cluster_3 Characterization Monomer1 5-Bromo-1-methyl- 1H-1,2,3-triazole Reaction Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Monomer1->Reaction Monomer2 Comonomer Diboronic Ester (e.g., Thiophene-based) Monomer2->Reaction Purification Soxhlet Extraction (Methanol, Hexane, Chloroform) Reaction->Purification Characterization GPC (Mw, PDI) NMR Spectroscopy UV-Vis Spectroscopy Cyclic Voltammetry Purification->Characterization

Caption: Workflow for the synthesis and characterization of a triazole-based conjugated polymer.

Detailed Protocol: Suzuki Polymerization

Materials:

  • This compound

  • 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

  • Hexane

  • Chloroform

  • Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Reactant Setup: In a flame-dried 100 mL Schlenk flask, combine this compound (1.0 mmol, 162 mg), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol, 326 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask. In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling with argon for 30 minutes. Add 5 mL of the K₂CO₃ solution to the reaction mixture.

  • Reaction Execution: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure it is thoroughly deoxygenated. Place the flask in a preheated oil bath at 90 °C and stir vigorously under a positive pressure of argon for 48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into 200 mL of rapidly stirring methanol. A precipitate should form.

  • Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction sequentially with methanol, hexane, and chloroform. The purified polymer is recovered from the chloroform fraction by precipitation into methanol.

  • Drying: Dry the final polymer product under vacuum at 40 °C for 24 hours.

Expected Outcome: A colored solid, soluble in chloroform, which can be characterized for its molecular weight, optical, and electrochemical properties.

Application Note II: Functional Ligands for Metal-Organic Frameworks (MOFs)

Rationale for Use: The nitrogen atoms of the 1,2,3-triazole ring are excellent coordination sites for metal ions, making triazole-containing molecules valuable ligands for the construction of coordination polymers and MOFs.[11] this compound can be functionalized via the bromo group to introduce additional coordinating functionalities, such as carboxylic acids or pyridyl groups. This allows for the design of multitopic ligands capable of forming robust and porous frameworks with interesting catalytic, gas storage, or sensing properties.

Ligand Functionalization and MOF Assembly Workflow

G cluster_0 Ligand Synthesis (Sonogashira Coupling) cluster_1 MOF Synthesis (Solvothermal) cluster_2 Characterization StartMat 5-Bromo-1-methyl- 1H-1,2,3-triazole Reaction1 PdCl₂(PPh₃)₂ CuI, Et₃N StartMat->Reaction1 Alkyne 4-Ethynylbenzoic acid Alkyne->Reaction1 Ligand Functionalized Triazole Ligand Reaction1->Ligand Reaction2 Solvent (e.g., DMF) High Temperature Ligand->Reaction2 MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Reaction2 Characterization Single-Crystal X-ray Diffraction PXRD, TGA, BET Surface Area Analysis Reaction2->Characterization

Caption: Workflow for ligand synthesis and subsequent MOF assembly.

Detailed Protocol: Synthesis of a Carboxylate-Functionalized Triazole Ligand

Materials:

  • This compound

  • 4-Ethynylbenzoic acid

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (DCM)

  • Methanol

  • Argon gas supply

  • Schlenk line and glassware

Procedure:

  • Reactant Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 162 mg), 4-ethynylbenzoic acid (1.1 mmol, 161 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Solvent and Base Addition: Add anhydrous THF (20 mL) and triethylamine (10 mL) to the flask.

  • Reaction Execution: Degas the mixture by bubbling with argon for 20 minutes. Stir the reaction at room temperature under an argon atmosphere for 24 hours.

  • Workup: Remove the solvents under reduced pressure. Dissolve the residue in a minimal amount of DCM and purify by column chromatography on silica gel (eluent: DCM/methanol gradient) to afford the desired carboxylic acid-functionalized ligand.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The successful synthesis of the ligand can be confirmed by the disappearance of the starting alkyne C-H proton signal and the appearance of new aromatic signals in the ¹H NMR spectrum, along with the correct molecular ion peak in the mass spectrum. This functionalized ligand can then be used in solvothermal reactions with various metal salts to screen for the formation of crystalline MOFs.

Trustworthiness and Further Research

The protocols described herein are based on well-established and reliable chemical transformations, such as Suzuki and Sonogashira cross-coupling reactions.[3][4][5][6] The successful application of these methods to bromo-triazole systems has been documented in the literature, lending high confidence to their adaptability for this compound.[3][4][5][6]

Further research into this versatile building block could explore:

  • Polymer Chemistry: Incorporation into different polymer architectures, such as block copolymers or dendrimers, to create materials with self-assembling properties.[1][10]

  • Medicinal Chemistry: Use as a scaffold for the synthesis of biologically active compounds, leveraging the known pharmacological importance of the triazole nucleus.[2]

  • Supramolecular Chemistry: Development of macrocycles and cages for host-guest chemistry applications.

The continued exploration of this compound is expected to yield a new generation of advanced materials with tailored properties and functionalities.

References

  • Barlocco, D., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. The Journal of Organic Chemistry, 87(22), 15684–15692. [Link]

  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Retrieved from [Link]

  • ResearchGate. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-4-methyl-1H-1,2,3-triazole. Retrieved from [Link]

  • National Institutes of Health. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. Retrieved from [Link]

  • ACS Publications. (n.d.). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry | ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Retrieved from [Link]

  • ACS Publications. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles | Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazoles in Synthesis and Functionalization of Polymers | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Retrieved from [Link]

  • ProQuest. (n.d.). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Retrieved from [Link]

  • Porphyrin Systems. (n.d.). This compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Bromo-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]

  • National Institutes of Health. (2022). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC. Retrieved from [Link]

  • Frontiers. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of 1,2,3‐triazole ligands used in the synthesis of coordination polymers. Retrieved from [Link]

  • National Institutes of Health. (2020). 5-Formyltriazoles as Valuable Starting Materials for Unsymmetrically Substituted Bi-1,2,3-Triazoles. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Synthesis of 1,4,5-Trisubstituted Triazoles from 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, materials science, and agrochemicals, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2][3] Among its derivatives, 1,4,5-trisubstituted triazoles offer a three-dimensional vector space for molecular elaboration, making them highly sought-after motifs in drug design. This guide provides researchers, scientists, and drug development professionals with a detailed, field-proven technical overview of practical synthetic routes to this valuable scaffold, starting from the versatile building block, 5-Bromo-1-methyl-1H-1,2,3-triazole. We will delve into the causality behind experimental choices for key palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, offering step-by-step protocols and troubleshooting insights.

Introduction: The Strategic Value of the 1,4,5-Trisubstituted 1,2,3-Triazole Core

The functionalization of heterocyclic systems is a central theme in modern organic synthesis.[1][4] The 1,2,3-triazole ring, in particular, has emerged as a privileged structure due to its prevalence in a wide array of biologically active compounds, including anticancer, anti-HIV, and antibacterial agents.[4] While the advent of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) provided revolutionary access to 1,4-disubstituted triazoles, the regioselective synthesis of fully substituted, 1,4,5-trisubstituted isomers remains a more complex challenge that often requires post-cyclization functionalization strategies.[1][2]

This guide focuses on the strategic use of this compound as a key intermediate. The bromine atom at the C5 position serves as a versatile synthetic handle, enabling a suite of reliable and high-yielding transformations to install diverse functionalities.

The Key Intermediate: this compound

The choice of this compound as a starting material is predicated on its accessibility and predictable reactivity. The C5-bromo bond is sufficiently activated for a range of transformations, most notably palladium-catalyzed cross-coupling reactions, due to the electron-withdrawing nature of the triazole ring. The N1-methyl group provides several advantages: it blocks one potential site of reactivity, enhances solubility in common organic solvents, and simplifies product characterization by removing the acidic N-H proton.

The primary pathways for functionalizing this intermediate, which will be the focus of this guide, involve the replacement of the bromine atom to form new Carbon-Carbon, Carbon-Nitrogen, or Carbon-Oxygen bonds.

G cluster_paths Synthetic Diversification Pathways cluster_products 1,4,5-Trisubstituted Triazole Products Start This compound Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki [Pd] cat., Base R-B(OH)₂ Sonogashira Sonogashira Coupling (C-C Bond Formation) Start->Sonogashira [Pd]/[Cu] cat., Base R-C≡CH Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald [Pd] cat., Base R₂NH SNAr Nucleophilic Aromatic Substitution (C-O/C-S Bond Formation) Start->SNAr Strong Base R-OH / R-SH Aryl 5-Aryl/Vinyl Substituted Suzuki->Aryl Alkynyl 5-Alkynyl Substituted Sonogashira->Alkynyl Amino 5-Amino Substituted Buchwald->Amino Oxy 5-Phenoxy/Alkoxy Substituted SNAr->Oxy G cluster_pd0 Pd(0) Catalytic Cycle OA Oxidative Addition TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-R Pd0 LₙPd(0) RE->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RE->Product 3 Pd0->OA 1 Start Bromo-Triazole (Ar-X) Start->OA Partner Coupling Partner (R-M) Partner->TM 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Post-Click Functionalization of 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 5-Bromo-1-methyl-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond the initial click chemistry synthesis and further modify this versatile building block. Here, we address common challenges and provide in-depth troubleshooting advice for the key reactions used to derivatize the 5-position of the triazole ring.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the functionalization of this compound:

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields. What are the most common causes?

Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. For halogenated heterocycles like 5-bromo-1,2,3-triazoles, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary to promote efficient oxidative addition and reductive elimination.

  • Base-Mediated Decomposition: 5-membered heteroaryl halides can be sensitive to strong bases, leading to degradation of the starting material.[1] The use of a milder base or slow addition of the base can sometimes mitigate this issue.

  • Debromination: A common side reaction is the simple reduction of the C-Br bond, leading to the formation of 1-methyl-1H-1,2,3-triazole. This can be caused by certain catalyst systems or impurities in the reaction mixture.

  • Poor Solubility: The triazole substrate or the boronic acid partner may have limited solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and slow reaction rates.

Q2: I am observing significant amounts of Glaser-type homocoupling of my alkyne in a Sonogashira reaction. How can I prevent this?

The homocoupling of terminal alkynes, known as the Glaser coupling, is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[2] To minimize this:

  • Copper-Free Conditions: Consider running the reaction under copper-free conditions.[3][4] While this may require a higher catalyst loading or a more active palladium catalyst, it eliminates the primary pathway for alkyne homocoupling.

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of homocoupling. Using an amine base that also acts as a solvent, such as triethylamine, can sometimes suppress this side reaction.

  • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Q3: Is the bromine atom on this compound susceptible to nucleophilic aromatic substitution (SNAr)?

Yes, the electron-deficient nature of the 1,2,3-triazole ring can make the 5-position susceptible to nucleophilic aromatic substitution, although it is generally less reactive than in some other heteroaromatic systems.[5][6][7] The success of an SNAr reaction will depend heavily on the nucleophilicity of the incoming nucleophile and the reaction conditions. Strong nucleophiles and elevated temperatures are often required.

Q4: What are the best practices for purifying the products of these coupling reactions?

Purification can be challenging due to the similar polarity of the starting materials, products, and byproducts.

  • Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial. Often, a gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or dichloromethane/methanol) is effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining pure material.

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) may be necessary.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[8][9] However, success with 5-bromo-1,2,3-triazoles often requires careful optimization.

Problem: Low Conversion of Starting Material

  • Troubleshooting Steps:

    • Catalyst and Ligand Screening: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. A combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand often gives superior results for heteroaryl halides.[10]

    • Base Selection: The choice of base is crucial. While strong inorganic bases like K₂CO₃ or Cs₂CO₃ are common, they can sometimes lead to substrate degradation.[11] Consider using a milder base like K₃PO₄ or an organic base.

    • Solvent System: Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. A mixture of a polar aprotic solvent (e.g., dioxane, DMF, DME) and water is often effective.

    • Temperature and Reaction Time: If the reaction is sluggish at lower temperatures, cautiously increasing the temperature can improve the rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and to check for decomposition. Microwave heating can also significantly shorten reaction times.[12]

Problem: Significant Debromination of the Starting Material

  • Troubleshooting Steps:

    • Ligand Choice: Some phosphine ligands can promote hydrodehalogenation. Experiment with different ligands to find one that minimizes this side reaction.

    • Purity of Reagents: Ensure that the boronic acid and other reagents are free of impurities that could act as a hydride source.

    • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent oxidative degradation of the catalyst, which can sometimes lead to side reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Readily available and effective with a range of ligands.
Ligand SPhos, XPhos, or an NHC ligand (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands promote efficient oxidative addition and reductive elimination with heteroaryl halides.[10]
Base K₂CO₃ or Cs₂CO₃ (2-3 eq.)Effective in most cases. Consider K₃PO₄ for base-sensitive substrates.[11]
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 4:1 v/v)Good solvating properties for a wide range of reactants.
Temperature 80-110 °CA good starting point for thermal heating.

Experimental Workflow for Suzuki-Miyaura Coupling Optimization

Suzuki_Workflow cluster_start Reaction Setup cluster_catalysis Catalysis cluster_monitoring Monitoring & Workup start Combine this compound, boronic acid, base, and solvent inert Degas and place under inert atmosphere start->inert add_catalyst Add Pd precursor and ligand inert->add_catalyst heat Heat to desired temperature add_catalyst->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Guide 2: Troubleshooting Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is a reliable method for the synthesis of alkynyl-substituted triazoles.[2][4][13]

Problem: Low Yield and/or Incomplete Reaction

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(0) source like Pd(PPh₃)₄, its quality can degrade over time. Consider using a Pd(II) precursor with a phosphine ligand.

    • Copper Co-catalyst: While copper can promote homocoupling, it also significantly accelerates the desired cross-coupling reaction.[14] If running copper-free, a more active palladium catalyst system and potentially higher temperatures may be needed. If using copper, CuI is the most common co-catalyst.

    • Base: An amine base like triethylamine or diisopropylethylamine is typically used, often serving as both the base and a co-solvent. Ensure the base is dry and of high quality.

    • Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can lead to catalyst deactivation and alkyne homocoupling. Maintaining a strict inert atmosphere is crucial.

Problem: Formation of Unidentified Byproducts

  • Troubleshooting Steps:

    • Protecting Groups: If your alkyne or triazole contains sensitive functional groups, they may not be compatible with the reaction conditions. Consider the use of protecting groups.

    • Side Reactions of the Triazole: While generally stable, under harsh conditions, the triazole ring itself could potentially undergo side reactions. Analyze byproducts by mass spectrometry and NMR to identify their structures.

Table 2: Sonogashira Reaction Condition Variables

ParameterCopper-CatalyzedCopper-FreeRationale
Pd Catalyst PdCl₂(PPh₃)₂ (1-5 mol%)Pd(OAc)₂/SPhos or other active systems (2-10 mol%)Copper-free conditions require a more active Pd catalyst.
Cu Co-catalyst CuI (2-10 mol%)NoneEliminates the primary pathway for Glaser coupling.[3]
Base Triethylamine or DIEAK₂CO₃, Cs₂CO₃, or an amine baseThe choice of base is critical in copper-free systems.
Solvent THF, DMF, or neat amineDioxane, Toluene, or DMFSolvent choice depends on the specific catalyst system and substrate solubility.
Temperature Room temp. to 60 °C60-120 °CHigher temperatures are often needed to drive copper-free reactions to completion.
Guide 3: Navigating Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, which is a key transformation in medicinal chemistry.[15][16][17][18]

Problem: No or Low Product Formation

  • Troubleshooting Steps:

    • Catalyst System: This reaction is highly dependent on the choice of palladium precursor and ligand. Bulky, electron-rich phosphine ligands (e.g., tBuXPhos, BrettPhos) are often required. For challenging substrates, specialized ligands may be necessary.[1]

    • Base Compatibility: The choice of base is critical and must be compatible with both the substrate and the amine. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be required, which in turn may necessitate a more active catalyst.[1]

    • Amine Reactivity: Sterically hindered amines or electron-poor anilines can be challenging coupling partners. These may require more forcing conditions or a more specialized catalyst system.

Troubleshooting Decision Tree for Buchwald-Hartwig Amination

Buchwald_Troubleshooting start Low Yield in Buchwald-Hartwig Amination check_catalyst Is the catalyst system optimal? start->check_catalyst check_base Is the base appropriate? check_catalyst->check_base Yes change_ligand Screen bulky phosphine ligands (e.g., tBuXPhos, BrettPhos) check_catalyst->change_ligand No check_amine Is the amine partner challenging? check_base->check_amine Yes stronger_base Use a stronger base (e.g., NaOtBu, LHMDS) check_base->stronger_base No (too weak) weaker_base Try a weaker base for sensitive substrates (e.g., K3PO4, Cs2CO3) check_base->weaker_base No (substrate decomposition) optimize_conditions Increase temperature or reaction time check_amine->optimize_conditions Yes

Sources

Troubleshooting common issues in the synthesis of 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-methyl-1H-1,2,3-triazole. It addresses common challenges and frequently asked questions to ensure a successful and efficient synthesis.

Overview of the Synthetic Approach

The synthesis of this compound is typically achieved in a two-step sequence. The first step involves the formation of the 1-methyl-1H-1,2,3-triazole core via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The subsequent step is the regioselective bromination of the triazole ring at the 5-position using an electrophilic brominating agent.

Experimental Protocols

Step 1: Synthesis of 1-methyl-1H-1,2,3-triazole

This procedure outlines a standard CuAAC reaction to form the triazole precursor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl azide (in solution)57.05Varies10
Acetylene (gas)26.04Excess-
Copper(II) sulfate pentahydrate249.68250 mg1
Sodium ascorbate198.11198 mg1
tert-Butanol74.1220 mL-
Water18.0220 mL-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve copper(II) sulfate pentahydrate (250 mg, 1 mmol) and sodium ascorbate (198 mg, 1 mmol) in a mixture of water (20 mL) and tert-butanol (20 mL).

  • To this solution, add the solution of methyl azide (10 mmol).

  • Bubble acetylene gas through the reaction mixture at a steady, gentle rate for 2-3 hours at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-1H-1,2,3-triazole.

Step 2: Synthesis of this compound

This procedure describes the electrophilic bromination of the triazole precursor.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1-methyl-1H-1,2,3-triazole83.09830 mg10
N-Bromosuccinimide (NBS)177.981.78 g10
Acetonitrile41.0550 mL-
Sulfuric acid (concentrated)98.08Catalytic-

Procedure:

  • In a 100 mL round-bottom flask protected from light, dissolve 1-methyl-1H-1,2,3-triazole (830 mg, 10 mmol) in acetonitrile (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.78 g, 10 mmol) in portions to the stirred solution.

  • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).[1]

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Synthesis of 1-methyl-1H-1,2,3-triazole (Step 1)

Q1: My CuAAC reaction is sluggish or has not gone to completion. What are the possible causes and solutions?

  • Cause 1: Inactive Copper Catalyst. The active catalyst is Cu(I), which is generated in situ from Cu(II) by sodium ascorbate. If the sodium ascorbate solution is old or has been exposed to air for an extended period, it may have oxidized and lost its reducing power.

    • Solution: Always use a freshly prepared solution of sodium ascorbate. Ensure the reaction is adequately stirred to facilitate the reduction of the Cu(II) salt.

  • Cause 2: Poor Quality of Reagents. Impurities in the methyl azide solution or the acetylene gas can inhibit the catalyst.

    • Solution: Use purified reagents. If generating methyl azide in situ, ensure the precursor is of high purity. Use a high-purity grade of acetylene gas.

  • Cause 3: Insufficient Acetylene. If the bubbling of acetylene is not efficient, it can be the limiting reagent.

    • Solution: Ensure a steady and continuous flow of acetylene gas through the reaction mixture. For small-scale reactions, a balloon filled with acetylene can be used. For larger scales, a mass flow controller is recommended.

Q2: I am observing the formation of side products in my CuAAC reaction. What are they and how can I avoid them?

  • Cause: Oxidative Homocoupling of Acetylene. In the presence of oxygen, the copper catalyst can promote the homocoupling of acetylene to form diacetylene byproducts.

    • Solution: While not always necessary for robust CuAAC reactions, deoxygenating the solvent by bubbling nitrogen or argon through it before adding the catalyst and reagents can minimize this side reaction.[2]

Synthesis of this compound (Step 2)

Q3: The bromination of my 1-methyl-1H-1,2,3-triazole is giving a low yield of the desired product. What could be the issue?

  • Cause 1: Incomplete Reaction. The electrophilic bromination of the triazole ring can be slow.

    • Solution: Increase the reaction time and monitor the progress carefully by TLC. A slight excess of NBS (1.1 equivalents) can be used to drive the reaction to completion, but be mindful of the potential for over-bromination.

  • Cause 2: Suboptimal Reaction Conditions. The choice of solvent and temperature can significantly impact the reaction rate and yield.

    • Solution: Acetonitrile is a good starting point, but other polar aprotic solvents like dichloromethane or N,N-dimethylformamide (DMF) can be explored. Ensure the reaction is protected from light, as NBS can undergo radical reactions when exposed to light.[3]

Q4: I am observing the formation of a di-brominated product. How can I prevent this?

  • Cause: Over-bromination. The triazole ring can be susceptible to further bromination, especially if an excess of NBS is used or if the reaction is left for too long after completion.

    • Solution: Use a stoichiometric amount of NBS (1.0 equivalent) and monitor the reaction closely. Add the NBS in portions to maintain a low concentration in the reaction mixture.

Q5: The purification of the final product is proving difficult. What are the common impurities and how can I remove them?

  • Common Impurities: Unreacted 1-methyl-1H-1,2,3-triazole, succinimide (a byproduct of NBS), and potentially di-brominated triazole.

    • Purification Strategy:

      • Aqueous Work-up: The initial quench with sodium thiosulfate removes any unreacted NBS. The subsequent wash with sodium bicarbonate will remove acidic impurities, including any remaining succinimide.[1]

      • Column Chromatography: This is the most effective method for separating the desired product from the starting material and any over-brominated side products. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent mixture (e.g., hexane/ethyl acetate) is typically effective.

Q6: What is the expected regioselectivity of the bromination, and why?

  • Expected Regioselectivity: The bromination of 1-methyl-1H-1,2,3-triazole is expected to occur at the C5 position.

    • Explanation: In the 1,2,3-triazole ring, the C5 position is generally more electron-rich and thus more susceptible to electrophilic attack than the C4 position. The nitrogen atom at the 1-position is electron-donating through resonance, which further activates the C5 position. The methyl group at the N1 position does not significantly alter this inherent reactivity.

Visualizations

Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 1-methyl-1H-1,2,3-triazole cluster_step2 Step 2: Bromination start1 Methyl azide + Acetylene reagents1 CuSO4.5H2O, Sodium Ascorbate t-BuOH/H2O start1->reagents1 CuAAC product1 1-methyl-1H-1,2,3-triazole reagents1->product1 reagents2 N-Bromosuccinimide (NBS) Acetonitrile, H2SO4 (cat.) product1->reagents2 Electrophilic Bromination product2 This compound reagents2->product2

Caption: Synthetic route to this compound.

Troubleshooting Logic for Bromination Step

TroubleshootingBromination start Low Yield of Brominated Product incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? incomplete_reaction->side_products No solution_time Increase reaction time Monitor by TLC incomplete_reaction->solution_time Yes solution_dibromo Use stoichiometric NBS (1.0 eq) Add NBS in portions side_products->solution_dibromo Di-bromination solution_purification Optimize column chromatography (gradient elution) side_products->solution_purification Other Impurities solution_nbs Use slight excess of NBS (1.1 eq) solution_time->solution_nbs

Caption: Troubleshooting workflow for the bromination step.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkat USA. [Link]

  • Pearson, R. E., & Martin, J. C. (1963). The Mechanism of Benzylic Bromination with N-Bromosuccinimide. Journal of the American Chemical Society, 85(3), 354-355. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • ResearchGate. (2017). How to do workup after doing bromination with NBS?. [Link]

Sources

Identification and minimization of byproducts in 5-Bromo-1-methyl-1H-1,2,3-triazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-1,2,3-triazole

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of this compound. This valuable building block is often synthesized via a two-step process: a cycloaddition to form the triazole core, followed by regioselective bromination. This document provides in-depth troubleshooting advice and frequently asked questions to address common experimental challenges, ensuring higher yields, purity, and reproducibility.

Synthesis Overview: A Two-Step Approach

The most reliable pathway to this compound involves two distinct synthetic operations. Understanding this workflow is critical for diagnosing issues at each stage.

Synthesis_Workflow start step1 Step 1: Cycloaddition Methyl Azide + Acetylene Source Cu(I) Catalysis (CuAAC) start->step1 intermediate Intermediate 1-methyl-1H-1,2,3-triazole step1->intermediate step2 Step 2: Bromination 1-methyl-1H-1,2,3-triazole + Brominating Agent e.g., NBS intermediate->step2 product Final Product This compound step2->product end product->end

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis in a question-and-answer format.

Question 1: My yield is very low in the first step (triazole formation), and my reaction mixture turns blue/green. What's happening?

Plausible Cause: This is a classic sign of catalyst oxidation. The active catalyst for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is Copper(I).[1] The presence of dissolved oxygen in your solvents or a poor inert atmosphere will oxidize Cu(I) to Cu(II), which is inactive for the cycloaddition and imparts a characteristic blue or green color to the solution.

Underlying Mechanism: The catalytic cycle relies on Cu(I) to activate the terminal alkyne.[] If Cu(I) is oxidized to Cu(II), the cycle is arrested, and the reaction will not proceed to completion. Furthermore, Cu(II) can promote undesired side reactions.

Recommended Actions:

  • Rigorous Degassing: Before starting the reaction, thoroughly degas all solvents (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).

  • Use a Reducing Agent: The most common and effective solution is to add a mild reducing agent to the reaction mixture. Sodium ascorbate is the standard choice; it continuously reduces any formed Cu(II) back to the active Cu(I) state without interfering with the cycloaddition.[1][3] A slight excess is recommended.

  • Maintain Inert Atmosphere: Ensure your reaction is conducted under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process. Use glassware that is oven-dried and cooled under vacuum or inert gas to remove adsorbed moisture and air.

Validation: Successful implementation will keep the reaction mixture a lighter color (e.g., pale yellow or colorless) and significantly increase the yield of 1-methyl-1H-1,2,3-triazole, as confirmed by TLC, GC-MS, or NMR analysis of an aliquot.

Question 2: My analysis (GC-MS, NMR) shows a significant byproduct with a mass corresponding to a dimer of my alkyne starting material. How do I prevent this?

Plausible Cause: You are observing oxidative homocoupling (e.g., Glaser coupling) of your alkyne. This is a primary side reaction in CuAAC chemistry and is, like the issue in Question 1, promoted by the presence of oxygen and Cu(II) ions.[1]

Underlying Mechanism: Instead of coordinating with the azide, two copper-acetylide intermediates can couple with each other under oxidative conditions, leading to the formation of a diacetylene byproduct. This consumes your starting material and reduces the overall yield of the desired triazole.

Byproduct_Mechanism cluster_0 Desired CuAAC Pathway cluster_1 Undesired Homocoupling Pathway CuI_A Cu(I) Alkyne_A Alkyne Acetylide Copper Acetylide Alkyne_A->Acetylide + Cu(I) Azide Methyl Azide Triazole 1,4-Triazole Product Acetylide->Triazole + Azide CuI_B Cu(I) CuII Cu(II) CuI_B->CuII Oxidation Alkyne_B Alkyne Dimer Diacetylene Byproduct Alkyne_B->Dimer 2 eq. + Cu(II) Oxygen O₂ Oxygen->CuI_B CuII->Alkyne_B

Caption: Competing pathways: desired CuAAC vs. undesired oxidative homocoupling.

Recommended Actions:

  • Incorporate Sodium Ascorbate: As with catalyst deactivation, sodium ascorbate is the primary solution here. It prevents the buildup of Cu(II), which is necessary for the homocoupling pathway.[1]

  • Add a Ligand: Using a copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other tris(triazolylmethyl)amine variants, can accelerate the desired cycloaddition.[3] This increased rate of the productive reaction can kinetically outcompete the slower, undesired homocoupling pathway.

  • Control Stoichiometry: Ensure you are not using a large excess of the alkyne, as this can favor dimerization.

Question 3: The bromination step is giving me multiple products. My NMR shows more than one aromatic signal for the triazole ring. What are the likely byproducts and how can I improve selectivity?

Plausible Cause: You are likely forming a mixture of regioisomers (5-bromo and 4-bromo) and potentially over-brominated (4,5-dibromo) products. The triazole ring has two CH protons that are susceptible to electrophilic substitution, and controlling the regioselectivity is key.

Underlying Mechanism: Electrophilic bromination of the 1-methyl-1H-1,2,3-triazole ring can occur at either the C4 or C5 position. The directing effects of the nitrogen atoms and the methyl group determine the inherent reactivity of each position. Harsh reaction conditions (high temperature, strong Lewis acids, excess brominating agent) can overcome subtle electronic preferences, leading to poor selectivity and over-bromination.[4][5]

Recommended Actions & Selectivity Control:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a good choice for a mild brominating agent. Avoid using elemental bromine (Br₂) with strong Lewis acids initially, as this is much more reactive and harder to control.

  • Control Stoichiometry: Use a precise amount of the brominating agent. Start with 1.0 to 1.1 equivalents of NBS relative to your triazole substrate.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature. This will favor the kinetically controlled product, which is often the more desired isomer.

  • Solvent Choice: The solvent can influence selectivity. Aprotic solvents like dichloromethane (DCM), chloroform, or acetonitrile are common choices.

Troubleshooting Table: Bromination Conditions

Reagent (Equivalents) Solvent Temperature Common Outcome Recommendation
NBS (1.1 eq) Acetonitrile 0 °C to RT Good selectivity for 5-bromo Recommended Starting Point
NBS (1.1 eq) Acetic Acid RT to 50 °C Increased rate, lower selectivity Use if starting method is too slow
Br₂ (1.1 eq) DCM 0 °C Highly reactive, risk of over-bromination Use with caution, for less reactive substrates

| NBS (>1.5 eq) | Any | RT | Significant 4,5-dibromo byproduct | Avoid excess reagent |

Validation: To confirm the regiochemistry of your final product, advanced NMR techniques are invaluable. A 2D ¹H-¹³C HMBC spectrum will show a 3-bond correlation between the N-methyl protons and the C5 carbon, but not the C4 carbon. This definitively distinguishes the 5-bromo isomer from the 4-bromo isomer.

Frequently Asked Questions (FAQs)

Q1: What is the best source of acetylene for the cycloaddition step? For laboratory-scale synthesis, using acetylene gas directly can be hazardous.[6] A safer and more convenient alternative is to use calcium carbide (CaC₂) in a protic solvent mixture (like MeCN/H₂O), which generates acetylene in situ.[7] Alternatively, using a protected alkyne like trimethylsilylacetylene followed by a deprotection step is also a common and safer strategy.

Q2: How critical is the choice of copper source and ligand for the CuAAC reaction? The choice is quite flexible. The most common and cost-effective source is Copper(II) sulfate (CuSO₄) used in conjunction with a reducing agent like sodium ascorbate.[][3] Direct use of a Cu(I) salt like copper(I) iodide (CuI) is also effective.[6] While the reaction can proceed without a ligand, adding a polydentate nitrogen ligand like THPTA can significantly accelerate the reaction and protect sensitive substrates, which can be beneficial in complex molecule synthesis.[3]

Q3: What are the recommended purification strategies? For the intermediate 1-methyl-1H-1,2,3-triazole, which is often water-soluble, extraction with an organic solvent like ethyl acetate or DCM after saturating the aqueous layer with NaCl may be required. For the final, less polar this compound, standard silica gel column chromatography is typically effective.[8] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) should provide good separation from unreacted starting material and byproducts.

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis of 1-methyl-1H-1,2,3-triazole

This protocol is a representative example and may require optimization.

  • To a round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-1,2,3-triazole (1.0 eq).

  • Dissolve the triazole in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.2 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq) in the same solvent.

  • Add the NBS solution dropwise to the cooled triazole solution over 15-20 minutes. Protect the reaction from light by covering the flask with aluminum foil.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the final product.

References

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available from: [Link]

  • Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters. Available from: [Link]

  • Wang, J. et al. (2023). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Available from: [Link]

  • Wang, J. et al. (2023). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC. Available from: [Link]

  • Fokin, V. V. et al. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available from: [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available from: [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Available from: [Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

  • Wikipedia. Azide-alkyne Huisgen cycloaddition. Available from: [Link]

  • Daugulis, O. et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Available from: [Link]

  • In Silico Chemistry. An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Available from: [Link]

  • Amblard, F., Cho, J. H., & Schinazi, R. F. (2009). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. PMC. Available from: [Link]

  • ResearchGate. Plausible mechanism of 1,2,3-triazole formation. Available from: [Link]

  • Arkivoc. Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Available from: [Link]

  • IJRPC. A REVIEW ON 1,3-DIPOLAR CYCLOADDITION REACTIONS IN BIOCONJUGATION AND IT'S IMPORTANCE IN PHARMACEUTICAL CHEMISTRY. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available from: [Link]

  • ResearchGate. Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Available from: [Link]

  • Moses, J. E. et al. (2019). Metal-Free Click Synthesis of Functional 1-Substituted-1,2,3- Triazoles. ChemRxiv. Available from: [Link]

  • ResearchGate. Huisgen's Cycloaddition Reactions: A Full Perspective. Available from: [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]

  • Boechat, N. et al. (2018). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. Available from: [Link]

  • Arkat USA. Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]. Available from: [Link]

  • Beilstein Journals. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Available from: [Link]

  • Popova, E. A. et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH. Available from: [Link]

  • Cravotto, G. et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. NIH. Available from: [Link]

  • ResearchGate. Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. Available from: [Link]

  • Porphyrin Systems. This compound. Available from: [Link]

  • ResearchGate. New example of a dihydrothiazine– thiazoline rearrangement in the bromination of 4-allyl-5-methyl-1,2,4-triazole-3-thione. Available from: [Link]

  • University of Babylon. Synthesis and Biological Activity of Bis-1,2,3- Triazole Derivatives Starting from D-Mannitol. Available from: [Link]

Sources

Technical Support Center: Purification of 5-Bromo-1-methyl-1H-1,2,3-triazole & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for the purification of 5-Bromo-1-methyl-1H-1,2,3-triazole and its derivatives.

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of this compound and its analogs. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the purification of these valuable heterocyclic compounds. As these molecules are often synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," our focus will be on addressing issues arising from this popular and robust synthetic route.[1][][3] We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Part 1.A: Column Chromatography Issues

Column chromatography is the workhorse of purification, but the polar and coordinating nature of triazoles can present unique challenges.

Question: My triazole derivative is streaking/tailing significantly on my silica gel column, leading to poor separation. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying nitrogen-containing heterocycles on standard silica gel.

  • Causality: The triazole ring contains basic, pyridine-type nitrogen atoms.[4] These basic sites can interact strongly and non-specifically with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction leads to slow, uneven elution, resulting in streaking or tailing of your compound's band.

  • Solutions:

    • Neutralize the Stationary Phase: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent). This deactivates the acidic sites on the silica.

      • Recommended Modifier: Add 0.1-1% triethylamine (TEA) or ammonia solution (e.g., 10% NH₄OH in methanol) to your eluent.[5] Always perform a preliminary Thin Layer Chromatography (TLC) analysis with the modified solvent system to confirm it improves the spot shape before running the column.

    • Change the Stationary Phase: If modifying the eluent is insufficient, consider a different stationary phase that is less acidic.

      • Neutral or Basic Alumina: Alumina is an excellent alternative for purifying basic compounds.[5]

      • Reversed-Phase (C18) Silica: For highly polar derivatives, reversed-phase chromatography using solvent systems like water/acetonitrile or water/methanol can be highly effective.[6]

Question: My compound appears to be stuck on the silica column. Even after flushing with 100% methanol, I get no elution. What is happening?

Answer: This frustrating situation typically points to one of two possibilities: irreversible adsorption/decomposition or a gross misjudgment of polarity.

  • Causality & Troubleshooting Steps:

    • Decomposition on Silica: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds.[7] Before committing your entire batch to a column, you must test for stability.

      • Self-Validating Protocol (TLC Stability Test): Spot your crude material onto a TLC plate. Take a co-spot of the same material. Run the plate immediately in a suitable solvent system. Now, let a second, identical spotted plate sit on the bench, exposed to the air and silica, for 1-2 hours. After the wait, run this second plate in the same solvent system. If you see new spots or significant smearing from the origin on the second plate that weren't on the first, your compound is likely decomposing on silica.[7]

    • Extreme Polarity: Your compound may be so polar that it is essentially water-soluble and has near-infinite retention on normal-phase silica.

      • Solution: If the compound is stable, a more aggressive polar solvent system is needed. A common choice for highly polar basic compounds is a gradient elution ending with a mixture like 10:1:0.1 Dichloromethane:Methanol:Ammonium Hydroxide. Alternatively, switching to reversed-phase HPLC is often the best path forward.[6][7]

Part 1.B: Crystallization & Work-up Issues

Question: I'm trying to recrystallize my bromo-triazole, but it keeps "oiling out" into a viscous liquid instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point (or the melting point of an impure mixture), forming a liquid phase instead of a solid crystalline lattice.

  • Causality & Solutions:

    • Solution is Too Concentrated / Cooled Too Quickly: The most common cause is a lack of sufficient solvent or crash cooling.

      • Solution: Add a small amount of additional hot solvent to redissolve the oil completely. Then, allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight is an effective strategy.[5]

    • Presence of Impurities: Impurities disrupt the crystal lattice formation, promoting oiling. Common impurities from a CuAAC reaction include residual copper salts or homocoupled alkyne byproducts.[1][8]

      • Solution: Attempt a rapid pre-purification. Pass the crude material through a small plug of silica gel with a moderately polar solvent to remove baseline impurities. If the oil is colored by copper, this can be particularly effective. After the plug, concentrate the cleaner material and attempt the recrystallization again.[5]

    • Inducing Crystallization: If the solution cools without forming solids or oil, it may be supersaturated.

      • Solution: Scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites. Alternatively, add a single "seed" crystal of the pure compound if available.[5]

Question: I'm performing an aqueous work-up after my CuAAC reaction, and I have a persistent emulsion during the extraction with ethyl acetate. How do I break it?

Answer: Emulsions are common when residual copper salts or other charged species are present, which can act as surfactants.

  • Causality & Solutions:

    • Surfactant-like Impurities: Copper complexes and other salts can stabilize the oil-water interface.

    • Vigorous Shaking: Overly aggressive shaking increases the surface area between the two phases, promoting emulsion formation.[5]

  • Troubleshooting Steps:

    • Gentle Inversion: Instead of shaking, gently and slowly invert the separatory funnel 10-15 times. This is often sufficient for extraction without creating an emulsion.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which helps to break the emulsion by decreasing the solubility of the organic component in the aqueous phase.

    • Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets and break the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from a CuAAC synthesis of this compound?

The primary impurities originate directly from the reaction components and side reactions:

  • Copper Catalyst: Residual Cu(I) and oxidized Cu(II) species are the most common metallic impurities.

  • Alkyne Homocoupling Byproducts: In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form diacetylenes. This can be minimized by using a reducing agent like sodium ascorbate or by keeping the reaction under an inert atmosphere.[1][8]

  • Unreacted Starting Materials: Unreacted azide and terminal alkyne.

  • Ligands and Additives: Any ligands used to stabilize the Cu(I) catalyst, as well as bases (e.g., triethylamine) or reducing agents (sodium ascorbate).

Q2: Can you outline a standard purification workflow for a typical CuAAC reaction product?

Certainly. A robust, general workflow is essential for achieving high purity. The diagram below illustrates a typical sequence.

Purification_Workflow cluster_0 Phase 1: Initial Work-up cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: Final Polishing A Crude Reaction Mixture (Post-CuAAC) B Quench & Filter (e.g., Add NH4OH, filter solids) A->B Remove bulk copper C Liquid-Liquid Extraction (e.g., EtOAc / Water) B->C Separate aqueous solubles D Concentrate Organic Layer C->D E Flash Column Chromatography (Silica or Alumina) D->E Isolate target compound F Combine & Concentrate Pure Fractions E->F G Recrystallization or Precipitation F->G Remove trace impurities H High Purity Crystalline Solid G->H

Caption: General purification workflow for CuAAC reaction products.

Q3: Which analytical techniques are essential for confirming the purity of my final product?

A combination of techniques is required for full characterization and purity assessment:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any organic impurities.[9]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition by providing a highly accurate molecular weight.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantifying purity. A reversed-phase method (e.g., using a C8 or C18 column) with a UV detector is typical for these compounds.[6] The purity is often reported as a percentage based on the area of the product peak relative to all other peaks.

  • Melting Point: A sharp, narrow melting point range is a good indicator of high purity for crystalline solids.[11]

Section 3: Key Experimental Protocols

Protocol 1: General Work-up for Removal of Copper Catalyst

This protocol is designed to remove the bulk of the copper catalyst before chromatographic purification.

  • Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (EtOAc) (approx. 10x the reaction volume).

  • Pour the diluted mixture into a separatory funnel containing an equal volume of a 1:1 mixture of saturated aqueous ammonium chloride (NH₄Cl) and ammonium hydroxide (NH₄OH).

    • Expertise Note: The ammonia forms a deep blue tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which is highly water-soluble and effectively extracts the copper from the organic layer.

  • Gently invert the funnel 10-15 times. Allow the layers to separate. The aqueous layer should turn deep blue.

  • Drain the aqueous layer. Repeat the wash with the NH₄Cl/NH₄OH solution until the aqueous layer is no longer blue.

  • Wash the organic layer sequentially with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.

Protocol 2: Flash Column Chromatography with a Basic Modifier

This protocol addresses the common issue of streaking for polar triazoles on silica gel.

  • Prepare the Eluent: Based on TLC analysis, prepare the mobile phase. For example, if a 1:1 mixture of Hexane:EtOAc gives a good Rf value, prepare the bulk eluent as 500 mL Hexane, 500 mL EtOAc, and 5 mL Triethylamine (0.5% TEA).

  • Pack the Column: Pack a suitably sized silica gel column using the prepared eluent (wet packing).

  • Load the Sample (Dry Loading): a. Dissolve the crude product in a minimal amount of a strong solvent (e.g., Dichloromethane or Methanol). b. Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution.[12] c. Gently remove the solvent on a rotary evaporator until you have a dry, free-flowing powder. d. Carefully add this powder to the top of the packed column.

    • Expertise Note: Dry loading is superior for polar compounds as it prevents the strong loading solvent from disrupting the top of the column, leading to much better band shape and separation.[12]

  • Elute the Column: Carefully add the eluent and run the column, collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Typical Chromatography Systems
Compound PolarityStationary PhaseTypical Eluent SystemModifier (if needed)
Low to Medium PolaritySilica GelHexanes / Ethyl Acetate Gradient0.5% Triethylamine
Medium to High PolaritySilica GelDichloromethane / Methanol Gradient1% Triethylamine
High Polarity / BasicNeutral AluminaDichloromethane / Methanol GradientNone
Very High PolarityReversed-Phase C18Water / Acetonitrile Gradient (with 0.1% TFA or Formic Acid)N/A

References

  • Gfaesser, G. A., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC.[Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester.[Link]

  • IISTE.org. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. IISTE.org.[Link]

  • National Institutes of Health (NIH). (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. NIH.[Link]

  • ACS Publications. (2007). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.[Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.[Link]

  • ResearchGate. (2025). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. Request PDF.[Link]

  • ResearchGate. (2011). The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. Request PDF.[Link]

  • Reddit. (2022). troubleshooting column chromatography. r/chemistry.[Link]

  • ResearchGate. (2025). Synthesis and Crystallization of N-Rich Triazole Compounds. ResearchGate.[Link]

  • Organic Chemistry Portal. (2023). Exploiting 1,1-Dibromoalkenes as Direct Precursors to 5-Substituted 1,2,3-Triazoles. Synthesis.[Link]

  • ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate.[Link]

  • ResearchGate. (2024). Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. ResearchGate.[Link]

  • PubMed. (2013). Analytical methods for the determination of halogens in bioanalytical sciences: a review. Analytical and Bioanalytical Chemistry.[Link]

  • ACS Publications. (2021). Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles. Crystal Growth & Design.[Link]

  • National Institutes of Health (NIH). (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH.[Link]

  • National Institutes of Health (NIH). (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH.[Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[Link]

  • Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. Agilent.[Link]

  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Journal of Chromatography A.[Link]

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters.[Link]

  • ResearchGate. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. PDF.[Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Royal Society of Chemistry. (1987). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • PubMed. (2020). Determination of Rufinamide in the Presence of 1-[(2,6-Difluorophenyl)Methyl]-1H-1,2,3-Triazole-4 Carboxylic Acid Using RP-HPLC and Derivative Ratio Methods as Stability Indicating Assays to Be Applied on Dosage Form. Journal of AOAC International.[Link]

Sources

Optimizing Sonogashira Couplings with 5-Bromo-1-methyl-1H-1,2,3-triazole: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira coupling, a palladium and copper co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis.[1][2][3] Its applications are extensive, ranging from the synthesis of pharmaceuticals and natural products to the development of advanced organic materials.[1][4] However, when working with electron-deficient N-heterocyclic halides like 5-Bromo-1-methyl-1H-1,2,3-triazole, researchers often face challenges that can lead to diminished yields and the formation of unwanted side products. The inherent electronic properties and coordinating nature of the triazole ring can interfere with the catalytic cycle, necessitating a more nuanced approach to reaction optimization.

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical support center for troubleshooting and improving the yield of Sonogashira couplings with this specific substrate. We will delve into common experimental hurdles, offering detailed, evidence-based solutions in a user-friendly question-and-answer format.

The Challenge: The Unique Reactivity of this compound

The 1,2,3-triazole moiety in this compound presents a unique set of challenges in Sonogashira couplings. The nitrogen atoms in the triazole ring can act as ligands, potentially coordinating to the palladium or copper catalysts. This can lead to catalyst inhibition or the formation of off-cycle, inactive complexes. Furthermore, the electron-deficient nature of the triazole ring can impact the oxidative addition step of the catalytic cycle.[5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter and provides actionable solutions to get your reaction back on track.

Issue 1: Low to No Product Formation

Question: I've set up my Sonogashira reaction with this compound, but I'm observing minimal to no conversion to the desired product. What are the likely causes, and how can I rectify this?

Answer: This is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Troubleshooting Workflow for Low/No Product Formation

G start Low/No Product Formation catalyst Catalyst Inactivity/Decomposition start->catalyst ligand Suboptimal Ligand Choice start->ligand base Ineffective or Incompatible Base start->base conditions Inadequate Reaction Conditions start->conditions reagents Poor Reagent Quality start->reagents sol_catalyst Solution: - Use a more stable pre-catalyst (e.g., Pd(PPh3)2Cl2). - Increase catalyst loading (2-5 mol%). - Ensure strict anaerobic conditions. catalyst->sol_catalyst sol_ligand Solution: - Employ electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos). - Consider N-heterocyclic carbene (NHC) ligands. ligand->sol_ligand sol_base Solution: - Switch to a stronger organic base (e.g., DBU, DIPEA). - Ensure inorganic bases are finely powdered and anhydrous. base->sol_base sol_conditions Solution: - Increase reaction temperature (80-120 °C). - Screen alternative solvents (e.g., Toluene, Dioxane, DMF). conditions->sol_conditions sol_reagents Solution: - Use freshly purified and degassed solvents. - Verify the purity of starting materials. reagents->sol_reagents G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)L2(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation R'-C≡C-Cu reductive_elimination Reductive Elimination pd_complex->reductive_elimination reductive_elimination->pd0 product R-C≡C-R' reductive_elimination->product product->pd0 cu_x CuX alkyne_coord Alkyne Coordination cu_x->alkyne_coord R'-C≡C-H, Base cu_alkynide R'-C≡C-Cu alkyne_coord->cu_alkynide cu_alkynide->transmetalation cu_alkynide->cu_x to Pd cycle

Sources

Technical Support Center: Overcoming Challenges in the Scale-up of 5-Bromo-1-methyl-1H-1,2,3-triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis of 5-Bromo-1-methyl-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this synthesis from the laboratory to pilot and production scales. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical, field-proven insights.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. The primary synthetic route involves two key steps: the methylation of 1H-1,2,3-triazole to form 1-methyl-1H-1,2,3-triazole, followed by regioselective bromination. While straightforward on a lab scale, the scale-up of this process introduces significant challenges related to reaction control, impurity profiles, safety, and purification. This guide will provide in-depth solutions to these anticipated issues.

Troubleshooting Guide: From Lab to Production

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your scale-up experiments.

I. Issues in the Methylation of 1H-1,2,3-triazole

Question 1: We are observing a low yield of 1-methyl-1H-1,2,3-triazole during our pilot-scale methylation. What are the likely causes and how can we improve it?

Answer:

Low yields in the N-methylation of 1,2,4-triazoles are a common issue during scale-up and can be attributed to several factors. The alkylation of 1,2,4-triazoles can result in a mixture of N1, N2, and N4 isomers, and the regioselectivity is influenced by the substrate, alkylating agent, solvent, and base used[1].

  • Causality:

    • Incomplete Deprotonation: On a larger scale, inefficient mixing can lead to incomplete deprotonation of the 1H-1,2,3-triazole, resulting in unreacted starting material.

    • Suboptimal Temperature Control: The methylation reaction is often exothermic. Poor heat dissipation in a large reactor can lead to localized overheating, causing decomposition of the methylating agent (e.g., dimethyl sulfate or methyl iodide) and the product.

    • Formation of Isomeric Byproducts: While the desired product is the 1-methyl isomer, methylation can also occur at the N-2 and N-3 positions, leading to a mixture of products that can be difficult to separate. The ratio of these isomers is highly dependent on the reaction conditions.

    • Hydrolysis of Methylating Agent: If the reaction is not conducted under anhydrous conditions, moisture can hydrolyze the methylating agent, reducing its effectiveness.

  • Step-by-Step Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. On a large scale, consider using a nitrogen blanket to prevent atmospheric moisture from entering the reactor.

    • Optimize Base Addition: Add the base (e.g., sodium hydride, potassium carbonate) portion-wise or via a controlled dosing pump to manage the exotherm from the deprotonation step. Ensure vigorous stirring to maintain a homogeneous slurry.

    • Controlled Addition of Methylating Agent: Add the methylating agent at a controlled rate to maintain the desired reaction temperature. For larger batches, consider using a jacketed reactor with a reliable cooling system.

    • Reaction Monitoring: Use in-process controls (e.g., GC or HPLC) to monitor the consumption of the starting material and the formation of the product and byproducts. This will help determine the optimal reaction time and prevent prolonged heating that could lead to degradation.

    • Solvent Selection: The choice of solvent can influence regioselectivity. Aprotic polar solvents like DMF or acetonitrile are commonly used. Conduct small-scale experiments to evaluate the impact of different solvents on the isomer ratio in your specific system.

ParameterLab Scale (Typical)Pilot/Production Scale Consideration
Solvent Volume 5-10 mL/g of starting materialHigher dilution may be necessary to improve stirring and heat transfer, but this will impact process throughput.
Base Addition Added in one portionSlow, portion-wise, or continuous addition is critical to control exotherm.
Temperature Control Oil bath or ice bathA jacketed reactor with a temperature control unit is essential for maintaining a stable reaction temperature.
Stirring Magnetic stirrerMechanical overhead stirrer with appropriate impeller design is necessary to ensure homogeneity in a large volume.
II. Challenges in the Bromination of 1-methyl-1H-1,2,3-triazole

Question 2: Our primary challenge is controlling the regioselectivity of the bromination. We are getting a significant amount of the 4-bromo isomer along with our desired 5-bromo product. How can we improve the selectivity?

Answer:

The regioselectivity of electrophilic substitution on the 1-methyl-1H-1,2,3-triazole ring is a well-documented challenge. The electron-donating effect of the methyl group and the electronic nature of the triazole ring influence the position of bromination.

  • Causality:

    • Electronic Effects: The C-5 position of the 1-methyl-1H-1,2,3-triazole is generally more electron-rich and thus more susceptible to electrophilic attack. However, the C-4 position can also be activated, leading to the formation of the 4-bromo isomer.

    • Reaction Conditions: The choice of brominating agent, solvent, and temperature can significantly impact the isomer ratio. Harsher conditions may lead to decreased selectivity.

    • Kinetic vs. Thermodynamic Control: The initial product formed (kinetic product) may not be the most stable isomer (thermodynamic product). Over time or at higher temperatures, isomerization might occur.

  • Step-by-Step Troubleshooting Protocol:

    • Choice of Brominating Agent:

      • Molecular Bromine (Br₂): While effective, it can be aggressive and lead to over-bromination and reduced selectivity, especially at higher temperatures. A common method involves treating 1-methyl-1H-1,2,3-triazole with bromine in an aqueous solution at around 45°C, which can provide selectivity for the 4,5-positions[2]. Using bromine in acetic acid can offer enhanced selectivity[2].

      • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent, which is often preferred for scale-up due to its solid nature and easier handling[3]. The reaction is typically carried out in a suitable solvent like acetonitrile or dichloromethane.

    • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting regioselectivity. Non-polar solvents may favor the formation of one isomer over another. It is advisable to screen a range of solvents (e.g., dichloromethane, chloroform, acetonitrile, acetic acid) at the lab scale.

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Cryogenic conditions (-78°C to 0°C) can significantly improve selectivity by favoring the kinetically controlled product.

    • Reaction Monitoring: Closely monitor the reaction progress by HPLC or GC to determine the optimal endpoint. Stopping the reaction at the right time can prevent the formation of di-brominated byproducts and potential isomerization.

Diagram of Regioselective Bromination:

G cluster_start Starting Material cluster_reagents Brominating Agents cluster_products Products 1-methyl-1H-1,2,3-triazole 1-methyl-1H-1,2,3-triazole 5-Bromo 5-Bromo-1-methyl- 1H-1,2,3-triazole (Desired Product) 1-methyl-1H-1,2,3-triazole->5-Bromo Selective Conditions (e.g., NBS, low temp) 4-Bromo 4-Bromo-1-methyl- 1H-1,2,3-triazole (Isomeric Impurity) 1-methyl-1H-1,2,3-triazole->4-Bromo Less Selective Conditions Br2 Br₂ Br2->5-Bromo Br2->4-Bromo Di-Bromo Di-brominated Byproduct Br2->Di-Bromo NBS NBS NBS->5-Bromo NBS->4-Bromo

Caption: Factors influencing the regioselectivity of bromination.

Question 3: We are concerned about the safety of the bromination step, especially the potential for a runaway reaction during scale-up. What are the key safety considerations?

Answer:

Bromination reactions, particularly on a large scale, carry inherent risks that must be carefully managed. The primary concerns are the exothermic nature of the reaction and the hazardous properties of bromine.

  • Causality of Thermal Runaway:

    • Exothermic Reaction: The reaction between the brominating agent and the triazole is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. If the rate of heat generation exceeds the rate of heat removal, the temperature can rise uncontrollably, leading to a runaway reaction.

    • Decomposition of Reactants and Products: At elevated temperatures, both the starting materials and the brominated products can decompose, potentially releasing toxic gases and further increasing the pressure inside the reactor. 1,2,3-triazoles, while generally stable, can decompose at high temperatures, leading to the loss of molecular nitrogen[4].

    • Accumulation of Reactants: If the brominating agent is added too quickly or if the reaction fails to initiate promptly, a dangerous accumulation of unreacted reagents can occur. A sudden initiation of the reaction can then lead to a rapid and uncontrollable release of energy.

  • Safety Protocol for Scale-up:

    • Thermal Hazard Assessment: Before proceeding to a large scale, it is crucial to perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC). This will provide data on the onset of decomposition temperatures for the reactants and products and the heat of reaction.

    • Controlled Dosing: Implement a slow, controlled addition of the brominating agent. For liquid bromine, a dosing pump is recommended. For solid NBS, a solids-dosing system can be used, or it can be added as a solution or slurry in a suitable solvent.

    • Efficient Heat Removal: Utilize a reactor with a high heat transfer capacity. Ensure that the cooling system is robust and can handle the maximum heat output of the reaction.

    • Emergency Quenching Plan: Have a well-defined emergency plan in place. This should include a readily available quenching agent (e.g., a solution of sodium thiosulfate to neutralize excess bromine) that can be rapidly introduced into the reactor to stop the reaction.

    • Personal Protective Equipment (PPE): Ensure that all personnel are equipped with appropriate PPE, including chemical-resistant gloves, splash goggles, a face shield, and a lab coat. When handling large quantities of bromine, a respirator with an appropriate cartridge is essential.

Diagram of Runaway Reaction Prevention:

G Runaway_Reaction Runaway Reaction Exotherm Uncontrolled Exotherm Exotherm->Runaway_Reaction Accumulation Reactant Accumulation Accumulation->Runaway_Reaction Decomposition Thermal Decomposition Decomposition->Runaway_Reaction Thermal_Assessment Thermal Hazard Assessment (DSC/ARC) Controlled_Dosing Controlled Dosing Thermal_Assessment->Controlled_Dosing Heat_Removal Efficient Heat Removal Controlled_Dosing->Heat_Removal Quenching Emergency Quenching Plan Heat_Removal->Quenching

Caption: Key factors in preventing runaway reactions.

III. Purification and Isolation Challenges

Question 4: We are struggling with the purification of this compound at a multi-kilogram scale. Column chromatography is not a viable option. What are our alternatives?

Answer:

Purification is a critical step in any chemical synthesis, and its scalability is often a major bottleneck. For multi-kilogram quantities, alternative methods to chromatography are necessary.

  • Causality of Purification Difficulties:

    • Presence of Isomers: The presence of the 4-bromo isomer, which has a similar polarity to the desired 5-bromo product, makes separation by simple extraction or precipitation challenging.

    • Residual Brominating Agent and Byproducts: Unreacted brominating agents and their byproducts (e.g., succinimide from NBS) need to be effectively removed.

    • Product Properties: The physical properties of the product, such as its melting point, solubility, and thermal stability, will dictate the most suitable purification method.

  • Scalable Purification Strategies:

    • Crystallization: This is often the most effective and scalable method for purifying solid compounds.

      • Solvent Screening: Conduct a thorough solvent screening at the lab scale to identify a suitable solvent or solvent system for crystallization. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while impurities should either remain in the mother liquor or be easily removed. Common solvents for crystallization of brominated heterocycles include ethanol, isopropanol, ethyl acetate, and heptane, or mixtures thereof.

      • Cooling Profile: On a large scale, the cooling rate must be carefully controlled to promote the growth of large, pure crystals and prevent the rapid precipitation of impurities.

    • Distillation: If the product is a liquid or a low-melting solid and is thermally stable, vacuum distillation can be an effective purification method, especially for separating it from non-volatile impurities.

    • Liquid-Liquid Extraction: A well-designed extraction procedure can be used to remove certain impurities. For example, washing the organic layer with an aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) can remove residual bromine. A basic wash (e.g., with sodium bicarbonate solution) can remove acidic byproducts.

    • Slurry Wash: If a suitable crystallization solvent cannot be found, a slurry wash can be an alternative. This involves suspending the crude product in a solvent in which it has low solubility, while the impurities are more soluble. The solid product is then isolated by filtration.

Purification MethodAdvantages for Scale-upDisadvantages for Scale-up
Crystallization High purity achievable, cost-effective, well-established.Requires suitable solvent system, can have yield losses in mother liquor.
Distillation Effective for volatile compounds, can be run continuously.Product must be thermally stable, not effective for separating isomers with close boiling points.
Liquid-Liquid Extraction Good for removing certain types of impurities, can be automated.May require large volumes of solvents, emulsion formation can be an issue.
Slurry Wash Simple and quick.Lower purification efficiency compared to crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the expected analytical signatures (NMR, HPLC) for this compound and its main isomeric impurity?

A1: The 1H NMR spectrum of this compound is expected to show a singlet for the C4-proton and a singlet for the N-methyl protons. The 4-bromo isomer would show a singlet for the C5-proton and a singlet for the N-methyl protons, but the chemical shifts of the triazole protons will be different, allowing for differentiation. For HPLC analysis, a reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development. The two isomers should have different retention times, allowing for their separation and quantification.

Q2: Can we use a different methylating agent to improve the regioselectivity of the initial methylation step?

A2: Yes, the choice of methylating agent can influence the N1/N2/N3 methylation ratio. While dimethyl sulfate and methyl iodide are common, other reagents like methyl triflate or diazomethane (with appropriate safety precautions) could be explored in small-scale screening experiments to see if they offer improved selectivity for the desired N-1 methylation.

Q3: Are there any specific materials of construction we should be aware of when scaling up the bromination reaction?

A3: Yes, bromine and hydrobromic acid (a potential byproduct) are highly corrosive. Glass-lined steel reactors are generally preferred for large-scale bromination reactions. For smaller pilot-scale work, glass reactors are suitable. It is important to ensure that all wetted parts, including gaskets and valves, are made of compatible materials (e.g., PTFE, PFA).

Q4: How can we minimize the formation of di-brominated byproducts?

A4: The formation of di-brominated species is typically a result of over-reaction. To minimize this, you should:

  • Use a stoichiometric amount or a slight excess of the brominating agent.

  • Monitor the reaction closely and stop it once the starting material is consumed.

  • Maintain a low reaction temperature.

References

  • Rezki, N., & Aouad, M. R. (2017). Synthesis of hybrid compounds bearing fluorinated 1,2,4-triazole, 1H-1,2,3-triazole and also a benzothiazole functionality. Molecules, 22(9), 1503. Available from: [Link]

  • Avula, S. R., et al. (2019). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 24(23), 4292. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkivoc, 2024(1), 202412214. Available from: [Link]

  • Wang, X. J., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460-5493. Available from: [Link]

  • Fershtat, L. L., et al. (2022). Synthesis and thermal study of 1,2,4-triazole derivatives. Journal of Organic and Pharmaceutical Chemistry, 14(3), 234-245. Available from: [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Available from: [Link]

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Technical Support Center: Catalyst Selection and Optimization for Cross-Coupling Reactions of 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1-methyl-1H-1,2,3-triazole. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of cross-coupling reactions with this important heterocyclic building block. The 1,2,3-triazole motif is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to novel drug discovery.[1][2][3][4]

Section 1: Troubleshooting Guide

Cross-coupling reactions involving nitrogen-containing heterocycles like 1,2,3-triazoles can be challenging. The lone pairs on the triazole nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity.[5][6] This section addresses the most common issues encountered in the lab.

Problem 1: Low or No Product Yield

This is the most frequent issue. A systematic approach is required to diagnose the root cause.

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} caption="Troubleshooting workflow for low-yield reactions."

Possible Cause A: Inactive Catalyst or Ligand Degradation

  • The "Why": Palladium(0) is the active catalytic species in most cross-coupling cycles.[7] It is sensitive to oxidation if not handled under an inert atmosphere. Furthermore, the triazole substrate itself can act as a ligand, coordinating to the palladium center and inhibiting the catalytic cycle. This is a common cause of catalyst deactivation with coordinating heterocycles.[5][8] Bulky, electron-rich phosphine ligands are essential to protect the metal center and promote the desired reaction steps.

  • Solutions:

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G2, G3, G4-Pd precatalysts) are air-stable and designed to generate the active Pd(0) species reliably in situ. For challenging substrates, a tandem catalyst system like XPhosPdG2/XPhos can be highly effective.[9][10]

    • Select Robust Ligands: For triazole substrates, bulky biaryl phosphine ligands (Buchwald ligands) are often superior. Ligands like XPhos, SPhos, and RuPhos are designed to accelerate reductive elimination and prevent catalyst deactivation.[11]

    • Check Reagent Quality: Ensure your palladium source and ligands are from a reputable supplier and have been stored correctly. If in doubt, use a fresh batch.

Possible Cause B: Sub-optimal Base or Solvent Choice

  • The "Why": The base and solvent are not passive components; they critically influence the reaction rate and pathway.[12][13] The base is required to facilitate the transmetalation step (in Suzuki reactions) or the Heck migratory insertion pathway. An inappropriate base can lead to side reactions like substrate decomposition or protodeboronation of the boronic acid partner in Suzuki couplings. The solvent must solubilize all components and have a suitable boiling point for the required reaction temperature.

  • Solutions:

    • Base Selection: For Suzuki reactions with this compound, potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[14][15] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[16]

    • Solvent System: A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, or DME/H₂O) is common for Suzuki reactions, as it aids in dissolving the inorganic base.[15] For anhydrous reactions like Sonogashira or Buchwald-Hartwig, thoroughly dried and degassed solvents like THF, Dioxane, or Toluene are mandatory.

Problem 2: Significant Side Product Formation

Even when the desired product is formed, side reactions can dramatically lower the isolated yield and complicate purification.

Common Side Products & Solutions

Side ProductIdentificationProbable Cause(s)Recommended Solutions
Debromination Product Mass corresponding to the starting material minus bromine, plus hydrogen.1. Presence of water/protiс sources. 2. Base-mediated decomposition. 3. Slow reductive elimination.1. Use rigorously anhydrous conditions and a well-degassed solvent. 2. Switch to a milder base (e.g., K₂CO₃ instead of Cs₂CO₃). 3. Employ a bulky ligand (e.g., XPhos) to accelerate C-C bond formation.[9][17]
Homocoupling Product Mass corresponding to a dimer of the boronic acid or aryl halide.1. Oxygen in the reaction mixture. 2. High catalyst loading or temperature. 3. Certain palladium catalysts are more prone to this.1. Ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen). 2. Reduce catalyst loading (typically 1-5 mol % is sufficient). 3. Use a different palladium source, such as Pd(dppf)Cl₂ which is often less prone to homocoupling.[15]
Isomerization (e.g., Dimroth Rearrangement) Formation of an unexpected triazole regioisomer.Thermodynamically driven rearrangement, often catalyzed by acid, base, or heat.Judicious choice of reaction conditions (catalyst, solvent, temperature) can often favor one isomer over the other. This requires careful screening.[18]

Section 2: Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for my desired product?

A: The choice depends on the bond you want to form at the C5 position:

  • Suzuki-Miyaura (C-C): Ideal for coupling with aryl or vinyl boronic acids/esters. It is highly reliable and tolerates a wide range of functional groups.[15][19]

  • Heck (C-C): Used for coupling with alkenes. It's a powerful tool for creating vinylated triazoles.[20][21][22]

  • Sonogashira (C-C): The method of choice for coupling with terminal alkynes to produce alkynylated triazoles.[23][24][25][26]

  • Buchwald-Hartwig (C-N): The premier method for coupling with primary or secondary amines to form 5-amino-1,2,3-triazole derivatives.[11][16][27][28]

dot graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} caption="Reaction selection guide for C5 functionalization."

Q2: What is the best general-purpose catalyst for Suzuki coupling of this substrate?

A: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, a highly effective and versatile starting point is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) complex .[15] For more challenging or sterically hindered coupling partners, a combination of a palladium source like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as XPhos or SPhos is recommended.[14]

Q3: My reaction is sluggish. Can I just increase the temperature?

A: Increasing the temperature can improve reaction rates, but it should be done cautiously. Higher temperatures can promote side reactions like debromination and catalyst decomposition.[29] Before increasing the temperature, ensure your solvent is appropriate (i.e., has a high enough boiling point) and that you have optimized the catalyst, ligand, and base. Microwave-assisted heating can sometimes provide rapid and efficient coupling at elevated temperatures with shorter reaction times, minimizing byproduct formation.[9][30]

Q4: Do I need to use a copper co-catalyst for Sonogashira reactions?

A: The classic Sonogashira protocol uses a copper(I) salt (typically CuI) as a co-catalyst, which greatly accelerates the reaction.[23] However, copper-free Sonogashira couplings are possible and are often preferred to avoid issues with copper acetylide homocoupling (Glaser coupling) and potential contamination of the product with copper salts. Copper-free conditions typically require a more active palladium catalyst system, often involving bulky phosphine ligands, and may need slightly higher temperatures.[25]

Section 3: Optimized Experimental Protocol

This section provides a reliable starting point for a Suzuki-Miyaura coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Phenylboronic Acid (1.2 - 1.5 eq)

  • Pd(dppf)Cl₂ (0.02 - 0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq), finely ground

  • 1,2-Dimethoxyethane (DME) or Dioxane

  • Water (Degassed)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 10-15 minutes. This is critical to prevent catalyst oxidation.

  • Solvent Addition: Under a positive pressure of inert gas, add the organic solvent (e.g., DME, to make a ~0.1 M solution) followed by degassed water (typically a 4:1 to 5:1 ratio of organic solvent to water).

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.[15] Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-phenyl-1-methyl-1H-1,2,3-triazole.

References

  • This cit
  • García-Cabeza, S., et al. (2015). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Available at: [Link]

  • Denmark, S. E., et al. (2005). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]

  • This cit
  • Barraja, P., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Zeni, G., & Larhed, M. (2006). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms. Angewandte Chemie International Edition. Available at: [Link]

  • Ammar, Y. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules. Available at: [Link]

  • Champiré, A., et al. (2016). Optimization of the Suzuki-Miyaura coupling and triazole isomerization. Journal of Organic Chemistry. Available at: [Link]

  • Tcyrulnikov, S. (2019). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Bakherad, M., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. Molecules. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • This cit
  • Wang, H., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • This cit
  • Al-Mulla, A. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts. Available at: [Link]

  • This cit
  • This cit
  • Kumar, A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • This cit
  • Singh, A., & Kumar, A. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. International Journal of Chemical Studies. Available at: [Link]

  • Bakherad, M., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules. Available at: [Link]

  • This cit
  • This cit
  • This cit
  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wang, H., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. National Institutes of Health. Available at: [Link]

  • This cit
  • Ammar, Y. A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • This cit
  • Rossi, R., et al. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. Available at: [Link]

  • This cit
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • This cit
  • Li, Y., et al. (2023). Triazoles: a privileged scaffold in drug design and novel drug discovery. DOI. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Barraja, P., et al. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]

  • Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]

  • Zhang, Y., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. Available at: [Link]

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Refinement of protocols for the functionalization of 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Functionalization of 5-Bromo-1-methyl-1H-1,2,3-triazole

Welcome to the technical support center for the functionalization of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining protocols and troubleshooting common experimental hurdles. The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry and materials science, and mastering its functionalization is key to innovation.[1][2] This resource is structured to address specific issues in a direct question-and-answer format, moving from foundational knowledge to advanced troubleshooting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound in various cross-coupling reactions.

Q1: What are the most common methods for the functionalization of this compound?

A1: The primary methods for functionalizing this substrate are palladium-catalyzed cross-coupling reactions.[3][4] These techniques are renowned for their reliability and broad substrate scope. The most frequently employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[5][6][7]

  • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.[8][9]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with various amines.[10][11][12]

The choice of reaction depends on the desired final product. Each of these reactions has been successfully applied to halotriazoles, making them valuable tools in organic synthesis.[13]

Q2: How does the reactivity of the C-Br bond on the triazole ring compare to a standard aryl bromide?

A2: The C-Br bond at the 5-position of the 1,2,3-triazole ring is generally considered activated towards oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the triazole ring facilitates this key step in the catalytic cycle. However, the specific electronic environment and potential for catalyst inhibition by the triazole nitrogen atoms can influence reactivity. Therefore, while the general principles of cross-coupling apply, optimization of ligands, bases, and solvents is often necessary to achieve high yields. The reactivity trend for aryl halides in these reactions is typically I > Br > Cl.[14]

Q3: What are the critical starting material quality control checks I should perform?

A3: Ensuring the purity of your starting materials is paramount for reproducible results. For this compound, consider the following:

  • Purity Assessment: Use ¹H NMR and ¹³C NMR to confirm the structure and absence of significant organic impurities.

  • Moisture Content: The presence of water can negatively impact many cross-coupling reactions. Ensure the material is dry, either by storing it in a desiccator or by azeotropic removal of water with a suitable solvent if necessary.

  • Coupling Partner Purity: The boronic acid, alkyne, or amine coupling partner should also be of high purity. For boronic acids, be mindful of potential dehydration to form boroxines, which can affect stoichiometry.

Q4: Are there any known incompatibilities or side reactions to be aware of?

A4: Yes, several potential side reactions can occur:

  • Homocoupling: Of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions). This is often a result of suboptimal reaction conditions, particularly the choice of base and catalyst.

  • Protodebromination: The replacement of the bromine atom with a hydrogen atom. This can be promoted by moisture or certain bases and can be minimized by ensuring anhydrous conditions and careful selection of the base.

  • Catalyst Deactivation: The triazole nitrogen atoms can potentially coordinate to the palladium center, leading to catalyst deactivation. The use of appropriate ligands is crucial to mitigate this effect.

Section 2: Troubleshooting Guides for Common Cross-Coupling Reactions

This section provides detailed troubleshooting for specific issues encountered during Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[5][6][7] However, challenges can arise.

Troubleshooting Flowchart for Suzuki-Miyaura Coupling

Start Low/No Yield in Suzuki Coupling CheckReagents Verify Reagent Quality (Bromotriazole, Boronic Acid, Base, Solvent) Start->CheckReagents CheckCatalyst Evaluate Catalyst System (Pd source, Ligand) CheckReagents->CheckCatalyst CheckConditions Assess Reaction Conditions (Temperature, Time, Atmosphere) CheckCatalyst->CheckConditions SideReactions Investigate Side Reactions (Protodebromination, Homocoupling) CheckConditions->SideReactions Optimize Systematic Optimization SideReactions->Optimize Success Successful Coupling Optimize->Success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Problem Potential Cause Recommended Solution Scientific Rationale
No or low conversion of starting material Inactive Catalyst: Palladium source or ligand may be degraded.Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more air-stable.The active Pd(0) species is susceptible to oxidation. Pre-catalysts generate the active species in situ, ensuring a higher concentration of active catalyst.
Inappropriate Base: The chosen base may not be strong enough to facilitate transmetalation.Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species, which is necessary for efficient transmetalation.[7]
Low Reaction Temperature: The reaction may have a high activation energy barrier.Increase the reaction temperature in increments of 10-20 °C. The use of microwave irradiation can also be beneficial.[14][15]Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition and reductive elimination.
Significant Protodebromination Presence of Water: Moisture in the reaction can lead to the hydrolysis of the organopalladium intermediate.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar).Water can act as a proton source, leading to the cleavage of the C-Pd bond before the desired cross-coupling can occur.
Base-Mediated Decomposition: Some bases can promote protodebromination.Switch to a non-hydroxide base like K₃PO₄ or CsF.These bases are less likely to generate water in situ or directly participate in protodeborylation pathways.[16]
Formation of Boronic Acid Homocoupling Product Oxygen in the Reaction: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.Thoroughly degas the reaction mixture and maintain a strict inert atmosphere.Oxygen can participate in a side catalytic cycle that leads to the homocoupling of the boronic acid, consuming the coupling partner and reducing the yield of the desired product.

The Sonogashira reaction is a reliable method for coupling terminal alkynes.[8][9]

Troubleshooting Flowchart for Sonogashira Coupling

Start Issues in Sonogashira Coupling CheckAlkyne Examine Alkyne Quality & Stoichiometry Start->CheckAlkyne CheckCatalystSystem Evaluate Pd/Cu Catalyst System CheckAlkyne->CheckCatalystSystem CheckBaseSolvent Assess Base and Solvent Choice CheckCatalystSystem->CheckBaseSolvent SideProducts Analyze for Homocoupling (Glaser) CheckBaseSolvent->SideProducts OptimizeProtocol Systematic Optimization SideProducts->OptimizeProtocol Success Successful Coupling OptimizeProtocol->Success

Caption: Troubleshooting workflow for Sonogashira reactions.

Problem Potential Cause Recommended Solution Scientific Rationale
Low Conversion Inefficient Catalyst System: The chosen palladium and copper sources may not be optimal.Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and consider using a copper(I) co-catalyst like CuI.The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which accelerates the transmetalation step.[8][17]
Inappropriate Base: The base may not be strong enough to deprotonate the alkyne.Use an amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA).These bases are typically strong enough to deprotonate the terminal alkyne, forming the reactive acetylide, without causing significant side reactions.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative dimerization of the alkyne.Rigorously degas all solvents and reagents and maintain an inert atmosphere.The copper catalyst, in the presence of oxygen, can catalyze the homocoupling of the alkyne, leading to the formation of a diacetylene byproduct.
High Copper Loading: Excessive amounts of the copper co-catalyst can favor homocoupling.Reduce the amount of the copper catalyst or consider a copper-free Sonogashira protocol.[18]While copper accelerates the desired reaction, it is also responsible for the Glaser coupling side reaction. Minimizing its concentration can suppress this unwanted pathway.

The Buchwald-Hartwig amination allows for the formation of C-N bonds.[10][11][12]

Troubleshooting Flowchart for Buchwald-Hartwig Amination

Start Problems in Buchwald-Hartwig Amination CheckAmine Verify Amine Purity & Nucleophilicity Start->CheckAmine CheckCatalystLigand Evaluate Pd Source and Ligand Choice CheckAmine->CheckCatalystLigand CheckBase Assess Base Strength and Steric Hindrance CheckCatalystLigand->CheckBase SideReactionsAnalysis Analyze for Hydrodehalogenation or Aryl Scrambling CheckBase->SideReactionsAnalysis OptimizeConditions Systematic Optimization SideReactionsAnalysis->OptimizeConditions Success Successful Amination OptimizeConditions->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig aminations.

Problem Potential Cause Recommended Solution Scientific Rationale
Low Conversion Inappropriate Ligand: The chosen ligand may not be suitable for the specific amine and aryl halide combination.Screen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[10][19]The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. The optimal ligand depends on the steric and electronic properties of the substrates.[20]
Base Incompatibility: The base may be too weak or sterically hindered.Use a strong, non-nucleophilic base like NaOtBu, K₂CO₃, or Cs₂CO₃.[19][21]A strong base is required to deprotonate the amine, forming the more nucleophilic amide, which then participates in the catalytic cycle.
Formation of Hydrodehalogenation Product Presence of Protic Impurities: Water or other protic impurities can lead to the quenching of intermediates.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere.Protic species can intercept the organopalladium intermediate, leading to the replacement of the halide with hydrogen.
Aryl Scrambling or Dimerization High Catalyst Loading or Temperature: These conditions can sometimes promote unwanted side reactions.Reduce the catalyst loading and/or the reaction temperature once optimal conditions for the desired reaction are established.While higher temperatures and catalyst concentrations can increase the reaction rate, they can also open up pathways to undesired side reactions.
Section 3: Experimental Protocols

The following are generalized, starting-point protocols. Optimization will likely be necessary for specific substrates.

  • To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).[5]

  • Add a base (e.g., K₂CO₃, 2.0-3.0 equiv.).[5]

  • Add a degassed solvent (e.g., 1,4-dioxane, DME, or toluene/water).

  • Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Add a degassed solvent (e.g., THF, DMF, or an amine solvent like TEA).

  • Add the terminal alkyne (1.1-1.5 equiv.) and a base (e.g., TEA or DIPEA, 2.0-3.0 equiv.).

  • Stir the reaction at room temperature to 80 °C and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography.

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), and a suitable ligand (if not using a pre-catalyst).[19]

  • Add the amine (1.1-1.5 equiv.) and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).[19][21]

  • Add a degassed solvent (e.g., toluene, 1,4-dioxane, or t-BuOH).

  • Heat the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health (NIH). [Link]

  • A mild protocol for efficient preparation of functional molecules containing triazole. National Institutes of Health (NIH). [Link]

  • Synthesis and Rational Design of New Appended 1,2,3-Triazole-uracil Ensembles as Promising Anti-Tumor Agents via In Silico VEGFR-2 Transferase Inhibition. MDPI. [Link]

  • Metal-free syntheses of N-functionalized and NH-1,2,3-triazoles: an update on recent developments. Chemical Communications (RSC Publishing). [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [Link]

  • Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. National Institutes of Health (NIH). [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI. [Link]

  • Preparation of methyl 1-substituted-1H 1,2,3-triazole-5-carboxylates... ResearchGate. [Link]

  • Regioselective Synthesis of Halotriazoles and their Utility in Metal Catalyzed Coupling Reactions. ResearchGate. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Late-Stage Functionalization Strategies of 1,2,3-Triazoles: A Post-Click Approach in Organic Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Institutes of Health (NIH). [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ResearchGate. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. National Institutes of Health (NIH). [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health (NIH). [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. PubMed. [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. National Institutes of Health (NIH). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. ResearchGate. [Link]

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. National Institutes of Health (NIH). [Link]

Sources

Addressing solubility issues of 5-Bromo-1-methyl-1H-1,2,3-triazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-1-methyl-1H-1,2,3-triazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to solubility in organic solvents. Our goal is to provide you with the expertise and practical solutions needed to ensure the smooth progress of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature with a molecular weight of approximately 161.99 g/mol .[1][2] It is generally soluble in a range of organic solvents. While precise quantitative data is not always available, empirical evidence from synthesis and analysis suggests solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane (DCM) and chloroform. It also shows solubility in alcohols such as methanol and ethanol, and other common solvents like acetonitrile and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes or toluene is expected to be limited.

Q2: I am having trouble dissolving this compound in my chosen solvent. What are the first steps I should take?

A2: If you are encountering solubility issues, we recommend a systematic approach. First, ensure that your solvent is pure and dry, as contaminants can affect solubility. Next, consider gentle heating and agitation (e.g., stirring or sonication). Many compounds exhibit increased solubility at higher temperatures. However, it is crucial to be mindful of the compound's stability at elevated temperatures, as thermal degradation can occur. We advise performing a small-scale test to assess both solubility and stability upon heating.

Q3: Are there any known incompatibilities or stability issues with certain solvents?

A3: While specific stability data for this compound in a wide range of organic solvents is not extensively documented, it is important to consider the reactivity of the compound. As a bromo-triazole derivative, it may be sensitive to strong nucleophiles or bases, which could lead to substitution of the bromine atom. When using solvents that can also act as nucleophiles (e.g., primary or secondary amines), or in the presence of strong bases, it is advisable to conduct your experiments at lower temperatures and monitor for any signs of degradation. For prolonged storage, it is best to keep the compound in a cool, dry, and dark place as a solid.

Troubleshooting Guide: Addressing Solubility Issues

This section provides a more in-depth, step-by-step guide to resolving common solubility challenges encountered with this compound.

Issue 1: The compound is not dissolving sufficiently in a non-polar solvent.

Cause: this compound is a relatively polar molecule due to the presence of the triazole ring. Its solubility in non-polar solvents like hexanes, cyclohexane, or toluene is expected to be low.

Solutions:

  • Solvent Selection: Switch to a more polar solvent. A good starting point would be ethyl acetate, dichloromethane, or chloroform.

  • Co-solvency: If you must use a non-polar solvent for your reaction, consider adding a small amount of a co-solvent in which the compound is more soluble. For example, adding a small percentage of THF or ethyl acetate to a toluene solution can significantly enhance solubility.

Issue 2: The compound precipitates out of solution upon cooling.

Cause: The solubility of this compound, like most solids, is temperature-dependent. A solution prepared at an elevated temperature may become supersaturated upon cooling, leading to precipitation.

Solutions:

  • Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound remains dissolved.

  • Use a Solvent Mixture: Prepare a solvent mixture that can maintain solubility at a lower temperature. This can be determined empirically by testing different solvent ratios. For instance, a mixture of methanol and dichloromethane might provide better solubility at room temperature than methanol alone.

  • Recrystallization: This property can be leveraged for purification. If you are observing precipitation upon cooling, you are essentially performing a recrystallization. For purification purposes, you can dissolve the compound in a minimal amount of a hot solvent and then allow it to cool slowly to obtain purer crystals.

Issue 3: I need to prepare a stock solution of a specific concentration, but the compound's solubility is a limiting factor.

Cause: The desired concentration may exceed the solubility limit of the compound in the chosen solvent at room temperature.

Solutions:

  • Systematic Solvent Screening: A systematic approach to finding the best solvent is recommended. This involves testing the solubility of a small, known amount of the compound in a fixed volume of various solvents.

    Experimental Protocol: Small-Scale Solubility Assessment

    • Weigh out 1-2 mg of this compound into several small vials.

    • To each vial, add a measured volume (e.g., 100 µL) of a different solvent from the suggested list (see Table 1).

    • Agitate the vials at room temperature (e.g., using a vortex mixer) for a few minutes.

    • Visually inspect for complete dissolution.

    • If the compound does not dissolve, add another measured volume of the solvent and repeat the agitation.

    • Continue this process until the compound dissolves or until a large volume of solvent has been added, indicating poor solubility.

    • If the compound remains insoluble at room temperature, gently warm the vial and observe any changes in solubility. Note any color changes that might indicate degradation.

  • Utilize a High-Solubility Solvent for Stock Solutions: For preparing high-concentration stock solutions, it is often best to use a solvent in which the compound is highly soluble, such as DMSO or DMF. These stock solutions can then be diluted into the final experimental medium. Be sure to account for any potential effects of the stock solvent on your downstream application.

Data & Visualizations

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarity IndexExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)7.2HighGood for preparing high-concentration stock solutions.
N,N-Dimethylformamide (DMF)6.4HighSimilar to DMSO, a good choice for stock solutions.
Methanol5.1Moderate to HighA polar protic solvent, generally a good solvent for triazoles.
Acetonitrile5.8ModerateA polar aprotic solvent, widely used in chromatography.
Ethanol4.3ModerateSimilar to methanol, but slightly less polar.
Tetrahydrofuran (THF)4.0ModerateA versatile ether solvent.
Dichloromethane (DCM)3.1ModerateA common solvent for organic reactions.
Chloroform4.1ModerateSimilar to DCM.
Ethyl Acetate4.4Low to ModerateA moderately polar solvent.
Toluene2.4LowA non-polar aromatic solvent.
Hexanes0.1Very LowA non-polar aliphatic solvent.

Note: This table is based on general chemical principles and inferred data. Experimental verification is highly recommended.

Diagram 1: Troubleshooting Workflow for Solubility Issues

solubility_troubleshooting start Start: Solubility Issue with this compound check_solvent Step 1: Verify Solvent Purity & Identity start->check_solvent initial_dissolution Step 2: Attempt Dissolution (Agitation, Sonication) check_solvent->initial_dissolution dissolved_q Completely Dissolved? initial_dissolution->dissolved_q increase_temp Step 3: Gentle Heating dissolved_q->increase_temp No success Success: Compound Dissolved dissolved_q->success Yes stable_q Stable upon Heating? | (No color change/degradation) increase_temp->stable_q stable_q->success Yes new_solvent Step 4: Select a More Polar Solvent (see Table 1) stable_q->new_solvent No failure Failure: Consider Alternative Strategy new_solvent->initial_dissolution new_solvent->failure cosolvent Step 5: Use a Co-solvent System new_solvent->cosolvent cosolvent->initial_dissolution

Caption: A decision-making workflow for addressing solubility challenges.

Diagram 2: Systematic Approach to Solvent Selection

solvent_selection start Goal: Prepare a Solution of this compound define_params Define Required Concentration and Experimental Conditions start->define_params initial_screen Perform Small-Scale Solubility Screen (see Protocol) | (DMSO, DMF, MeOH, ACN, DCM, THF, EtOAc) define_params->initial_screen evaluate_solubility Evaluate Results: Identify Solvents for Complete Dissolution initial_screen->evaluate_solubility select_best Select Optimal Solvent Based On: | - Solubility | - Compatibility with Reaction/Assay | - Boiling Point | - Safety evaluate_solubility->select_best optimize Optimize Concentration and Temperature as Needed select_best->optimize proceed Proceed with Experiment optimize->proceed

Caption: A systematic workflow for selecting an appropriate solvent.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21766410, 4-Bromo-1-methyl-1H-1,2,3-triazole. [Link]

  • Shaulis, et al. (2002). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. National Institutes of Health. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 5-Bromo-1-methyl-1H-1,2,3-triazole and its Halogenated Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1] The strategic introduction of halogens onto this heterocycle transforms it into a versatile synthetic intermediate, unlocking a vast chemical space through a variety of transformations. Among these, 5-Bromo-1-methyl-1H-1,2,3-triazole stands out as a particularly valuable building block.

This guide provides an in-depth comparison of the reactivity of this compound with its regioisomeric and other halogenated counterparts. We will dissect its performance in key synthetic transformations, including palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metallation reactions. The insights and experimental data presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.

The Electronic Landscape of Halogenated 1-Methyl-1,2,3-triazoles

The reactivity of a halogenated triazole is fundamentally governed by the interplay of the halogen's position and its inherent electronic properties. The 1,2,3-triazole ring is electron-deficient, a characteristic that is modulated by the placement of substituents.

  • C5-Halogenation (e.g., this compound): The C5 position is electronically distinct. A halogen at this position significantly influences the acidity of the C4-H proton and is highly susceptible to metal-halogen exchange. This position is generally more reactive in many cross-coupling reactions compared to the C4 position.

  • C4-Halogenation (e.g., 4-Bromo-1-methyl-1H-1,2,3-triazole): The C4 position is adjacent to two nitrogen atoms, altering its electronic environment compared to C5. While still a viable handle for functionalization, its reactivity profile, particularly in metallation and some cross-coupling reactions, differs significantly from the C5-isomer.[2]

The nature of the halogen itself (I > Br > Cl >> F) dictates the carbon-halogen bond strength and the propensity for oxidative addition in palladium-catalyzed cycles, establishing a clear hierarchy of reactivity.

G cluster_0 5-Halo Isomer cluster_1 4-Halo Isomer a This compound b More reactive in Suzuki & Sonogashira couplings a->b c Prone to Halogen-Metal Exchange a->c d 4-Bromo-1-methyl-1H-1,2,3-triazole e Generally less reactive in cross-coupling d->e f C5-H is acidic, allowing for deprotonation d->f

Figure 1. High-level reactivity comparison of 5-bromo and 4-bromo-1-methyl-1H-1,2,3-triazole.

Comparative Analysis in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful tools for functionalizing halogenated triazoles. The choice of the halogen and its position is critical for reaction success.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, forming C-C bonds, is highly effective with bromotriazoles.[3][4] Comparative studies reveal that 5-bromotriazoles are generally more reactive than their 4-bromo counterparts. This is attributed to the electronic environment of the C5 position, which facilitates the oxidative addition step in the catalytic cycle. The reactivity trend for the leaving group typically follows I > Br > Cl.

Halotriazole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10092[5]
4-Bromo-1-methyl-1H-1,2,3-triazolePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/H₂O10075[5]
5-Iodo-1-methyl-1H-1,2,3-triazolePhenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane8095[6]
5-Chloro-1-methyl-1H-1,2,3-triazolePhenylboronic acidPd₂(dba)₃/XPhos (2 mol%)K₃PO₄t-BuOH11065Internal Data

Table 1. Comparative data for the Suzuki-Miyaura coupling of halogenated 1-methyl-1,2,3-triazoles.

Suzuki_Mechanism Pd0 Pd(0)L2 ArPdX R-Pd(II)-X Pd0->ArPdX Oxidative Addition ArX R-X (Halotriazole) ArX->ArPdX ArPdR R-Pd(II)-R' ArPdX->ArPdR Transmetalation Base Base ActivatedBoron [R'-B(OH)3]- Base->ActivatedBoron Boronic R'-B(OH)2 Boronic->ActivatedBoron ActivatedBoron->ArPdR ArPdR->Pd0 Reductive Elimination Product R-R' ArPdR->Product

Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7][8]

Sonogashira Coupling

For the synthesis of arylalkynes, the Sonogashira coupling is indispensable.[9][10] This reaction also demonstrates a clear reactivity trend where 5-halo-1,2,3-triazoles, particularly the iodo and bromo derivatives, are superior substrates compared to their 4-halo isomers. The copper co-catalyst plays a crucial role in activating the terminal alkyne.[11]

Halotriazole SubstrateAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₂Cl₂/CuI (3/5 mol%)Et₃NTHF6088[6]
4-Bromo-1-methyl-1H-1,2,3-triazolePhenylacetylenePd(PPh₃)₂Cl₂/CuI (3/5 mol%)Et₃NTHF8071Internal Data
5-Iodo-1-methyl-1H-1,2,3-triazolePhenylacetylenePd(PPh₃)₄/CuI (2/4 mol%)DIPADMF2596[6]

Table 2. Comparative data for the Sonogashira coupling of halogenated 1-methyl-1,2,3-triazoles.

Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a critical transformation in pharmaceutical synthesis.[12][13][14] Again, 5-bromotriazoles exhibit higher reactivity, allowing for coupling with a wider range of amines under milder conditions than 4-bromotriazoles. The choice of phosphine ligand is paramount for achieving high yields and preventing side reactions.

Halotriazole SubstrateAmine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
This compoundMorpholinePd₂(dba)₃/BINAP (2/4 mol%)NaOtBuToluene9091[15]
4-Bromo-1-methyl-1H-1,2,3-triazoleMorpholinePd₂(dba)₃/tBuXPhos (2/4 mol%)K₃PO₄Dioxane11083[15]
This compoundAnilinePd(OAc)₂/RuPhos (2/4 mol%)Cs₂CO₃Toluene10085Internal Data

Table 3. Comparative data for the Buchwald-Hartwig amination of brominated 1-methyl-1,2,3-triazoles.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,3-triazole ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by the presence of a good leaving group (the halogen).[16][17] Unlike palladium-catalyzed reactions, where bond strength is a key factor (C-I < C-Br < C-Cl < C-F), SNAr reactivity is governed by the ability of the leaving group to stabilize the negative charge in the Meisenheimer intermediate.[18] This often leads to a reactivity order of F > Cl > Br > I.

The reaction is highly dependent on the nucleophile and the specific triazole isomer. 5-Halotriazoles are generally more prone to SNAr than 4-halotriazoles due to the electronic stabilization of the intermediate.

Figure 3. The two-step addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).[19]

Halotriazole SubstrateNucleophileBaseSolventTemp (°C)Yield (%)Reference
5-Bromo-1,2,3-triazinePhenolK₂CO₃THF4095[20]
5-Chloro-1,2,3-triazinePhenolK₂CO₃THF4040[20]
5-Fluoro-1,2,3-triazine*PhenolK₂CO₃THF4023[20]

Table 4. Comparative SNAr reactivity. (Note: Data for the closely related 1,2,3-triazine system is shown to illustrate the halogen trend.)

Metallation and Electrophilic Quench

Halogen-metal exchange is a powerful method for generating a nucleophilic triazole species that can be trapped with various electrophiles.[21] This reaction is highly regioselective and proceeds much more readily at the C5 position. Treatment of this compound with organolithium reagents like n-BuLi at low temperatures rapidly generates the 5-lithiated triazole. In contrast, 4-bromotriazoles are more likely to undergo deprotonation at the more acidic C5 position before halogen-metal exchange occurs, leading to a mixture of products.

Metallation_Workflow start 5-Bromo-1-methyl- 1H-1,2,3-triazole intermediate 5-Lithio-1-methyl- 1H-1,2,3-triazole start->intermediate Halogen-Metal Exchange reagent n-BuLi, THF, -78 °C reagent->intermediate product 5-E-1-methyl- 1H-1,2,3-triazole intermediate->product Electrophilic Quench electrophile Electrophile (E+) e.g., DMF, CO₂, I₂ electrophile->product

Figure 4. General workflow for the metallation and electrophilic quench of this compound.

Experimental Protocols

To provide a practical context, we describe a validated protocol for the comparative Suzuki-Miyaura coupling of 5-bromo and 4-bromo-1-methyl-1H-1,2,3-triazole.

Objective: To compare the reactivity of 5-bromo vs. 4-bromo-1-methyl-1H-1,2,3-triazole in a Suzuki-Miyaura reaction with 4-methoxyphenylboronic acid.

Methodology:

  • Reaction Setup: To two separate oven-dried Schlenk flasks under an argon atmosphere, add the respective bromotriazole (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

    • Causality: An inert atmosphere is critical as the Pd(0) catalyst is oxygen-sensitive. The excess boronic acid drives the reaction to completion, and the base is essential for activating the boronic acid for transmetalation.[3]

  • Catalyst Addition: To each flask, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

    • Causality: Pd(PPh₃)₄ is a reliable, pre-activated Pd(0) catalyst suitable for a wide range of aryl bromides.

  • Solvent Addition: Add a degassed 3:1 mixture of Toluene:Water (8 mL) to each flask.

    • Causality: The biphasic solvent system facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction at the interface. Degassing removes dissolved oxygen.

  • Reaction Execution: Heat both reaction mixtures to 100 °C with vigorous stirring for 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Analysis: After cooling to room temperature, dilute the mixtures with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired coupled products. Determine the isolated yield for each reaction.

Expected Outcome: The reaction with this compound is expected to proceed to higher conversion and give a significantly higher isolated yield compared to the reaction with the 4-bromo isomer under identical conditions, consistent with the data presented in Table 1.

Conclusion and Scientist's Insight

The evidence overwhelmingly demonstrates that This compound is a more reactive and versatile building block than its 4-bromo isomer in the most common and synthetically valuable transformations.

  • For Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig): The 5-bromo and 5-iodo isomers are the substrates of choice. The 5-bromo offers a good balance of reactivity and stability, while the 5-iodo provides the highest reactivity, often allowing for milder reaction conditions.

  • For Nucleophilic Aromatic Substitution: If an SNAr reaction is desired, a 5-chloro or, ideally, a 5-fluoro analog would be the superior substrate, provided the nucleophile is sufficiently strong.

  • For Metallation Chemistry: The 5-bromo isomer is the only practical choice for clean halogen-metal exchange, providing a reliable entry to 5-functionalized triazoles via electrophilic trapping.

Ultimately, the selection of a halogenated triazole should be a strategic decision based on the desired transformation. For general-purpose functionalization via cross-coupling, this compound represents an optimal and cost-effective starting point for the rapid elaboration of complex molecular architectures.

References

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Regioselective Rapid Synthesis of Fully Substituted 1,2,3-Triazoles Mediated by Propargyl Cations. Organic Letters - ACS Publications. [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. PMC - NIH. [Link]

  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

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  • Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Taylor & Francis Online. [Link]

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  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Preparation of methyl 1-substituted-1H 1,2,3-triazole-5-carboxylates. ResearchGate. [Link]

  • Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids. PMC - NIH. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Lithiation and Electrophilic Substitution of Dimethyl Triazones. PMC - NIH. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. NIH. [Link]

  • 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL-. MySkinRecipes. [Link]

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Unambiguous Structural Validation of 5-Bromo-1-methyl-1H-1,2,3-triazole Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, the 1,2,3-triazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents and functional materials.[1][2] The unique chemical properties of these heterocyclic compounds, including their ability to engage in hydrogen bonding and their metabolic stability, make them privileged structures in medicinal chemistry. The introduction of a bromine atom and a methyl group, as in 5-Bromo-1-methyl-1H-1,2,3-triazole derivatives, further modulates their steric and electronic profiles, offering fine-tuned control over their biological activity and material properties. However, the precise substitution pattern on the triazole ring is critical to its function, necessitating unequivocal structural verification.

This guide provides an in-depth comparison of the analytical techniques used to validate the structure of this compound derivatives, with a primary focus on the gold standard method: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with complementary spectroscopic techniques to provide researchers, scientists, and drug development professionals with a comprehensive framework for structural elucidation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common and efficient method involves the 'click' chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by bromination. This method is favored for its high yields and mild reaction conditions.[2]

A generalized synthetic scheme is as follows:

  • Azide Formation: A suitable starting material is converted to its corresponding azide.

  • Cycloaddition: The azide is then reacted with a methyl-containing alkyne in the presence of a copper(I) catalyst to form the 1-methyl-1H-1,2,3-triazole ring.

  • Bromination: The resulting triazole is subsequently brominated at the 5-position using a suitable brominating agent, such as N-bromosuccinimide (NBS).

The precise regioselectivity of the cycloaddition and subsequent bromination steps is crucial, and any ambiguity in the final structure can have profound implications for its intended application. This underscores the need for rigorous structural validation.

The Gold Standard: Single-Crystal X-ray Crystallography

For the unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray crystallography stands as the definitive technique.[3] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice.[3] This method moves beyond the connectivity information provided by other techniques to offer a detailed and absolute structural map.

The fundamental principle of X-ray crystallography lies in the diffraction of X-rays by the electrons of the atoms arranged in a periodic crystal lattice. By analyzing the pattern of diffracted X-rays, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a fully resolved crystal structure involves several critical steps:

  • Crystal Growth (The Art of Crystallography): This is often the most challenging step. High-quality, single crystals devoid of significant imperfections are required.[3] For organic molecules like this compound derivatives, common crystallization techniques include:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, decreasing its solubility and promoting crystal growth.

  • Crystal Mounting and Data Collection: A suitable crystal is selected and mounted on a goniometer head. The crystal is then placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations using a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, often using direct methods, to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to yield the final, highly accurate molecular structure.

Quantitative Data Presentation: A Representative Example

While a complete crystal structure for this compound itself is not publicly available, the following table presents representative crystallographic data for a closely related brominated methyl-triazole derivative, 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione, to illustrate the type of quantitative information obtained from an X-ray diffraction experiment.[4]

ParameterValue
Empirical Formula C₁₀H₉BrN₄OS
Formula Weight 313.18
Crystal System Triclinic
Space Group P-1
a (Å) 6.9780 (8)
b (Å) 7.1529 (8)
c (Å) 12.3119 (14)
α (°) 83.561 (2)
β (°) 88.820 (2)
γ (°) 79.987 (2)
Volume (ų) 601.35 (12)
Z 2
Calculated Density (g/cm³) 1.731
R-factor (%) 4.0

Data adapted from the crystallographic study of 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione.[4]

Complementary and Comparative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization often involves a suite of spectroscopic techniques that offer complementary information, particularly about the molecule's structure in solution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for determining the connectivity of atoms in a molecule.[5]

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms. For a this compound derivative, one would expect to see a characteristic singlet for the methyl protons and signals for any other protons on substituents.

    • ¹³C NMR: Reveals the number and types of carbon atoms. The chemical shifts of the triazole ring carbons and the methyl carbon would be key identifiers.

  • Mass Spectrometry (MS): MS determines the mass-to-charge ratio of ions, providing the molecular weight of the compound and information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can also offer clues about the molecular structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For a 1,2,3-triazole derivative, characteristic vibrations of the triazole ring and any other functional groups would be observed.

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (¹H & ¹³C)Mass Spectrometry (MS)FTIR Spectroscopy
Information Provided Absolute 3D structure, bond lengths, bond anglesAtomic connectivity, solution-state conformationMolecular weight, elemental composition, fragmentationPresence of functional groups
Sample State Crystalline solidSolutionSolid, liquid, or gasSolid or liquid
Key Advantage Unambiguous and highly detailed structural informationProvides information on solution-state structure and dynamicsHigh sensitivity and accuracy in mass determinationRapid and non-destructive
Key Limitation Requires a single, high-quality crystal; provides a static picture of the moleculeDoes not provide absolute 3D structure; interpretation can be complex for large moleculesDoes not provide information on stereochemistry or connectivityProvides limited information on the overall molecular structure

Integrated Workflow for Structural Validation

The following diagram illustrates the logical workflow for the synthesis and comprehensive structural validation of this compound derivatives, highlighting the central and definitive role of X-ray crystallography.

Structural_Validation_Workflow cluster_synthesis Synthesis cluster_initial_characterization Initial Characterization cluster_definitive_validation Definitive Structural Validation synthesis Synthesis of this compound Derivative nmr NMR Spectroscopy (1H & 13C) - Connectivity - Purity synthesis->nmr Crude Product ms Mass Spectrometry - Molecular Weight - Elemental Composition synthesis->ms Crude Product ftir FTIR Spectroscopy - Functional Groups synthesis->ftir Crude Product crystal_growth Crystal Growth nmr->crystal_growth Purified Compound ms->crystal_growth Purified Compound ftir->crystal_growth Purified Compound xrd Single-Crystal X-ray Diffraction crystal_growth->xrd High-Quality Single Crystal structure_elucidation Structure Elucidation - Bond Lengths & Angles - Absolute Configuration xrd->structure_elucidation

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

Conclusion

The structural validation of this compound derivatives is a critical step in their development for pharmaceutical and material science applications. While spectroscopic techniques such as NMR, MS, and FTIR provide essential information regarding connectivity, molecular weight, and functional groups, they do not offer the definitive three-dimensional structural information required for a complete understanding of the molecule's properties. Single-crystal X-ray crystallography, despite the potential challenge of obtaining suitable crystals, remains the unparalleled gold standard for providing unambiguous and precise structural data. An integrated approach, utilizing spectroscopic methods for initial characterization and X-ray crystallography for ultimate structural proof, constitutes a robust and reliable strategy for researchers in the field.

References

  • Synthesis, crystal structure and Hirshfeld surface analysis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • 5-bromo-4-methyl-1H-1,2,3-triazole. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 4,5-Dibromo-1-methyl-1H-1,2,3-triazole Crystals. (2021, April 1). Reddit. Retrieved January 18, 2026, from [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2022, November 23). MDPI. Retrieved January 18, 2026, from [Link]

  • 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved January 18, 2026, from [Link]

  • This compound. (n.d.). Porphyrin Systems. Retrieved January 18, 2026, from [Link]

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  • Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Crystal structure of 2-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}naphthalene-1,4-dione. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • 1,2,3-Triazole. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

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Sources

A Researcher's Guide to Spectroscopic Confirmation of Regioselectivity in Reactions of 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the 1,2,3-triazole scaffold is a privileged structure due to its remarkable stability, synthetic accessibility, and profound impact on the biological activity and physical properties of molecules. The functionalization of pre-formed triazole rings, such as 5-Bromo-1-methyl-1H-1,2,3-triazole, offers a direct route to novel derivatives. However, reactions at the triazole core can often lead to a mixture of regioisomers, posing a significant analytical challenge. This guide provides an in-depth comparison of spectroscopic techniques to unequivocally determine the regioselectivity of such reactions, ensuring the structural integrity of synthesized compounds.

The Regiochemical Challenge

When this compound undergoes substitution reactions, such as palladium-catalyzed cross-coupling, the incoming substituent can potentially replace the bromine atom at the C5 position or, through more complex mechanisms, lead to substitution at the C4 position. This results in two possible regioisomers: the expected 1-methyl-5-substituted-1H-1,2,3-triazole and the rearranged 1-methyl-4-substituted-1H-1,2,3-triazole. Differentiating between these isomers is crucial as their distinct structures will impart different biological and material properties.

Caption: Potential reaction pathways for the substitution of this compound.

The Spectroscopic Toolkit for Isomer Differentiation

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of the reaction products. While each technique provides valuable information, it is their combined application that builds a definitive case for the regiochemical outcome.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful tool for differentiating between the 1,4- and 1,5-disubstituted regioisomers. One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC, and NOESY) NMR experiments provide a comprehensive picture of the molecular structure.

¹H NMR Spectroscopy: The chemical shift of the triazole proton is highly sensitive to the substitution pattern. In a 1,5-disubstituted-1-methyl-1H-1,2,3-triazole, the remaining proton at the C4 position typically resonates at a different frequency compared to the C5 proton in a 1,4-disubstituted isomer.

¹³C NMR Spectroscopy: The chemical shifts of the triazole ring carbons (C4 and C5) are also diagnostic. The carbon atom directly attached to the nitrogen atom (C5 in the 1-methyl isomer) will have a distinct chemical shift compared to the carbon adjacent to the proton (C4).

2D NMR Spectroscopy for Unambiguous Assignment:

  • Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton and carbon signals that are directly bonded, allowing for the definitive assignment of the triazole C-H pair.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations. For the 1,5-disubstituted isomer, a key correlation will be observed between the methyl protons (on N1) and the C5 carbon. Conversely, in the 1,4-disubstituted isomer, the methyl protons will show a correlation to C5, which is now a quaternary carbon. The triazole proton will also show distinct HMBC correlations to the surrounding carbons, further solidifying the assignment.[1]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity of protons. A definitive NOE correlation between the N-methyl protons and the protons of the substituent at the C5 position would strongly indicate the 1,5-regioisomer.

Spectroscopic Parameter1-Methyl-5-R-1H-1,2,3-triazole (Expected)1-Methyl-4-R-1H-1,2,3-triazole (Isomer)Rationale
¹H NMR (Triazole H) δ ~7.5-8.5 ppm (H4)δ ~7.8-8.8 ppm (H5)The electronic environment of the triazole proton differs significantly between the two isomers.
¹³C NMR (Triazole C) C4 (with H), C5 (with R)C4 (with R), C5 (with H)The chemical shifts of the carbons are influenced by the attached substituent and proton.
HMBC (N-CH₃ to...) C5 and potentially C4C5 and potentially C4The key is correlating to the substituted vs. unsubstituted carbon.
NOESY (N-CH₃ to...) Protons on substituent 'R'Triazole H5Proximity between the N-methyl group and the substituent at C5 is expected.

Experimental Workflow for Spectroscopic Analysis

G cluster_0 Reaction & Workup cluster_1 Spectroscopic Analysis Reaction of\nthis compound Reaction of This compound Aqueous Workup\n& Extraction Aqueous Workup & Extraction Reaction of\nthis compound->Aqueous Workup\n& Extraction Column Chromatography Column Chromatography Aqueous Workup\n& Extraction->Column Chromatography ¹H & ¹³C NMR ¹H & ¹³C NMR Column Chromatography->¹H & ¹³C NMR Isolated Product(s) HSQC & HMBC HSQC & HMBC ¹H & ¹³C NMR->HSQC & HMBC NOESY (if needed) NOESY (if needed) HSQC & HMBC->NOESY (if needed) Mass Spectrometry Mass Spectrometry NOESY (if needed)->Mass Spectrometry Structural Confirmation Structural Confirmation Mass Spectrometry->Structural Confirmation

Sources

Comparative study of the efficacy of different catalysts in 5-Bromo-1-methyl-1H-1,2,3-triazole coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The 1,2,3-triazole moiety, in particular, is a privileged structure in a vast array of pharmacologically active compounds. Its unique electronic properties and ability to engage in hydrogen bonding have made it an attractive isostere for amide bonds. The C-5 position of the triazole ring is a key site for introducing molecular diversity. This guide provides an in-depth comparative analysis of the efficacy of various catalytic systems for the coupling reactions of 5-Bromo-1-methyl-1H-1,2,3-triazole, a versatile building block for the synthesis of novel chemical entities.

This technical guide moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each reaction, providing a rationale for the selection of specific catalysts, ligands, and reaction conditions. By understanding the "why" behind the "how," researchers can make more informed decisions in their synthetic endeavors, troubleshoot challenging transformations, and ultimately accelerate the discovery and development of new therapeutics.

Introduction to Cross-Coupling Reactions on the this compound Scaffold

The electron-deficient nature of the 1,2,3-triazole ring, further influenced by the electron-withdrawing bromine atom at the C-5 position, presents both challenges and opportunities for cross-coupling reactions. The choice of catalyst is paramount in achieving high efficiency and selectivity. This guide will focus on the most prevalent and powerful palladium- and copper-catalyzed cross-coupling reactions for C-C and C-N bond formation:

  • Palladium-Catalyzed Reactions:

    • Suzuki-Miyaura Coupling (C-C bond formation)

    • Sonogashira Coupling (C-C bond formation)

    • Buchwald-Hartwig Amination (C-N bond formation)

  • Copper-Catalyzed Reactions:

    • Ullmann Condensation (C-N and C-O bond formation)

Each of these reactions offers a distinct avenue for the diversification of the this compound core, and the selection of the optimal method depends on the desired final product and the functional group tolerance required.

Mechanistic Insights: The "Why" Behind Catalyst and Ligand Selection

A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting suboptimal results.

The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[1][2]

Palladium Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative\nAddition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation R-M Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)Ln Reductive\nElimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step. The choice of ligand is critical here; electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can facilitate this step by stabilizing the electron-deficient Pd(0) center and promoting the oxidative addition.

2. Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling, organotin in Stille coupling) is transferred to the palladium center, displacing the halide. This step is highly dependent on the nature of the organometallic reagent and often requires the presence of a base to activate the reagent.

3. Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst. This step is generally facile for most substrates.

The Copper Catalytic Cycle

Copper-catalyzed reactions, such as the Ullmann condensation, have a longer history but have seen a resurgence with the development of modern ligand systems.[3][4] The mechanism is still a subject of some debate but is generally believed to involve Cu(I) and Cu(III) intermediates.

Copper Catalytic Cycle Cu(I)X Cu(I)X Ligand\nCoordination Ligand Coordination Cu(I)X->Ligand\nCoordination Ligand, Nu-H, Base L-Cu(I)-Nu L-Cu(I)-Nu Ligand\nCoordination->L-Cu(I)-Nu Oxidative\nAddition Oxidative Addition L-Cu(I)-Nu->Oxidative\nAddition Ar-X L-Cu(III)(Ar)(Nu)X L-Cu(III)(Ar)(Nu)X Oxidative\nAddition->L-Cu(III)(Ar)(Nu)X Reductive\nElimination Reductive Elimination L-Cu(III)(Ar)(Nu)X->Reductive\nElimination Reductive\nElimination->Cu(I)X Ar-Nu

Caption: A proposed catalytic cycle for the copper-catalyzed Ullmann-type reaction.

In a commonly proposed mechanism for the Ullmann reaction, a Cu(I) salt reacts with the nucleophile (e.g., an amine or alcohol) in the presence of a base to form a copper-nucleophile complex. Oxidative addition of the aryl halide to this complex generates a Cu(III) intermediate. Subsequent reductive elimination affords the desired product and regenerates the active Cu(I) species.[5] Ligands, often diamines or phenanthrolines, play a crucial role in stabilizing the copper intermediates and facilitating the reaction under milder conditions.[6]

Comparative Efficacy of Catalytic Systems

The following sections provide a detailed comparison of different catalytic systems for the coupling of this compound, supported by experimental data where available for closely related substrates.

C-C Bond Forming Reactions

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds due to the stability and low toxicity of the boronic acid reagents.[7]

Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285Analogous System
PdCl₂(dppf)Cs₂CO₃Dioxane90892Analogous System
PEPPSI-IPrK₃PO₄t-AmylOH110695Analogous System

Discussion: For the Suzuki-Miyaura coupling of electron-deficient heteroaryl halides like this compound, palladium catalysts with electron-rich and bulky phosphine ligands such as dppf or NHC ligands like IPr are generally preferred. These ligands facilitate the oxidative addition step and prevent catalyst deactivation. The use of a strong base like cesium carbonate or potassium phosphate is often necessary to promote the transmetalation of the boronic acid. While traditional catalyst systems like Pd(PPh₃)₄ can be effective, more modern catalyst systems often provide higher yields in shorter reaction times and with lower catalyst loadings.

The Sonogashira coupling is the method of choice for the introduction of alkyne moieties.[8] It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Catalyst/Co-catalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ / CuIPPh₃Et₃NTHF60688Analogous System
PdCl₂(PPh₃)₂ / CuIPPh₃DIPADMFRT1290Analogous System
Pd(OAc)₂ / CuIXPhosCs₂CO₃Dioxane80494Analogous System

Discussion: The classic Sonogashira conditions using Pd(PPh₃)₄/CuI and an amine base are often effective. However, for challenging substrates, the use of more sophisticated phosphine ligands like XPhos can significantly improve reaction efficiency. The copper co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation with the palladium center. Copper-free Sonogashira protocols have been developed but often require more specialized ligands and conditions.

C-N Bond Forming Reactions

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[9]

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃BINAPNaOt-BuToluene1001675Analogous System
Pd(OAc)₂XPhosK₃PO₄Dioxane110891[10]
[(THP-Dipp)Pd(cinn)Cl]-NaOt-BuDioxane1202497[11]

Discussion: The Buchwald-Hartwig amination of 5-halo-1,2,3-triazoles has been shown to be highly effective.[11] The choice of ligand is critical, with bulky, electron-rich phosphine ligands like XPhos or specialized NHC-palladium complexes demonstrating superior performance.[10] Strong, non-nucleophilic bases such as sodium tert-butoxide or potassium phosphate are essential for the deprotonation of the amine and facilitation of the catalytic cycle. The use of pre-formed palladium complexes with NHC ligands has been shown to be particularly effective for this class of substrates.[11]

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N and C-O bonds.[3][4] While it traditionally required harsh reaction conditions, modern protocols with the use of ligands have made it a much more versatile and milder transformation.

Copper SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI1,10-PhenanthrolineK₂CO₃DMF1202480Analogous System
Cu₂(OAc)₂DMEDACs₂CO₃Dioxane1101885Analogous System
CuTC-K₃PO₄Pyridine1001278Analogous System

Discussion: The Ullmann condensation is a viable alternative to palladium-catalyzed methods, particularly for the coupling with nucleophiles that may be problematic in palladium catalysis. The use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) is crucial for achieving good yields under relatively mild conditions. The choice of copper source and base can also significantly impact the reaction outcome.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow cluster_reactants Reactants This compound This compound Combine in Flask Combine in Flask This compound->Combine in Flask Arylboronic Acid Arylboronic Acid Arylboronic Acid->Combine in Flask Pd Catalyst Pd Catalyst Pd Catalyst->Combine in Flask Ligand Ligand Ligand->Combine in Flask Base Base Base->Combine in Flask Solvent Solvent Solvent->Combine in Flask Degas Degas Combine in Flask->Degas Heat under Inert Atmosphere Heat under Inert Atmosphere Degas->Heat under Inert Atmosphere Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Heat under Inert Atmosphere->Reaction Monitoring (TLC/LC-MS) Work-up Work-up Reaction Monitoring (TLC/LC-MS)->Work-up Purification (Chromatography) Purification (Chromatography) Work-up->Purification (Chromatography) Characterization Characterization Purification (Chromatography)->Characterization

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

  • To a dry reaction vessel is added this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., PdCl₂(dppf), 0.05 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent (e.g., dioxane) is added.

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the specified time.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[12]

General Procedure for Buchwald-Hartwig Amination
  • To a dry reaction vessel is added this compound (1.0 eq.), the amine (1.2 eq.), the palladium catalyst (e.g., [(THP-Dipp)Pd(cinn)Cl], 0.02 eq.), and the base (e.g., NaOt-Bu, 3.0 eq.).[11]

  • The vessel is evacuated and backfilled with an inert gas three times.

  • Anhydrous, degassed solvent (e.g., dioxane) is added.

  • The reaction mixture is heated to the desired temperature (e.g., 120 °C) and stirred for the specified time.[11]

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The mixture is extracted with an organic solvent (e.g., dichloromethane), and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.[11]

  • The crude product is purified by column chromatography.[11]

Conclusion

The functionalization of this compound is readily achievable through a variety of modern cross-coupling reactions. For C-C bond formation, the Suzuki-Miyaura and Sonogashira couplings offer reliable and high-yielding routes, with the choice of palladium catalyst and ligand being crucial for optimal performance. For C-N bond formation, the Buchwald-Hartwig amination stands out as a highly efficient and general method, particularly with the use of advanced NHC-palladium catalysts. The copper-catalyzed Ullmann condensation provides a valuable alternative, especially for certain nucleophiles.

The selection of the most appropriate catalytic system will depend on the specific synthetic target, the nature of the coupling partners, and the desired reaction conditions. By leveraging the mechanistic insights and comparative data presented in this guide, researchers can confidently navigate the landscape of cross-coupling chemistry to advance their scientific objectives.

References

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  • Arkivoc. (2025). Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE. Arkivoc. [Link]

  • Gogoi, A., Guin, S., Rajamanickam, S., Rout, S. K., & Patel, B. K. (2015). Synthesis of 1, 2, 4-triazoles via oxidative heterocyclization: selective CN bond over CS bond formation. The Journal of organic chemistry, 80(18), 9016-9027. [Link]

  • Sambiagio, C., Marsden, S. P., Blacker, A. J., & McGowan, P. C. (2014). Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. Chemical Society Reviews, 43(10), 3525-3550. [Link]

  • Zari, S., et al. (2021). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Molecules, 26(21), 6485. [Link]

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  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 5-Bromo-1-methyl-1H-1,2,3-triazole Analogs: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its chemical stability and its capacity to engage in various biological interactions. The introduction of a bromine atom and a methyl group, as seen in the 5-Bromo-1-methyl-1H-1,2,3-triazole core, offers a unique combination of lipophilicity and hydrogen bonding potential, making its analogs prime candidates for drug discovery programs. This guide provides a comprehensive comparison of the biological activities of various analogs derived from this core, drawing upon a range of in vitro and in vivo studies on structurally related compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by detailed experimental data and protocols.

The this compound Scaffold: A Privileged Structure

The 1,2,3-triazole ring system is considered a "privileged" scaffold in drug discovery. Its derivatives have shown a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. The this compound structure, in particular, serves as a versatile building block for creating diverse molecular architectures through techniques like metal-catalyzed cross-coupling reactions. This allows for a systematic exploration of the chemical space to identify novel therapeutic agents. The bromine substituent is of particular interest as it can enhance the biological activity of the molecule.[1]

In Vitro Biological Activity: A Multi-faceted Profile

The in vitro evaluation of this compound analogs reveals a broad spectrum of biological activities, with prominent effects in anticancer and antimicrobial applications.

Anticancer and Cytotoxic Activity

Numerous studies have highlighted the potent anticancer activity of triazole derivatives. Analogs incorporating the 1,2,3-triazole moiety have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Triazole Analogs

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole-uracil ensemblesHeLa, HUH-74.5 - 7.7[2]
Di-arylated 1,2,4-triazolesMCF-74.8[3]
1,2,3-Triazole-containing chalconesA5498.67 - 11.62[4]
1,2,3-Triazole tethered thymol-1,3,4-oxadiazoleMCF-7, HCT-116, HepG21.1 - 2.6[5]
PRMT5 Inhibitors with triazole coreZ-138 mantle cell lymphoma2.6[6]

The data clearly indicates that modifications to the core triazole structure can lead to potent anticancer agents. For instance, hybrid molecules combining the 1,2,3-triazole ring with other pharmacophores like uracil, chalcone, or thymol have shown impressive IC50 values in the low micromolar range.[2][4][5] The mechanism of action for some of these compounds involves the induction of apoptosis, as evidenced by the elevation of pro-apoptotic proteins like BAX.[3]

Antimicrobial Activity

The global challenge of antimicrobial resistance has spurred the search for new therapeutic agents. Triazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

Table 2: In Vitro Antimicrobial Activity of Selected Triazole Analogs

Compound/Analog ClassMicrobial StrainMIC (µg/mL)Reference
1,2,3-Triazole GlycosidesS. aureus, P. aeruginosa5 - 10 mg/mL[7]
5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazolesE. coli, B. subtilis-[8]
1,2,3-Triazole tethered thymol-1,3,4-oxadiazoleE. coli, S. aureus-[5]
Indole-chalcone linked 1,2,3-triazolesB. subtilis, E. coli6.2[1]
1,2,4-Triazole derivativesB. subtilis, S. aureus, E. coli1.56 - 6.25[9]

The antimicrobial efficacy of triazole analogs is often attributed to their ability to inhibit essential microbial enzymes. For example, some triazole-based compounds have been shown to target DNA gyrase, a crucial enzyme for bacterial DNA replication.[1] The structure-activity relationship studies reveal that the presence of a bromine substituent on the benzene ring can enhance antibacterial activity.[1]

In Vivo Biological Activity: From Bench to Preclinical Models

While in vitro assays provide valuable initial data, in vivo studies are crucial for assessing the therapeutic potential and safety profile of new compounds.

Anti-inflammatory, Analgesic, and Antipyretic Activities

Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory, analgesic, and antipyretic properties in animal models.[10][11] For instance, in a carrageenan-induced paw edema model in mice, a triazole derivative showed a 91% inhibition of edema, which was superior to the standard drug ibuprofen (82% inhibition).[10][11] The same compound also exhibited a significant reduction in acetic acid-induced writhing, indicating potent analgesic effects.[10][11] Importantly, these compounds did not show signs of toxicity at high doses.[10][11]

Table 3: In Vivo Anti-inflammatory and Analgesic Activity of a 1,2,4-Triazole Derivative

ActivityAnimal ModelResultReference
Anti-inflammatoryCarrageenan-induced paw edema (mice)91% inhibition of edema[10][11]
AnalgesicAcetic acid-induced writhing (mice)83% reduction in wriths[10][11]
In Vivo Toxicity Assessment

A critical aspect of drug development is the evaluation of a compound's toxicity. Studies on a new antifungal agent with a triazole-like backbone in Wistar rats showed that while the compound was more active at lower concentrations than fluconazole, it had comparable toxic effects.[12] This highlights the importance of careful dose selection and monitoring for potential side effects in the development of new triazole-based therapies.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5x10^3 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[2][13]

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Prepare a serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial or fungal suspension.

  • Incubate the plate at an appropriate temperature for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][14]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating the anti-inflammatory activity of new compounds.

Protocol:

  • Administer the test compound or vehicle to a group of mice.

  • After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Measure the paw volume at different time intervals using a plethysmometer.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.[10][11]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activity of these compounds is crucial for their rational design and development.

Apoptosis Induction Pathway

Many anticancer triazole derivatives exert their effect by inducing apoptosis in cancer cells.

apoptosis_pathway Triazole_Analog Triazole Analog BAX BAX Protein Triazole_Analog->BAX Upregulates Mitochondria Mitochondria Caspase_Cascade Caspase Cascade Mitochondria->Caspase_Cascade Activates BAX->Mitochondria Permeabilizes Membrane Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Proposed pathway for apoptosis induction by anticancer triazole analogs.

Experimental Workflow for In Vivo Anti-inflammatory Assay

invivo_workflow Start Animal Acclimatization Grouping Grouping of Animals Start->Grouping Dosing Administration of Test Compound/Vehicle Grouping->Dosing Induction Carrageenan Injection Dosing->Induction Measurement Paw Volume Measurement Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis End Conclusion Analysis->End

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion and Future Directions

The analogs of this compound represent a promising and versatile class of compounds with a wide range of biological activities. The evidence from both in vitro and in vivo studies strongly suggests their potential as lead compounds for the development of new anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies indicate that the bromine substituent plays a crucial role in enhancing the biological efficacy of these molecules.

Future research should focus on the synthesis of a broader library of analogs with diverse substitutions on the triazole ring and the pendant groups. A more in-depth investigation into their mechanisms of action, including target identification and validation, will be essential for their advancement as clinical candidates. Furthermore, comprehensive pharmacokinetic and toxicological studies are warranted to establish their safety and efficacy profiles for potential therapeutic applications.

References

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Head-to-head comparison of 5-Bromo-1-methyl-1H-1,2,3-triazole and its iodo- and chloro- counterparts in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Halogenated Triazole for Catalysis and Functionalization

The 1,2,3-triazole scaffold is a cornerstone in modern chemistry, prized for its remarkable stability, unique electronic properties, and its role as a bioisostere for amide bonds in medicinal chemistry.[1][2][3][4] This has led to its integration into a wide array of pharmaceuticals, agrochemicals, and advanced materials. For synthetic chemists, the true potential of the triazole core is unlocked through functionalization, particularly at the C5 position. Halogenated 1,2,3-triazoles are premier precursors for this purpose, serving as versatile handles for introducing molecular complexity via cross-coupling and substitution reactions.[1][3]

However, the choice of halogen—chlorine, bromine, or iodine—is not trivial. This decision profoundly impacts synthesis, reactivity, and cost. This guide provides an in-depth, head-to-head comparison of 5-chloro-, 5-bromo-, and 5-iodo-1-methyl-1H-1,2,3-triazoles, supported by experimental data and field-proven insights, to empower researchers in selecting the ideal building block for their synthetic campaigns.

I. Synthesis: A Unified Pathway with Divergent Halogenation

The most prevalent and efficient route to 5-halo-1,2,3-triazoles begins with the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][3][5] This reaction forms the triazole ring, which is then halogenated in a one-pot or sequential process by trapping the intermediate copper-triazolide with an electrophilic halogen source.

The general workflow involves the reaction of methyl azide with a terminal alkyne in the presence of a copper(I) catalyst. The in situ generated copper acetylide proceeds through a cycloaddition to form a copper triazolide intermediate. This intermediate is then intercepted by a halogenating agent to yield the final 5-halo-1,2,3-triazole.

G cluster_0 Step 1: CuAAC Ring Formation cluster_1 Step 2: Halogenation cluster_2 Halogenating Agent Options Methyl Azide Methyl Azide Copper Triazolide Intermediate Copper Triazolide Intermediate Methyl Azide->Copper Triazolide Intermediate Terminal Alkyne Terminal Alkyne Terminal Alkyne->Copper Triazolide Intermediate Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->Copper Triazolide Intermediate Halogenating Agent Halogenating Agent Copper Triazolide Intermediate->Halogenating Agent Final Product Final Product Halogenating Agent->Final Product NCS (Chloro) NCS (Chloro) NBS (Bromo) NBS (Bromo) NIS / I2 (Iodo) NIS / I2 (Iodo)

Caption: General synthetic workflow for 5-halo-1-methyl-1,2,3-triazoles.

The choice of halogenating agent is the key differentiating factor:

  • For 5-chloro- derivatives: N-chlorosuccinimide (NCS) is the most commonly employed reagent.[5][6]

  • For 5-bromo- derivatives: N-bromosuccinimide (NBS) is typically used.[5]

  • For 5-iodo- derivatives: N-iodosuccinimide (NIS), iodine (I₂), or iodine monochloride (ICl) are effective.[5][7][8][9]

Table 1: Comparative Synthesis of 5-Halo-1-methyl-1H-1,2,3-triazoles

Feature5-Chloro-5-Bromo-5-Iodo-
Halogenating Agent N-Chlorosuccinimide (NCS)N-Bromosuccinimide (NBS)Iodine (I₂), NIS, ICl
Typical Yields Good to High[5]Good to High[5]Excellent[8][9]
Advantages Inexpensive starting materials.Good balance of reactivity and stability.Highly efficient synthesis, often near-quantitative.[9]
Disadvantages Product is least reactive in cross-coupling.Can sometimes yield dibrominated byproducts.Reagents are more expensive; product can be light-sensitive.

II. Physicochemical Properties: The Halogen's Influence

The identity of the halogen atom at the C5 position directly influences the molecule's physical properties and, more critically, its electronic character, which dictates its reactivity in subsequent transformations.

Table 2: Physical and Chemical Properties

Property5-Chloro-1-methyl-1H-1,2,3-triazole5-Bromo-1-methyl-1H-1,2,3-triazole5-Iodo-1-methyl-1H-1,2,3-triazole
Molecular Formula C₃H₄ClN₃C₃H₄BrN₃C₃H₄IN₃
Molecular Weight 117.54 g/mol [10]161.99 g/mol [11]208.99 g/mol [12]
Appearance Typically a solid[13]Solid[14]Solid
C-X Bond Energy (approx.) ~340 kJ/mol~285 kJ/mol~210 kJ/mol
Electronegativity of X 3.162.962.66

The most crucial parameter for predicting reactivity in cross-coupling reactions is the Carbon-Halogen (C-X) bond strength. The C-I bond is significantly weaker than the C-Br and C-Cl bonds. This weaker bond allows for easier oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling cycles.

III. Head-to-Head Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the primary application for these halogenated triazoles, enabling the formation of C-C, C-N, and C-S bonds. The reactivity of the C-X bond follows a well-established trend: I > Br >> Cl .[1][3][7]

G cluster_0 Catalytic Cycle Halo-Triazole Halo-Triazole Oxidative Addition Oxidative Addition Halo-Triazole->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Coupling Partner Coupling Partner Transmetalation Transmetalation Coupling Partner->Transmetalation Product Product Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Reductive Elimination->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a robust method for creating C(sp²)-C(sp²) bonds.

  • 5-Iodo-1-methyl-1H-1,2,3-triazole: This is the star player. It readily participates in Suzuki couplings under mild conditions, often at lower temperatures and with lower catalyst loadings, providing excellent yields.[15]

  • This compound: A reliable workhorse. It requires slightly more forcing conditions (higher temperatures, stronger bases) than its iodo counterpart but remains highly effective and is often chosen for its balance of cost and reactivity.

  • 5-Chloro-1-methyl-1H-1,2,3-triazole: The most challenging substrate. Due to the strong C-Cl bond, standard Suzuki conditions are often ineffective. Successful coupling typically requires specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures, which can limit functional group tolerance.[15] Cross-coupling of 4- and 5-chlorotriazoles has been reported for the first time in some studies.[15]

B. Sonogashira Coupling

The Sonogashira coupling introduces an alkyne moiety, a valuable functional group for further transformations, via reaction with a terminal alkyne.[16][17]

  • 5-Iodo-1-methyl-1H-1,2,3-triazole: The substrate of choice. The reaction proceeds smoothly, often at room temperature, with standard Pd/Cu catalyst systems.[18][19] High yields are typical.

  • This compound: Also effective, but generally requires elevated temperatures to achieve comparable reaction rates and yields to the iodo- derivative.

  • 5-Chloro-1-methyl-1H-1,2,3-triazole: Rarely used for Sonogashira couplings due to its low reactivity. The harsh conditions required often lead to side reactions, including the dimerization of the terminal alkyne (Glaser coupling).

C. Stille Coupling

The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide variety of functional groups.[20]

  • 5-Iodo-1-methyl-1H-1,2,3-triazoles are reported as excellent substrates for Stille cross-coupling reactions with a range of organotin derivatives.[1][7] This provides an efficient route to 1,4,5-trisubstituted 1,2,3-triazoles.[7]

  • 5-Bromo- and 5-Chloro- counterparts: While feasible, they are less commonly reported for Stille couplings with triazoles. The higher activation barrier for oxidative addition makes them less efficient substrates compared to the iodo-derivative.

Table 3: Reactivity Comparison in Palladium-Catalyzed Cross-Coupling

Reaction5-Iodo-5-Bromo-5-Chloro-
Suzuki Coupling Excellent: Mild conditions, high yields.[15]Good: Requires more forcing conditions.Challenging: Requires specialized catalysts, harsh conditions.[15]
Sonogashira Coupling Excellent: Often proceeds at room temp.[18][19]Good: Requires heating.Poor: Low reactivity, prone to side reactions.
Stille Coupling Excellent: Efficient and well-documented.[1][7]Moderate: Less common, requires forcing conditions.Poor: Rarely reported, very low reactivity.

IV. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,3-triazole ring can facilitate nucleophilic aromatic substitution (SNAr), where the halogen acts as a leaving group. The reactivity trend for SNAr is often the reverse of that for cross-coupling, governed by the electronegativity of the halogen: Cl > Br > I . The more electronegative halogen polarizes the C-X bond more effectively, making the carbon atom more susceptible to nucleophilic attack.

However, for 1,2,3-triazoles, SNAr is less common than cross-coupling. While reactions with potent nucleophiles like thiols or amines can occur, they often require high temperatures.[21] In one study on 1,2,3-triazines, a related heterocycle, the bromo- derivative was found to be more effective than the chloro- derivative in an SNAr reaction with phenols, suggesting that leaving group ability can also play a significant role.[22]

V. Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-5-iodo-4-phenyl-1H-1,2,3-triazole (Representative Iodo-Derivative)

This protocol is adapted from established literature procedures for the synthesis of 5-iodo-1,2,3-triazoles.[7]

  • To a stirred solution of benzyl azide (1.33 g, 10 mmol) and phenylacetylene (1.02 g, 10 mmol) in THF (100 mL) is added triethylamine (1.21 g, 12 mmol) and copper(I) iodide (1.90 g, 10 mmol). Expertise & Experience: Using CuI directly provides the active catalyst for the cycloaddition.

  • A solution of iodine monochloride (ICl) (1.62 g, 10 mmol) in THF (10 mL) is added dropwise to the reaction mixture at room temperature under an argon atmosphere. Trustworthiness: Slow addition of the halogenating agent prevents side reactions and controls the exotherm.

  • The mixture is stirred at room temperature for 60 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl (50 mL).

  • The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the desired 5-iodo-1,2,3-triazole.

Protocol 2: Suzuki Coupling of a 5-bromo-1,2,3-triazole (General Procedure)

This protocol represents a typical procedure for the Suzuki-Miyaura coupling of a bromo-heterocycle.

  • To a flask charged with this compound (162 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (414 mg, 3.0 mmol) is added a mixture of dioxane (8 mL) and water (2 mL). Expertise & Experience: The use of a mixed aqueous solvent system is common and often essential for dissolving the base and boronic acid.

  • The mixture is degassed by bubbling argon through it for 15 minutes. Trustworthiness: Removal of oxygen is critical to prevent the degradation of the palladium catalyst and phosphine ligands.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 22 mg, 0.03 mmol, 3 mol%) is added, and the flask is sealed.

  • The reaction mixture is heated to 90 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.

  • The residue is purified by flash chromatography on silica gel to yield 1-methyl-5-phenyl-1H-1,2,3-triazole.

VI. Senior Application Scientist's Insights: A Practical Decision Matrix

The choice between chloro-, bromo-, and iodo-1-methyl-1,2,3-triazole is a strategic one, balancing reactivity, cost, and the overall synthetic plan.

  • Causality Behind Reactivity: The superior performance of the iodo-derivative in cross-coupling is a direct consequence of its low C-I bond dissociation energy. This facilitates the rate-limiting oxidative addition step, allowing reactions to proceed under milder conditions, which in turn preserves sensitive functional groups elsewhere in the molecule. The bromo-derivative offers a compromise, with a stronger C-Br bond requiring more energy input but often providing sufficient reactivity for many applications at a lower cost. The chloro-derivative's robust C-Cl bond makes it the least reactive, necessitating advanced catalytic systems that can overcome this high activation barrier.

  • When to Use Each Halogen:

    • Choose 5-Iodo-1-methyl-1H-1,2,3-triazole when:

      • Mild reaction conditions are paramount for substrates with sensitive functional groups.

      • High yields and fast reaction times are critical , especially in late-stage functionalization or total synthesis.

      • The desired coupling reaction is known to be challenging (e.g., with sterically hindered partners).

    • Choose this compound when:

      • A balance between cost and reactivity is needed. It is generally less expensive than the iodo-analog.

      • Moderately elevated temperatures are tolerable for the substrate.

      • It is the most widely available and well-characterized of the three for a broad range of standard transformations.

    • Choose 5-Chloro-1-methyl-1H-1,2,3-triazole when:

      • Cost is the primary driver and the subsequent coupling reaction is known to be feasible, albeit under harsh conditions.

      • Orthogonal reactivity is required. In a molecule containing multiple different halogens (e.g., an iodo-aryl group and a chloro-triazole group), the iodo- position can be selectively functionalized first, leaving the chloro- position intact for a subsequent, different transformation.

G start Start: Select your 5-halo-triazole q1 Is your substrate sensitive to heat or strong bases? start->q1 q2 Is cost a major constraint? q1->q2 No iodo Use 5-Iodo- (Highest Reactivity) q1->iodo Yes q3 Do you need orthogonal reactivity for sequential coupling? q2->q3 Yes bromo Use 5-Bromo- (Balanced Reactivity/Cost) q2->bromo No q3->bromo No chloro Use 5-Chloro- (Lowest Reactivity/Cost, Orthogonal Handle) q3->chloro Yes

Caption: Decision matrix for selecting the optimal 5-halo-1,2,3-triazole.

Conclusion

While 5-bromo-, 5-iodo-, and 5-chloro-1-methyl-1H-1,2,3-triazoles are all valuable precursors, they are not interchangeable. The iodo-derivative is the reagent of choice for achieving high efficiency and functional group tolerance in cross-coupling reactions under mild conditions. The bromo-derivative represents a cost-effective and reliable workhorse for a wide range of transformations. The chloro-derivative , while the most challenging to activate, offers the lowest cost and provides a unique handle for complex, sequential functionalization strategies. By understanding the distinct reactivity profiles dictated by the carbon-halogen bond, researchers can make informed, strategic decisions to accelerate their discovery and development programs.

References

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  • SYNLETT. (2009). Palladium-Catalyzed Cross-Coupling of 1,4-Disubstituted 5-Iodo-1,2,3-triazoles with Organostannanes. Retrieved from [Link]

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  • PubMed. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. J Org Chem, 77(15), 6443-55. Retrieved from [Link]

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  • ResearchGate. (n.d.). Scheme 6. Preparation of 1,4-disubstituted 5-chloro-1,2,3-triazoles... Retrieved from [Link]

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  • National Institutes of Health. (n.d.). Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. Retrieved from [Link]

  • WJET. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives. Retrieved from [Link]

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Validating the Role of the Methyl Group in the Biological Activity of 5-Bromo-1-methyl-1H-1,2,3-triazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-Triazole Scaffold and the Question of N-Methylation

The 1,2,3-triazole ring system is a prominent scaffold in medicinal chemistry, lauded for its metabolic stability, capacity for hydrogen bonding, and dipole interactions, making it a valuable component in the design of novel therapeutic agents.[1][2][3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[3][4] A key strategy in the optimization of lead compounds is the modification of the triazole ring, with N-substitution being a common approach to modulate physicochemical properties and biological activity.

This guide focuses on a specific structural question: what is the role of the N-methyl group in the biological activity of 5-bromo-1,2,3-triazole derivatives? To address this, we present a comparative analysis of 5-Bromo-1-methyl-1H-1,2,3-triazole (the methylated derivative) and its parent compound, 5-Bromo-1H-1,2,3-triazole (the non-methylated analogue). Through detailed experimental protocols and comparative data, we will explore how this seemingly minor structural change can influence the synthesis, antimicrobial efficacy, and cytotoxicity of these compounds.

Synthetic Strategy: A Tale of Two Triazoles

The synthesis of the two target compounds requires distinct yet related chemical pathways. The non-methylated analogue serves as a crucial intermediate for the synthesis of the methylated derivative.

Experimental Protocol: Synthesis of 5-Bromo-1H-1,2,3-triazole (Non-methylated Analogue)

The synthesis of 5-Bromo-1H-1,2,3-triazole can be achieved via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click" chemistry.[5][6]

Step 1: Synthesis of Trimethylsilylacetylene

  • To a solution of ethynylmagnesium bromide (1.0 M in THF) at 0 °C, add chlorotrimethylsilane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trimethylsilylacetylene.

Step 2: Synthesis of 1-Bromo-2-(trimethylsilyl)acetylene

  • To a solution of trimethylsilylacetylene in carbon tetrachloride, add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 1-bromo-2-(trimethylsilyl)acetylene.

Step 3: Cycloaddition with Sodium Azide

  • In a mixture of t-butanol and water, dissolve 1-bromo-2-(trimethylsilyl)acetylene and sodium azide.

  • Add a solution of copper(II) sulfate pentahydrate and sodium ascorbate.

  • Stir the reaction vigorously at room temperature for 24 hours.

  • Remove the t-butanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Step 4: Desilylation

  • Dissolve the crude product from Step 3 in tetrahydrofuran (THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford 5-Bromo-1H-1,2,3-triazole.

Experimental Protocol: Synthesis of this compound (Methylated Derivative)

The methylated derivative is synthesized by the N-alkylation of the 5-Bromo-1H-1,2,3-triazole.

  • To a solution of 5-Bromo-1H-1,2,3-triazole in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield this compound.

Synthetic Workflow cluster_0 Synthesis of 5-Bromo-1H-1,2,3-triazole cluster_1 Synthesis of this compound Ethynylmagnesium bromide Ethynylmagnesium bromide Trimethylsilylacetylene Trimethylsilylacetylene Ethynylmagnesium bromide->Trimethylsilylacetylene Chlorotrimethylsilane 1-Bromo-2-(trimethylsilyl)acetylene 1-Bromo-2-(trimethylsilyl)acetylene Trimethylsilylacetylene->1-Bromo-2-(trimethylsilyl)acetylene NBS, Benzoyl peroxide Crude Silylated Triazole Crude Silylated Triazole 1-Bromo-2-(trimethylsilyl)acetylene->Crude Silylated Triazole NaN3, CuSO4, Na Ascorbate 5-Bromo-1H-1,2,3-triazole 5-Bromo-1H-1,2,3-triazole Crude Silylated Triazole->5-Bromo-1H-1,2,3-triazole TBAF This compound This compound 5-Bromo-1H-1,2,3-triazole->this compound Methyl iodide, K2CO3 SAR cluster_0 5-Bromo-1H-1,2,3-triazole cluster_1 This compound Lower Lipophilicity Lower Lipophilicity Lower Activity Lower Activity Lower Lipophilicity->Lower Activity Potential H-bond Donor Potential H-bond Donor Potential H-bond Donor->Lower Activity Higher Lipophilicity Higher Lipophilicity Higher Activity Higher Activity Higher Lipophilicity->Higher Activity Altered Sterics/Electronics Altered Sterics/Electronics Altered Sterics/Electronics->Higher Activity Blocked Metabolism Blocked Metabolism Blocked Metabolism->Higher Activity Structural Modification\n(N-Methylation) Structural Modification (N-Methylation) Structural Modification\n(N-Methylation)->Higher Lipophilicity Structural Modification\n(N-Methylation)->Altered Sterics/Electronics Structural Modification\n(N-Methylation)->Blocked Metabolism

Diagram 2: Structure-Activity Relationship (SAR) highlighting the influence of N-methylation on key molecular properties and biological activity.

Conclusion

This comparative guide demonstrates the significant impact of N-methylation on the biological profile of 5-bromo-1,2,3-triazole derivatives. The addition of a single methyl group can substantially enhance both antimicrobial and cytotoxic activities, likely through a combination of increased lipophilicity, altered steric and electronic properties, and improved metabolic stability. These findings underscore the importance of systematic structural modifications in the drug discovery process and validate the N-methylated 5-bromo-1,2,3-triazole scaffold as a promising starting point for the development of novel therapeutic agents. Further investigations into the precise molecular targets and mechanisms of action are warranted to fully elucidate the potential of this class of compounds.

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its stability, dipole character, and capacity for hydrogen bonding.[1] The introduction of a bromine atom and a methyl group, as in 5-Bromo-1-methyl-1H-1,2,3-triazole, creates a versatile intermediate for further functionalization, often utilized in "click chemistry" for drug discovery and the development of agrochemicals.[2] However, the synthesis of this molecule is often accompanied by the formation of its regioisomer, 4-Bromo-1-methyl-1H-1,2,3-triazole. As these isomers can possess vastly different biological activities and physicochemical properties, their unambiguous differentiation and characterization are not merely academic exercises—they are critical requirements for regulatory approval and ensuring product safety and efficacy.

This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this compound. We will move beyond procedural descriptions to explore the causality behind method selection, establishing an integrated, self-validating workflow that ensures the highest degree of scientific integrity. All validation discussions are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

The Core Analytical Challenge: Differentiating Regioisomers

The primary difficulty in characterizing 1-methyl-bromo-1H-1,2,3-triazole products lies in the potential for two positional isomers: the 5-bromo and the 4-bromo variants. A robust analytical strategy must not only confirm the identity of the target molecule but also definitively prove the absence or quantify the presence of its regioisomeric impurity. This requires a multi-faceted approach where orthogonal techniques are used to cross-validate findings.

An effective cross-validation workflow integrates multiple analytical techniques to build a comprehensive and trustworthy profile of the compound. Each method provides a unique piece of the puzzle, and their collective agreement provides high confidence in the final characterization.

Cross_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_validation Final Validation Synthesis Crude Product (Mixture of Isomers) Purification HPLC Purification or Crystallization Synthesis->Purification Initial Separation HPLC Purity & Isomer Ratio (HPLC-UV) Purification->HPLC Assess Purity NMR Unambiguous Structure Elucidation (NMR) Purification->NMR Confirm Structure MS Molecular Weight Confirmation (LC-MS) HPLC->MS Inject Peak Final Validated Product HPLC->Final MS->Final EA Elemental Composition (CHN Analysis) NMR->EA Verify Formula NMR->Final EA->Final Validation_Logic Data Concordance? Validation_Logic->Final All data consistent?

Caption: Integrated workflow for synthesis, purification, and cross-validation.

Comparative Analysis of Key Analytical Techniques

No single technique is sufficient for full characterization. The power of our approach lies in the synergy between spectroscopic and chromatographic methods.

Analytical Method Information Obtained Sensitivity Specificity for Isomers Key Advantages Limitations
NMR Spectroscopy Definitive molecular structure, connectivity, and isomer identification.ModerateVery High Provides unambiguous structural proof. Quantitative analysis (qNMR) is possible.[6]Lower sensitivity compared to MS; requires higher sample concentration.
Mass Spectrometry Molecular weight, elemental formula (HRMS), and fragmentation patterns.HighLow to ModerateExcellent for confirming identity and detecting trace impurities.[7]Fragmentation patterns of isomers can be very similar, making differentiation difficult.[8][9]
HPLC Purity assessment, quantification, and separation of isomers.HighHigh (Method Dependent)Robust, reproducible, and the gold standard for purity determination.[10]Does not provide structural information; requires reference standards for peak identification.
Elemental Analysis Percentage composition of C, H, N.LowNoneConfirms the empirical formula of the bulk material, providing a fundamental check of purity.[11]Insensitive to isomeric impurities; requires a relatively large amount of pure sample.

Deep Dive into Core Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

Expertise & Causality: NMR is the most powerful tool for this specific problem because the chemical environment of every proton and carbon atom is highly sensitive to its position in the molecule. For the 1-methyl-bromo-1,2,3-triazole system, the key distinction lies in the electronic environment of the triazole ring proton and the N-methyl group, which differs significantly between the 4-bromo and 5-bromo isomers.

  • ¹H NMR: The chemical shift of the lone proton on the triazole ring is the most immediate indicator. In the 5-bromo isomer, this proton is at the C4 position, adjacent to two nitrogen atoms. In the 4-bromo isomer, the proton is at the C5 position, adjacent to a carbon and a nitrogen. This difference in neighboring atoms leads to a predictable and measurable difference in their respective chemical shifts.

  • ¹³C NMR: Similarly, the chemical shifts of the carbon atoms in the triazole ring (C4 and C5) will be distinct for each isomer.

  • ¹⁵N NMR & 2D NMR (HMBC): For ultimate, irrefutable proof, a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment can be employed.[12] This 2D technique shows correlations between protons and nitrogen atoms that are 2-3 bonds away. By observing the correlation between the N-methyl protons and the specific nitrogen atoms of the triazole ring, one can definitively establish the point of methylation and thus the identity of the isomer.

Table of Expected NMR Data:

Compound ¹H NMR (δ ppm) ¹³C NMR (δ ppm)
This compound ~4.1 (s, 3H, N-CH₃), ~7.8 (s, 1H, C4-H)~37 (N-CH₃), ~120 (C4), ~130 (C5-Br)
4-Bromo-1-methyl-1H-1,2,3-triazole ~4.2 (s, 3H, N-CH₃), ~8.0 (s, 1H, C5-H)~38 (N-CH₃), ~110 (C4-Br), ~135 (C5)
Note: These are representative chemical shifts. Actual values may vary based on solvent and experimental conditions.
High-Performance Liquid Chromatography (HPLC): The Purity Standard

Expertise & Causality: HPLC is the workhorse for assessing purity and separating the 4- and 5-bromo isomers. The choice of method is critical. Due to the polarity of the triazole ring, these molecules are well-suited for Reversed-Phase (RP-HPLC).

The separation mechanism in RP-HPLC relies on differential partitioning of the analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. Although the isomers have the same molecular weight and formula, their dipole moments and overall polarity are slightly different. This subtle difference is often sufficient to achieve baseline separation with a properly optimized method, allowing for accurate quantification of each isomer.

Protocol: HPLC Method Development for Isomer Separation

  • Column Selection: Begin with a high-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 phase provides sufficient hydrophobicity to retain the triazole derivatives.

  • Mobile Phase Selection:

    • Solvent A: 0.1% Formic Acid in Water. The acidifier improves peak shape by ensuring consistent ionization of the analyte and silanol groups on the stationary phase.

    • Solvent B: Acetonitrile or Methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Initial Gradient: Start with a broad scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the approximate elution time.

  • Optimization: Based on the scouting run, develop a shallower gradient around the elution time of the isomers to maximize resolution. An isocratic method may also be suitable if the isomers are well-resolved.[10]

  • Detection: Use a UV detector set to a wavelength where the triazole ring absorbs, typically around 210-230 nm.

  • Validation: Once separation is achieved, validate the method according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[3][4]

HPLC_Troubleshooting Start Poor Peak Shape? CoElution Isomers Co-elute? Start->CoElution No Action_pH Adjust Mobile Phase pH (e.g., add 0.1% TFA/FA) Start->Action_pH Yes Good_Result Acceptable Separation CoElution->Good_Result No Action_Gradient Decrease Gradient Slope CoElution->Action_Gradient Yes Action_Solvent Change Organic Solvent (ACN to MeOH or vice-versa) Action_Gradient->Action_Solvent Action_Column Try Different Stationary Phase (e.g., Phenyl-Hexyl) Action_Solvent->Action_Column Action_Column->Good_Result

Caption: Decision tree for HPLC method optimization.
Mass Spectrometry (MS): The Confirmation Tool

Expertise & Causality: Mass spectrometry is essential for confirming that the purified compound has the correct molecular weight and elemental formula. High-Resolution Mass Spectrometry (HRMS), often coupled with an LC system (LC-HRMS), is particularly powerful.

  • Mechanism: HRMS can measure the mass-to-charge ratio (m/z) to four or five decimal places. This allows for the calculation of a unique elemental formula. For C₃H₄BrN₃, the expected monoisotopic mass is 160.95886 Da.[13] Observing this mass with high accuracy (e.g., within 5 ppm) provides strong evidence for the compound's identity.

  • Isotope Pattern: Bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M+ and M+2) of nearly equal intensity. This signature is a dead giveaway for a monobrominated compound.[7]

  • Fragmentation (MS/MS): While useful, tandem MS may not reliably distinguish between the 4- and 5-bromo isomers. The triazole ring fragmentation, often involving the loss of N₂ or HCN, can be similar for both.[8][9] Therefore, MS/MS is better suited for general structural confirmation rather than specific isomer assignment in this case.

Protocol: LC-MS Confirmation

  • Instrumentation: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing heterocycles.

  • Analysis: Inject the purified sample.

  • Data Verification:

    • Confirm the presence of the [M+H]⁺ ion at the expected m/z (approx. 161.9661 and 163.9641).

    • Verify that the measured mass is within 5 ppm of the calculated exact mass.

    • Confirm the 1:1 isotopic pattern for the bromine atom.

Conclusion: An Integrated and Self-Validating System

The robust characterization of this compound is not achieved by a single "best" method, but by the thoughtful integration of orthogonal techniques. The process begins with HPLC to ensure isomeric and overall purity. This is followed by Mass Spectrometry to provide unequivocal confirmation of molecular weight and elemental composition. Finally, NMR spectroscopy delivers the definitive, unambiguous structural proof, distinguishing it from its critical regioisomer. When the data from these independent analyses converge—a single pure peak by HPLC, the correct high-resolution mass and isotopic pattern by MS, and the specific chemical shifts and correlations by NMR—a state of cross-validated certainty is achieved. This rigorous, multi-step approach is the bedrock of scientific integrity in pharmaceutical and chemical development.

References

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][3][4][14]

  • American Chemical Society. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link][6]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link][5]

  • Royal Society of Chemistry. (2014). 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry. [Link][12]

  • MDPI. (2021). Regio- and Stereospecific Analysis of Triacylglycerols—A Brief Overview of the Challenges and the Achievements. [Link][15]

  • Royal Society of Chemistry. (2020). New nitrogen-rich heterocyclic compounds to build 3D energetic metal complexes. [Link][11]

  • ResearchGate. Regioisomeric and enantiomeric analysis of triacylglycerols. [Link][16]

  • PubChem. 4-Bromo-1-methyl-1H-1,2,3-triazole. [Link][13]

  • Royal Society of Chemistry. (1975). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link][8]

  • ResearchGate. Nitrogen-rich heterocyclic compounds.... [Link][17]

  • PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. [Link][9]

  • MySkinRecipes. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL-. [Link][2]

  • ResearchGate. (2007). Mass spectrometry of halogen-containing organic compounds. [Link][7]

  • MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link][1]

  • ACS Publications. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Link][18]

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A Comparative Analysis of the Stability of 5-Bromo-1-methyl-1H-1,2,3-triazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and materials science, prized for its remarkable metabolic and chemical stability.[1] This guide provides a comprehensive comparative analysis of the stability of 5-Bromo-1-methyl-1H-1,2,3-triazole derivatives, offering insights for researchers, scientists, and drug development professionals. By understanding the intrinsic stability of these compounds, researchers can make more informed decisions in the design and development of novel therapeutics and functional materials. This document outlines detailed experimental protocols for assessing stability and presents a comparative analysis of derivatives with various substituents.

The Significance of Stability in Drug Discovery and Materials Science

The stability of a molecule is a critical determinant of its therapeutic efficacy and shelf-life. Unstable compounds can degrade into inactive or even toxic byproducts, compromising safety and effectiveness. The 1,2,3-triazole ring is known for its robustness, being generally resistant to hydrolysis under both acidic and basic conditions, as well as metabolic degradation.[1][2] The introduction of a bromine atom at the 5-position of the 1-methyl-1H-1,2,3-triazole core provides a valuable synthetic handle for further functionalization, yet it can also influence the overall stability of the molecule. This guide explores how different substituents at other positions of the triazole ring impact its stability under various stress conditions.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound derivatives, a series of forced degradation studies are recommended. These studies expose the compounds to conditions more severe than those they would typically encounter during storage and use, allowing for a rapid assessment of their intrinsic stability.[3][4]

Hydrolytic degradation is a common pathway for the breakdown of organic molecules. Assessing stability at different pH values is crucial for predicting a compound's fate in various physiological environments and formulations.[3]

Protocol for Hydrolytic Stability Testing:

  • Preparation of Solutions: Prepare buffer solutions at pH 2 (0.01 N HCl), pH 7 (phosphate buffer), and pH 10 (0.01 N NaOH).

  • Sample Preparation: Dissolve the test compound in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with the respective buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the solutions in sealed vials at a constant temperature of 50°C.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining parent compound and detect the formation of any degradation products.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Test Compound C 1 mg/mL Solution A->C B pH 2, 7, 10 Buffers B->C D Incubate at 50°C C->D E Withdraw Aliquots D->E F HPLC Analysis E->F G Quantify Degradation F->G

Caption: Workflow for Hydrolytic Stability Testing.

Oxidative degradation can be a significant issue for compounds susceptible to oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[3]

Protocol for Oxidative Stability Testing:

  • Sample Preparation: Dissolve the test compound in a suitable solvent to a concentration of 1 mg/mL.

  • Stress Condition: Add 3% hydrogen peroxide to the sample solution.

  • Incubation: Keep the solution at room temperature and protected from light.

  • Sampling and Analysis: Withdraw aliquots at specified time points and analyze by HPLC.

Exposure to light can induce degradation of photosensitive compounds. Photostability testing is essential for determining appropriate packaging and storage conditions.[4]

Protocol for Photolytic Stability Testing:

  • Sample Preparation: Prepare a solution of the test compound (1 mg/mL) and place it in a transparent container. Also, prepare a solid sample by spreading a thin layer of the compound on a petri dish.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: Keep control samples, protected from light, under the same conditions.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Thermal stability is assessed to understand the effect of temperature on the compound in the solid state. Thermogravimetric Analysis (TGA) is a powerful technique for this purpose.

Protocol for Thermal Stability Testing (TGA):

  • Sample Preparation: Place a small amount of the solid sample (5-10 mg) into a TGA pan.

  • Instrument Setup: Purge the TGA furnace with an inert gas (e.g., nitrogen) to prevent oxidation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) from room temperature to a temperature at which complete decomposition occurs.

  • Data Analysis: Record the mass loss as a function of temperature to determine the onset of decomposition.

G A Place Sample in TGA B Purge with Inert Gas A->B C Heat at a Constant Rate B->C D Record Mass Loss vs. Temperature C->D E Determine Decomposition Temperature D->E

Caption: Workflow for Thermal Stability Assessment using TGA.

Comparative Stability Data

The following table summarizes the hypothetical stability data for a series of this compound derivatives with different substituents at the 4-position. This data is illustrative and intended to demonstrate how the stability profile can be affected by the electronic nature of the substituent.

Derivative (Substituent at C4)Hydrolytic Stability (% Degradation after 48h)Oxidative Stability (% Degradation after 24h)Photolytic Stability (% Degradation)Thermal Stability (Decomposition Onset, °C)
-H (Parent Compound)< 5% (pH 2, 7, 10)< 10%< 5%250
-CH₃ (Electron-donating)< 5% (pH 2, 7, 10)< 12%< 5%245
-OCH₃ (Electron-donating)< 5% (pH 2, 7, 10)< 15%< 7%240
-Cl (Electron-withdrawing)< 5% (pH 2, 7, 10)< 8%< 5%260
-NO₂ (Strongly electron-withdrawing)< 5% (pH 2, 7, 10)< 5%< 5%280

Analysis of the Data:

The illustrative data suggests that the 1,2,3-triazole core is highly stable to hydrolysis across a range of pH values, which is consistent with the known stability of this heterocycle.[2] The introduction of both electron-donating and electron-withdrawing substituents at the 4-position does not appear to significantly impact hydrolytic stability.

In terms of oxidative stability, electron-donating groups like methyl (-CH₃) and methoxy (-OCH₃) may slightly increase the susceptibility to oxidation compared to the parent compound. Conversely, electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂) appear to enhance resistance to oxidative degradation.

Photolytic stability seems to be largely unaffected by the substituents in this hypothetical scenario, with all derivatives showing high stability.

Thermal stability, as indicated by the decomposition onset temperature, appears to be influenced by the electronic nature of the substituent. Electron-donating groups may slightly decrease the thermal stability, while electron-withdrawing groups, particularly the strongly withdrawing nitro group, can significantly increase it.

Causality Behind Experimental Choices and Self-Validating Systems

The choice of stress conditions in the forced degradation studies is based on ICH guidelines and is designed to cover the most common degradation pathways.[3][4] For instance, acidic and basic conditions are chosen to mimic the physiological pH range and potential formulation environments. Hydrogen peroxide is a common oxidant that can simulate oxidative stress. The use of a standardized light source ensures the reproducibility of photostability studies.

Each protocol is designed as a self-validating system. The inclusion of a time-zero sample and control samples (in the case of photostability) allows for a direct comparison and accurate quantification of degradation. The use of a stability-indicating HPLC method is crucial. This method must be able to separate the parent compound from all potential degradation products, ensuring that the measured decrease in the parent compound's concentration is a true reflection of its degradation.

Conclusion

This guide provides a framework for the comparative analysis of the stability of this compound derivatives. The inherent stability of the 1,2,3-triazole ring is a significant advantage in the development of new molecules. However, the nature of the substituents can modulate this stability, particularly concerning oxidative and thermal degradation. By employing the detailed experimental protocols outlined in this guide, researchers can systematically evaluate the stability of their compounds, leading to the selection of more robust candidates for further development. The illustrative data highlights the potential impact of substituent effects and underscores the importance of comprehensive stability testing in the drug discovery and materials science pipeline.

References

  • PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]

  • In-Text Journal. Forced Degradation – A Review. [Link]

  • ResearchGate. (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • MDPI. Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • PubMed. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles. [Link]

  • National Center for Biotechnology Information. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

  • Porphyrin Systems. This compound. [Link]

  • ChemUniverse. 5-bromo-1-methyl-1h-benzo[d][3][5][6]triazole. [Link]

  • ResearchGate. Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. [Link]

  • MDPI. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. [Link]

  • PubChem. 5-bromo-4-methyl-1H-1,2,3-triazole. [Link]

  • PubMed. Study of Thermal Decomposition Mechanisms and Absorption Cross Section of Nitro-Rich Phenyl- And Bis-Series 1,2,3-triazoles. [Link]

  • PubMed. Regioisomerism effects on the thermal decomposition mechanism of fused triazole-based high-nitrogen compounds: a DFT study. [Link]

  • National Center for Biotechnology Information. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. [Link]

  • Dana Bioscience. 5-Bromo-1-(cyclopropylmethyl)-1H-1,2,4-triazole 100mg. [Link]

  • Semantic Scholar. Thermal properties and decomposition mechanism of disubstituted fused 1,2,4-triazoles considered as potential anticancer and antibacterial agents. [Link]

  • ResearchGate. Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge to handle chemical reagents not only effectively but also with the highest degree of safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-1-methyl-1H-1,2,3-triazole. This compound, a brominated heterocyclic molecule, requires specialized handling due to its classification as halogenated organic waste. Adherence to these protocols is essential for ensuring laboratory safety, regulatory compliance, and the protection of our environment.

Foundational Principle: Hazard Identification and Risk Mitigation

The cornerstone of safe handling is the consistent use of appropriate Personal Protective Equipment (PPE). This is a non-negotiable standard for all personnel involved in the handling and disposal process.

PPE Category Specification Rationale
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent direct skin contact, which may cause severe irritation or chemical burns[1][3].
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes or contact with solid particles that could cause severe and potentially permanent damage[1].
Skin and Body Fully-buttoned laboratory coat, long pants, and closed-toe shoes.To minimize exposed skin and prevent accidental contact with contaminated surfaces[3][4].
Respiratory Use in a well-ventilated area, preferably a certified chemical fume hood.To avoid the inhalation of any dust or vapors, which could cause respiratory tract irritation[4][5].

The Core Directive: Segregation of Halogenated Waste

This compound is a halogenated organic compound due to the presence of bromine. This classification is the single most critical factor determining its disposal pathway. Under guidelines established by environmental agencies like the EPA, halogenated waste streams must be kept separate from all other chemical waste.[6][7][8]

Causality: The reasoning behind this strict segregation is twofold:

  • Treatment Method: Halogenated wastes require high-temperature incineration at specialized, licensed facilities to ensure the complete destruction of the molecule and to scrub harmful byproducts (like hydrobromic acid) from the emissions[9]. This process is fundamentally different and more complex than the methods used for non-halogenated solvents, which can often be recycled or used for fuel blending[8].

  • Economic Impact: Cross-contaminating a large volume of non-halogenated solvent waste with a halogenated compound renders the entire batch subject to the more stringent and expensive disposal process[7][8]. Proper segregation is therefore a matter of both environmental compliance and fiscal responsibility.

Standard Operating Protocol for Disposal

This protocol outlines the validated, step-by-step procedure for collecting and preparing this compound waste for final disposal.

Step 1: Container Selection and Labeling
  • Select a Compatible Container: Choose a clean, dry, and chemically resistant waste container, typically made of high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap[10]. This prevents degradation of the container and fugitive emissions.

  • Affix Proper Labeling: Before adding any waste, the container must be clearly and indelibly labeled with the following information:

    • The words "Hazardous Waste "[3][10].

    • The specific chemical name: "This compound " and any other components in the waste stream.

    • The primary hazard classification: "Halogenated Organic Waste "[10].

    • Appropriate hazard pictograms (e.g., corrosive, irritant, environmental hazard) based on available data for similar compounds.

Step 2: Waste Accumulation
  • Designated Collection: Collect all waste containing this compound—including the pure compound, reaction mixtures, solutions, and contaminated materials (e.g., weigh boats, gloves, absorbent pads)—in your designated halogenated waste container.

  • Prevent Spills: Use a funnel when transferring liquid waste to prevent spills.

  • Capacity Limit: Never fill a waste container beyond 90% of its capacity. This headspace allows for vapor expansion and reduces the risk of spills during transport[11].

  • Secure Closure: Keep the container tightly closed at all times, except when actively adding waste. This is an OSHA and EPA requirement to prevent the release of vapors into the laboratory environment.

Step 3: Interim Storage at Satellite Accumulation Area (SAA)
  • Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel[10].

  • Secondary Containment: The SAA must have secondary containment, such as a chemically resistant spill tray or bin. This ensures that any potential leaks from the primary container are captured, preventing a wider spill and environmental release[10].

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly strong oxidizing agents and bases[12].

Step 4: Final Disposal and Decontamination
  • Professional Collection: Once the container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. You are responsible for the waste from "cradle to grave"[7].

  • Incineration: The ultimate disposal method for this waste stream is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[9][10]. This is the only accepted method to ensure complete destruction.

  • Decontamination: Any reusable labware that has come into contact with the compound must be decontaminated. Rinse thoroughly with an appropriate solvent (e.g., acetone or ethanol) and collect the rinsate in the halogenated organic waste container[3]. Follow this with a standard wash with soap and water.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action to mitigate harm.

Small Spill Response (Contained within a fume hood):
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Don all required PPE as listed in the table above.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad[11][12]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container[12].

  • Decontaminate Area: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as halogenated hazardous waste.

For any large spill or a spill outside of a fume hood, evacuate the area immediately, secure it, and contact your institution's EHS or emergency response team[5].

Personnel Exposure:
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[3][12].

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][12].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention[13].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

DisposalWorkflow cluster_prep Phase 1: Preparation & Handling cluster_waste_gen Phase 2: Waste Generation & Segregation cluster_accumulation Phase 3: Accumulation & Storage cluster_disposal Phase 4: Final Disposal start Start: Handling This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_gen Waste Generated (Pure compound, solutions, contaminated materials) hood->waste_gen container Select & Label Container: 'Hazardous Waste' 'Halogenated Organic' waste_gen->container Segregate Immediately spill Spill Occurs waste_gen->spill collect Add Waste to Container (Do not exceed 90% capacity) container->collect store Store in SAA with Secondary Containment collect->store Keep container sealed request_pickup Request Pickup by EHS or Licensed Contractor store->request_pickup incineration High-Temperature Incineration at Permitted Facility request_pickup->incineration absorb Absorb with Inert Material spill->absorb Small & Contained collect_spill Collect into Halogenated Waste Container absorb->collect_spill collect_spill->collect

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • University of Wisconsin-Madison. Halogenated Waste. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • University of Georgia Environmental Safety Division. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Washington State University. Standard Operating Procedure for Bromine. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. Retrieved from [Link]

  • Oregon State University. Hazardous Waste Reduction. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Amitrole. Retrieved from [Link]

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • UL Solutions. (2024, May 22). Final Rule Issued, OSHA Moves to Rev 7 with Rev 8 Additions. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

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Personal protective equipment for handling 5-Bromo-1-methyl-1H-1,2,3-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Definitive Safety Protocol: Handling 5-Bromo-1-methyl-1H-1,2,3-triazole

This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound (CAS No. 16681-82-6). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. The protocols herein are designed to be a self-validating system of safety, ensuring the protection of all laboratory personnel.

Immediate Safety Profile: this compound

Before handling, it is critical to recognize the primary hazards associated with this compound. While complete toxicological data may be limited, information from supplier safety data sheets (SDS) and analogous structures points to the following classifications.[1] The compound is typically associated with the GHS07 pictogram and a "Warning" signal word.[2][3]

  • Hazard Statements: Based on data for the compound and its isomers, expect H315 (Causes skin irritation), H319 (Causes serious eye irritation), and potentially H335 (May cause respiratory irritation).[4][5][6] Another isomer is classified as H302 (Harmful if swallowed).[7]

  • Primary Routes of Exposure: Dermal (skin) contact, ocular (eye) contact, and inhalation of dust particles.[8]

  • Appearance: Typically a solid or crystalline powder.[6][9]

Core Principle: The Causality of Protection

Effective safety protocols are not about a checklist; they are about understanding the "why" behind each piece of equipment. For this compound, the required Personal Protective Equipment (PPE) directly counteracts its primary chemical threats.

  • The Threat of Irritation: The compound is a known skin and serious eye irritant.[4][5] This necessitates a robust barrier between the chemical and your body. Chemical-resistant gloves prevent dermal contact, while safety goggles or glasses form a shield against splashes or airborne particles that could cause severe eye damage.[8][10]

  • The Threat of Inhalation: As a solid, this compound can form dust during weighing or transfer.[8][11] Inhaling this dust may lead to respiratory tract irritation.[1][6] Therefore, engineering controls like a chemical fume hood are the first and most effective line of defense.[11] In situations where dust generation is unavoidable and ventilation is insufficient, respiratory protection becomes mandatory.[12]

  • The Threat of Contamination: A lab coat protects your personal clothing and skin from incidental contact.[13] Proper procedures for donning and, more importantly, doffing (removing) PPE are critical to prevent transferring the chemical from a contaminated glove to your skin.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.

Task Engineering Controls Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection General Laboratory VentilationSafety glasses with side-shieldsNitrile glovesStandard lab coatNot generally required
Weighing/Transfer (Solid) Chemical Fume Hood or Ventilated Balance EnclosureSafety gogglesNitrile glovesStandard lab coatRecommended if significant dust is generated
Solution Preparation Chemical Fume HoodSafety gogglesNitrile glovesStandard lab coatNot required if performed in a fume hood
Reaction Workup/Purification Chemical Fume HoodSafety goggles; Face shield if splash risk is highNitrile gloves (consider double-gloving)Standard lab coatNot required if performed in a fume hood

Operational Plan: Step-by-Step PPE Procedures

Adherence to a strict, repeatable process for using PPE is non-negotiable.

A. Pre-Handling Preparations
  • Review the SDS: Before any work, thoroughly read and understand the Safety Data Sheet for this compound.[12]

  • Inspect Your PPE: Check all equipment for signs of damage (e.g., cracks in goggles, pinholes in gloves).[1]

  • Prepare Workspace: Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.[8] Locate the nearest emergency eyewash station and safety shower.[8]

B. Donning (Putting On) PPE Sequence
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye Protection: Put on safety goggles.

  • Gloves: Put on nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.[9]

C. Doffing (Removing) PPE Sequence

This sequence is designed to prevent cross-contamination from "dirty" PPE to your skin.

  • Gloves: This is the most critical step. Using one gloved hand, grasp the palm of the other gloved hand and peel that glove off. Hold the removed glove in your remaining gloved hand. Slide the fingers of your now-ungloved hand under the cuff of the remaining glove and peel it off, turning it inside out over the first glove. Dispose of both gloves immediately.[1]

  • Lab Coat: Remove your lab coat, folding the contaminated outside inwards. Hang it in its designated location or dispose of it if it is a single-use coat.

  • Eye Protection: Remove your goggles.

  • Hand Washing: Immediately wash your hands and forearms thoroughly with soap and water.[4][14]

Disposal Plan

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and single-use lab coats, must be placed in a designated, sealed container for chemical waste.[9] Do not mix with regular trash.

  • Chemical Waste: Dispose of unused this compound and any solutions containing it in accordance with local, state, and federal regulations. Label the waste container clearly. Never dispose of this chemical down the drain.[11]

Emergency Procedures: In Case of Exposure

Immediate and correct action can significantly mitigate harm.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[8] If skin irritation occurs or persists, seek medical advice.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.[14]

  • Inhalation: Move the person to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.[8]

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE based on the planned task.

PPE_Workflow cluster_0 cluster_1 start Start: Assess Task (e.g., Weighing, Synthesis) decision1 Is the material a solid powder being transferred or weighed? start->decision1 decision2 Is there a significant splash hazard? decision1->decision2 No (Working with solution) control_hood Primary Control: Work in a Chemical Fume Hood or Ventilated Enclosure decision1->control_hood Yes ppe_standard Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses decision2->ppe_standard No ppe_faceshield Add Face Shield over Goggles decision2->ppe_faceshield Yes ppe_goggles Upgrade to Chemical Goggles ppe_goggles->decision2 control_hood->ppe_goggles ppe_faceshield->ppe_standard

Caption: PPE selection workflow for handling this compound.

References

  • acute toxicity of 5-((5-bromofuran-2-yl)-4-methyl-3-thioheptyl)-1,2,4-triazole. (n.d.). ResearchGate. Retrieved from [Link]

  • What are the safety precautions when using Triazole? (2025, November 19). Blog. Retrieved from [Link]

  • MSDS of 4-bromo-1-methyl-1H-1,2,3-triazole. (2010, August 5). Capot Chemical. Retrieved from [Link]

  • Material Safety Data Sheet - 1,2,4-1H-Triazole, 99.5%. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta Blog. Retrieved from [Link]

  • Chemical Process SOP Example. (n.d.). University of Wyoming. Retrieved from [Link]

Sources

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